molecular formula C9H13NO B091108 3-(Dimethylamino)-4-methylphenol CAS No. 119-31-3

3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108
CAS No.: 119-31-3
M. Wt: 151.21 g/mol
InChI Key: ZQFUXWBKBSWKON-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-methylphenol is an organic compound with the molecular formula C9H13NO . It features a phenolic core structure substituted with both a methyl group and a dimethylamino group, which defines its specific molecular properties and potential reactivity . The compound's structure, represented by the SMILES notation CC1=C(C=C(C=C1)O)N(C)C, provides a foundation for its behavior in various research and development contexts . While detailed research applications for this specific isomer are not extensively documented in the available literature, compounds within this chemical family are often explored for their utility in synthetic organic chemistry and materials science. Researchers value this chemical for its potential as a building block or intermediate in the synthesis of more complex molecules. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-4-methylphenol
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InChI

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFUXWBKBSWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO
Record name 3-DIMETHYLAMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID0074847
Record name 3-(Dimethylamino)-4-methylphenol
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor.
Record name 3-DIMETHYLAMINO-4-METHYLPHENOL
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CAS No.

119-31-3
Record name 3-DIMETHYLAMINO-4-METHYLPHENOL
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Record name 3-(Dimethylamino)-4-methylphenol
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Record name Phenol, 3-(dimethylamino)-4-methyl-
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Record name 3-Dimethylamino-p-cresol
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Record name 3-(Dimethylamino)-4-methylphenol
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Record name 3-(Dimethylamino)-4-methylphenol
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-4-methylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Dimethylamino)-4-methylphenol. The document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound. All quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines a general experimental protocol for a plausible synthetic route and visualizes the key chemical reactivities of the compound using a logical relationship diagram.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with a dimethylamino group and a methyl group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 119-31-3[1]
Molecular Formula C₉H₁₃NO[1]
SMILES CC1=C(C=C(C=C1)O)N(C)C[1]
InChI InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3[1]

Table 2: Molecular and Physical Properties

PropertyValue
Molar Mass 151.21 g/mol [1]
Appearance Red liquid with a phenolic odor[1]
Melting Point Data unavailable[2]
Boiling Point Data unavailable[2]
Solubility Moderately soluble in water[1][2]

Experimental Protocols

General Protocol for Mannich Reaction Synthesis of Substituted Phenols

Objective: To synthesize a substituted aminomethyl phenol via the Mannich reaction.

Materials:

  • A substituted phenol (e.g., p-cresol)

  • Dimethylamine (or its hydrochloride salt)

  • Formaldehyde (or paraformaldehyde)

  • A suitable solvent (e.g., ethanol, water)

  • Acid (e.g., hydrochloric acid) for pH adjustment

  • Base (e.g., sodium hydroxide) for neutralization and product isolation

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting phenol in the chosen solvent.

  • Reagent Addition: Add dimethylamine (or its hydrochloride salt) and formaldehyde to the solution. The order and rate of addition may vary depending on the specific substrate and reaction conditions.

  • Reaction: Heat the mixture to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Acidify the reaction mixture with hydrochloric acid.

    • Wash the acidic solution with an organic solvent like diethyl ether to remove any unreacted phenol.

    • Basify the aqueous layer with a sodium hydroxide solution to precipitate the aminomethylated phenol product.

    • Extract the product into an organic solvent.

    • Dry the combined organic extracts over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Chemical Reactivity and Relationships

This compound exhibits chemical properties characteristic of both phenols and tertiary amines. Its reactivity profile indicates that it behaves as a weak organic acid due to the phenolic hydroxyl group. It is incompatible with strong reducing agents such as hydrides and alkali metals. The compound will undergo exothermic acid-base reactions with bases.

Below is a diagram illustrating the key logical relationships of its chemical reactivity.

G Reactivity of this compound A This compound B Weak Organic Acid A->B Phenolic -OH group C Tertiary Amine A->C Dimethylamino group E Incompatible with Strong Reducing Agents A->E D Acid-Base Reactions B->D Reacts with bases C->D Reacts with acids

Caption: Logical relationships of this compound's reactivity.

Visualization of Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of a substituted aminomethyl phenol, such as this compound, via the Mannich reaction.

G Generalized Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (Phenol, Dimethylamine, Formaldehyde) B Mannich Reaction (Reflux) A->B C Acidification & Washing B->C Crude Product D Basification & Extraction C->D E Drying & Solvent Removal D->E F Final Purification (Distillation/Chromatography) E->F G This compound F->G Pure Product

Caption: Generalized workflow for synthesis and purification.

References

In-Depth Technical Guide: 3-(Dimethylamino)-4-methylphenol (CAS 119-31-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for 3-(Dimethylamino)-4-methylphenol, CAS number 119-31-3. The information presented is collated from publicly accessible chemical databases and literature. It should be noted that detailed experimental protocols and biological activity data for this specific compound are limited in published resources.

Chemical and Physical Properties

Table 1: Identifiers and General Properties

Property Value Source(s)
CAS Number 119-31-3 [5]
Molecular Formula C₉H₁₃NO [5][6]
Molecular Weight 151.21 g/mol [3][6]
IUPAC Name This compound [1]
Synonyms 3-(Dimethylamino)-p-cresol, 2-Dimethylamino-4-hydroxytoluene [4]

| Physical Description | Red liquid with a phenolic odor |[1][3][4] |

Table 2: Computed Physicochemical Data

Property Value Source(s)
XLogP3-AA 2.1 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 2 [1]
Rotatable Bond Count 1 [1]
Exact Mass 151.099714038 Da [1]
Topological Polar Surface Area 23.5 Ų [1]
Heavy Atom Count 11 [1]

| Complexity | 125 |[1] |

Reactivity and Safety Information

As a phenol, this compound acts as a weak organic acid.[1][2][3][4] It is incompatible with strong reducing agents, hydrides, nitrides, alkali metals, and sulfides.[1][3] Reactions with these substances can generate flammable hydrogen gas.[1][3] Heat is generated in acid-base reactions with bases, which may initiate polymerization.[1][3] The compound is reported to be moderately soluble in water.[2][4]

Table 3: Safety and Hazard Data

Identifier Information
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P260, P271, P280, P301+P310, P304+P340, P305+P351+P338, P405, P501 |

Data sourced from supplier safety information.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are scarce in the available literature. The following sections describe plausible methodologies based on the synthesis of its precursor and general analytical techniques for related compounds.

Synthesis Methodology (Plausible Route)

A specific protocol for the N,N-dimethylation of 3-amino-4-methylphenol was not found. However, a common method for the synthesis of N,N-dimethylaminophenols involves the reaction of an aminophenol precursor with a methylating agent. A synthesis for the precursor, 3-amino-4-methylphenol, involves the reduction of 3-nitro-4-methylphenol.[7]

Protocol: Synthesis of 3-amino-4-methylphenol (Precursor) [7]

  • Reaction Setup: In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney nickel catalyst.

  • Hydrogenation: Shake the mixture under 60 p.s.i. of hydrogen pressure for 3.5 hours.

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate.

  • Purification: Recrystallize the resulting residue from ether to yield 3-amino-4-methylphenol as a grey solid.

The subsequent step would involve the N,N-dimethylation of this primary amine. A general approach for such a transformation is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).

G cluster_synthesis Plausible Synthesis Workflow A 3-Nitro-4-methylphenol B Hydrogenation (H₂, Raney Ni, THF) A->B Reduction C 3-Amino-4-methylphenol (Precursor) B->C D Reductive Amination (e.g., Formaldehyde, HCOOH) C->D N,N-Dimethylation E This compound (Final Product) D->E F Purification (e.g., Distillation/Chromatography) E->F

Plausible synthesis workflow for this compound.
Analytical Methodology (General Approach)

A specific, validated analytical method for this compound is not available in the reviewed literature. However, gas chromatography-mass spectrometry (GC-MS) is a standard and effective technique for the analysis of phenols and aminophenols. Due to the polar nature of the hydroxyl and amino groups, derivatization is often required to improve chromatographic peak shape and thermal stability.

General Protocol: GC-MS Analysis of Aminophenols

  • Sample Preparation: For aqueous samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte. The final extract should be in a volatile organic solvent (e.g., dichloromethane, methanol).[1]

  • Derivatization: To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to form the trimethylsilyl (TMS) derivative of the phenol. This step masks the active hydrogen of the hydroxyl group.

  • GC-MS Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms or equivalent). A typical temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of around 250-280°C.[1][2]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

G cluster_analysis General Analytical Workflow (GC-MS) A Sample Collection (e.g., in solution) B Extraction (LLE or SPE) A->B C Derivatization (e.g., Silylation with BSTFA) B->C D GC-MS Analysis C->D E Data Processing (Identification & Quantification) D->E

General analytical workflow for aminophenol analysis by GC-MS.

Biological Activity and Signaling Pathways

As of the date of this document, no specific studies detailing the biological activity, pharmacological effects, or mechanism of action for this compound (CAS 119-31-3) were identified in the public domain. Research on other substituted aminophenols has explored activities such as tyrosinase inhibition and nephrotoxicity, but these findings cannot be directly extrapolated to the target compound.[8][9] Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided. Further screening and research are required to elucidate any potential biological effects.

References

IUPAC name and synonyms for 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(dimethylamino)-4-methylphenol

This guide provides a comprehensive overview of this compound, a substituted aminophenol of interest to researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, a plausible synthetic route, and potential biological activities, with a focus on data presentation and experimental methodology.

IUPAC Name and Synonyms

The compound with the chemical structure this compound is systematically named This compound according to IUPAC nomenclature.[1] It is also known by a variety of synonyms, which are listed in the table below.

Identifier Type Value
IUPAC Name This compound
CAS Number 119-31-3
Synonyms Phenol, 3-(dimethylamino)-4-methyl-; p-Cresol, 3-(dimethylamino)-; 2-Dimethylamino-4-hydroxytoluene; 3-(Dimethylamino)-p-cresol; NSC 7199

Physicochemical and Computed Properties

This compound is described as a red liquid with a phenolic odor.[1] It is moderately soluble in water.[1] A summary of its key physicochemical and computed properties is presented in the table below.

Property Value Source
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
Physical Description Red liquid with a phenolic odorCAMEO Chemicals[2]
Water Solubility Moderately solubleCAMEO Chemicals[2]
XLogP3-AA (Computed) 2.1PubChem[1]
Hydrogen Bond Donor Count (Computed) 1PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[1]
Rotatable Bond Count (Computed) 1PubChem[1]
Topological Polar Surface Area (Computed) 23.5 ŲPubChem[1]

Reactivity Profile : As a phenol, this compound behaves as a weak organic acid.[1][2] It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.[1][2] Reactions with these materials can generate flammable hydrogen gas.[2] Heat is generated by the acid-base reaction between phenols and bases, which may initiate polymerization.[2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of the phenolic hydroxyl group of p-cresol, with formaldehyde and a secondary amine, dimethylamine.

Proposed Experimental Protocol: Mannich Reaction

This protocol is a representative procedure based on established methods for the Mannich reaction of phenols.

Materials:

  • p-Cresol (4-methylphenol)

  • Aqueous dimethylamine (25-40% solution)

  • Aqueous formaldehyde (35-40% solution) or paraformaldehyde

  • Methanol or Ethanol (as solvent)

  • Hydrochloric acid (for pH adjustment and product isolation)

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate or other suitable organic solvent (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in methanol.

  • Cool the solution in an ice bath to 10-15°C.

  • To the stirred solution, add aqueous dimethylamine.

  • Slowly add aqueous formaldehyde dropwise to the mixture over a period of 15-30 minutes, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-soluble starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification p_cresol p-Cresol mixing 1. Mix p-cresol and dimethylamine in methanol at 10-15°C p_cresol->mixing dimethylamine Dimethylamine dimethylamine->mixing formaldehyde Formaldehyde addition 2. Add formaldehyde dropwise formaldehyde->addition mixing->addition stirring_rt 3. Stir at room temperature addition->stirring_rt reflux 4. Reflux for 2-4 hours stirring_rt->reflux concentration1 5. Concentrate in vacuo reflux->concentration1 extraction 6. Dissolve in ethyl acetate and wash concentration1->extraction drying 7. Dry organic layer extraction->drying concentration2 8. Concentrate to yield crude product drying->concentration2 purification 9. Purify by vacuum distillation or column chromatography concentration2->purification product This compound purification->product

A workflow diagram for the synthesis of this compound via the Mannich reaction.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in publicly accessible literature, the broader class of aminophenols has been studied for its antioxidant and, paradoxically, pro-oxidant properties.

Antioxidant Activity

The antioxidant capacity of aminophenols is generally attributed to the presence of both a hydroxyl (-OH) and an amino (-NH₂) group on the aromatic ring.[3] These functional groups can donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[3] The position of the amino group relative to the hydroxyl group is crucial; ortho- and para-aminophenols typically exhibit potent radical scavenging activity, whereas meta-aminophenols are significantly less active.[3][4] In this compound, the dimethylamino group is meta to the hydroxyl group, which may suggest a lower intrinsic radical scavenging activity compared to ortho or para isomers. However, the presence of the electron-donating methyl and dimethylamino groups could influence the redox potential of the phenolic hydroxyl group.

Pro-oxidant Activity

Certain aminophenols, particularly ortho- and para-isomers, can exhibit pro-oxidant activity, especially in the presence of transition metal ions like copper.[4][5] They can reduce metal ions (e.g., Cu²⁺ to Cu⁺), which then participate in Fenton-like reactions to generate reactive oxygen species (ROS).[4][5] This dual antioxidant/pro-oxidant character is a key area of investigation for potential therapeutic applications, such as in cancer therapy where ROS generation can induce apoptosis in cancer cells.

G cluster_antioxidant Antioxidant Mechanism (Radical Scavenging) cluster_prooxidant Pro-oxidant Mechanism (in presence of metal ions) aminophenol_A Aminophenol (Ar-OH) free_radical Free Radical (R•) phenoxyl_radical Phenoxyl Radical (Ar-O•) aminophenol_A->phenoxyl_radical H• donation neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical H• acceptance aminophenol_P Aminophenol metal_ion_oxidized Metal Ion (e.g., Cu²⁺) metal_ion_reduced Reduced Metal Ion (e.g., Cu⁺) aminophenol_P->metal_ion_reduced reduces superoxide Superoxide Radical (O₂⁻•) metal_ion_reduced->superoxide reacts with oxygen O₂

A diagram illustrating the dual antioxidant and pro-oxidant mechanisms of aminophenols.

Applications in Research and Drug Development

Given its structure, this compound can be a valuable building block in medicinal chemistry and materials science.

  • Antioxidant Research : It can be used as a model compound to study the structure-activity relationships of meta-aminophenol derivatives as antioxidants.

  • Drug Discovery Scaffold : The phenolic hydroxyl and tertiary amine functionalities offer reactive sites for further chemical modification, making it a potential scaffold for the synthesis of more complex molecules with potential therapeutic activities.

  • Precursor for Novel Compounds : Its structure is related to compounds that have shown biological activity, suggesting it could be a precursor for the development of novel anticancer or anti-inflammatory agents.

Safety and Handling

As with other phenolic and amino compounds, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

  • Handling : Avoid contact with skin and eyes. Do not breathe vapor or mist. Handle in a well-ventilated area.

  • Storage : Store in a cool, dry place in a tightly sealed container. The National Toxicology Program suggests storing this material in a refrigerator.[1]

In case of exposure, it is crucial to seek immediate medical attention. For eye contact, flush with plenty of water. For skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air.

References

Technical Guide: Physicochemical Properties of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(dimethylamino)-4-methylphenol, a compound of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, namely solubility and pKa. Furthermore, a plausible synthetic route for its preparation is described.

Core Physical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through empirical testing for critical applications.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
Appearance Red liquid with a phenolic odorCAMEO Chemicals[2]
Water Solubility Moderately solubleCAMEO Chemicals[2]
Predicted XlogP 2.1PubChemLite[3]
Predicted pKa Not available
Reactivity Reacts as a weak organic acid, similar to other phenols. Incompatible with strong reducing agents.[1]CAMEO Chemicals[2]

Synthesis Pathway

A plausible and common method for the synthesis of aminomethylated phenols is the Mannich reaction . This one-pot, three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton, such as a phenol.

A likely synthetic route to this compound would involve the reaction of 4-methylphenol (p-cresol) with formaldehyde and dimethylamine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product p_cresol 4-Methylphenol reaction_step Mannich Reaction p_cresol->reaction_step formaldehyde Formaldehyde iminium Iminium Ion Intermediate formaldehyde->iminium + Dimethylamine dimethylamine Dimethylamine iminium->reaction_step final_product This compound reaction_step->final_product Electrophilic Aromatic Substitution

Plausible synthesis of this compound via the Mannich reaction.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the solubility and pKa of phenolic compounds like this compound.

Determination of Aqueous and Solvent Solubility

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetonitrile) in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.

  • Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn.

  • Quantification: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.

Solubility_Workflow start Start excess_compound Add excess compound to solvent start->excess_compound equilibrate Equilibrate at constant temperature (24-48h) excess_compound->equilibrate separate Separate solid and liquid phases equilibrate->separate sample Sample supernatant separate->sample analyze Analyze concentration (HPLC/UV-Vis) sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Workflow for the determination of solubility via the shake-flask method.
Determination of pKa

Methodology: Spectrophotometric pH Titration

This method is well-suited for phenolic compounds as the phenolate ion and the neutral phenol often exhibit different UV-Vis absorption spectra.

Protocol:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a methanol-water mixture to ensure solubility across the pH range).

  • Buffer Preparation: A series of buffer solutions with known, precise pH values spanning the expected pKa range are prepared.

  • Sample Preparation: An identical, small aliquot of the stock solution is added to a constant volume of each buffer solution. A fully acidic solution (e.g., pH 1-2) and a fully basic solution (e.g., pH 12-13) are also prepared to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The absorbances at a wavelength where the difference between the acidic and basic forms is maximal are noted.

  • Data Analysis: The pKa is determined by plotting the pH versus the logarithm of the ratio of the concentration of the deprotonated (A⁻) to the protonated (HA) form. This ratio can be calculated from the absorbance values using the following equation:

    log([A⁻]/[HA]) = log((A - AHA) / (AA⁻ - A))

    where A is the absorbance at a given pH, AHA is the absorbance of the fully protonated form, and AA⁻ is the absorbance of the fully deprotonated form. The pKa is the pH at which this log ratio is zero.

pKa_Workflow start Start prep_solutions Prepare stock and buffer solutions start->prep_solutions add_to_buffers Add compound to each buffer solution prep_solutions->add_to_buffers measure_spectra Measure UV-Vis spectra at each pH add_to_buffers->measure_spectra get_abs Record absorbance at analytical wavelength measure_spectra->get_abs plot_data Plot pH vs. log ratio of species get_abs->plot_data determine_pka Determine pKa from plot intercept plot_data->determine_pka end End determine_pka->end

Workflow for pKa determination by spectrophotometric pH titration.

References

Spectroscopic Data and Analysis of 3-(dimethylamino)-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible, detailed experimental spectroscopic data for 3-(dimethylamino)-4-methylphenol is limited. The data presented in this document is a combination of referenced information and predicted values based on established principles of spectroscopic analysis for analogous chemical structures. This guide is intended for research and informational purposes.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 119-31-3). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of substituent effects on the phenol ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85d, J ≈ 8.5 Hz1HAr-H (H5)
~6.70dd, J ≈ 8.5, 2.5 Hz1HAr-H (H6)
~6.60d, J ≈ 2.5 Hz1HAr-H (H2)
~4.90br s1HOH
~2.85s6HN(CH₃)₂
~2.20s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0C4 (C-OH)
~149.0C3 (C-N)
~130.0C1
~125.0C5
~120.5C6
~118.0C2
~45.0N(CH₃)₂
~16.0Ar-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (hydrogen-bonded)
3050-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch (CH₃)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1260StrongC-O stretch (phenol)
~1220StrongC-N stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative Intensity (%)Assignment
151100[M]⁺ (Molecular Ion)
13680[M - CH₃]⁺
10740[M - N(CH₃)₂]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence would be used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be utilized.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy The IR spectrum would be obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid sample of this compound would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans would be taken to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet. For GC-MS, a capillary column suitable for polar compounds would be used. The EI source would be operated at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Pattern) MS->ProcessMS Structure Structural Elucidation & Data Reporting ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Spectroscopic Analysis Workflow

Potential Research Applications for Substituted Aminophenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the diverse research applications of substituted aminophenols, tailored for researchers, scientists, and professionals in drug development. This document delves into their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

Antioxidant Properties of Substituted Aminophenols

Substituted aminophenols are recognized for their significant antioxidant properties, primarily due to the electron-donating nature of the amino and hydroxyl groups attached to the aromatic ring. These functional groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.

The antioxidant capacity of aminophenol derivatives is significantly influenced by the position of the substituents. Notably, 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) demonstrate potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is considerably less active[1]. This difference is attributed to the ability of the ortho and para isomers to form more stable radical intermediates through resonance stabilization.

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various substituted aminophenols has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are commonly used to express antioxidant potency, where a lower value indicates higher activity.

CompoundAssayIC50 (µg/mL)EC50 (µg/mL)Reference
Ascorbic Acid (Standard)DPPH12.60-[2]
Quercetin (Standard)DPPH-9.8[2]
o-Aminophenol Derivative 6aDPPH18.95-[2]
o-Aminophenol Derivative 6bDPPH25.43-[2]
o-Aminophenol Derivative 6cDPPH22.17-[2]
o-Aminophenol Derivative 6dDPPH-11.25[2]
o-Aminophenol Derivative 6gDPPH-4.00[2]
o-Aminophenol Derivative 12aDPPH-8.50[2]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of a substituted aminophenol using the DPPH assay.

Materials:

  • Substituted aminophenol test compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution and serial dilutions of ascorbic acid as a positive control.

  • Assay:

    • Add 100 µL of each dilution of the test compound or standard to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • As a blank, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antioxidant Mechanism

The primary antioxidant mechanism of substituted aminophenols involves the donation of a hydrogen atom from the hydroxyl or amino group to a free radical. This process is a form of hydrogen atom transfer (HAT).

Mechanism of free radical scavenging by a substituted aminophenol.

Applications in Drug Development

Substituted aminophenols are crucial scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents.

Analgesic and Antipyretic Agents

Para-aminophenol derivatives are well-known for their analgesic and antipyretic properties. The most prominent example is Paracetamol (Acetaminophen) , which is the active metabolite of phenacetin and acetanilide[3][4]. It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system[5][6].

Structure-Activity Relationship (SAR) of p-Aminophenol Derivatives:

  • Etherification of the phenolic hydroxyl group with larger alkyl groups (e.g., propyl) can increase side effects compared to smaller groups (e.g., ethyl)[4].

  • Substituents on the nitrogen atom that decrease its basicity, such as an acetyl group, are crucial for activity, unless the substituent is metabolically unstable[4].

  • Amides derived from aromatic acids are generally less active or inactive[4].

SAR_Analgesics p-Aminophenol_Core p-Aminophenol Core R1-O-Ar-NH-R2 Activity Activity p-Aminophenol_Core:head->Activity R2 = Acetyl (reduces N basicity) p-Aminophenol_Core:head->Activity R1 = H, Ethyl Side_Effects Side_Effects p-Aminophenol_Core:head->Side_Effects R1 = Methyl, Propyl Inactive Inactive p-Aminophenol_Core:head->Inactive R2 = Aromatic Amide

Structure-activity relationship for p-aminophenol analgesics.
Paracetamol Metabolism Pathway

The metabolism of paracetamol primarily occurs in the liver through glucuronidation and sulfation. A minor portion is oxidized by cytochrome P450 enzymes to form a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by glutathione (GSH)[1][7].

Paracetamol_Metabolism Paracetamol Paracetamol Glucuronide Glucuronide Conjugate (Non-toxic) Paracetamol->Glucuronide Glucuronidation (~60%) Sulfate Sulfate Conjugate (Non-toxic) Paracetamol->Sulfate Sulfation (~35%) NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1 Oxidation (~5%) GSH_Conjugate GSH Conjugate (Non-toxic) NAPQI->GSH_Conjugate GSH Conjugation Cell_Death Hepatocyte Death NAPQI->Cell_Death GSH Depletion

Major pathways of paracetamol metabolism in the liver.
Anticancer Agents

Several substituted aminophenol derivatives have demonstrated potent anticancer activities. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways. For instance, certain aminophenol analogues have been shown to suppress the growth of breast cancer, prostate cancer, and leukemia cell lines[8]. The anticancer activity is often dependent on the length of alkyl chains attached to the aminophenol structure[8][9].

The cytotoxic effects of substituted aminophenols have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

CompoundCancer Cell LineIC50 (µM)Reference
p-DodecylaminophenolMCF-7 (Breast)~5[8]
p-DodecylaminophenolDU-145 (Prostate)~7[8]
p-DodecylaminophenolHL60 (Leukemia)~3[8]
Aminophenol Derivative 6bKB (Oral)32.0[2]
Aminophenol Derivative 6cKB (Oral)45.18[2]
Aminophenol Derivative 6iHepG2 (Liver)29.46[2]
Aminophenol Derivative 6iA549 (Lung)71.29[2]
Aminophenol Derivative 6iMCF7 (Breast)80.02[2]
Aminophenol-oxadiazole 7iMDA-MB-468 (Breast)16.89[10]
Aminophenol-oxadiazole 7iMDA-MB-231 (Breast)19.43[10]

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted aminophenol test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted aminophenol derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Anti-inflammatory and Other Therapeutic Applications

Substituted aminophenols also exhibit anti-inflammatory, antimicrobial, and other therapeutic properties. For example, some derivatives have shown potential as inhibitors of pro-inflammatory cytokines. Additionally, certain Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity[1].

CompoundOrganism/Cell LineMIC (µg/mL)Reference
o-Nitrophenol Derivative 5gS. aureus100[2]
o-Nitrophenol Derivative 5gE. coli100[2]
o-Nitrophenol Derivative 5gC. albicans100[2]

Synthesis and Characterization Workflow

The development of novel substituted aminophenols with desired biological activities relies on a systematic workflow encompassing synthesis, purification, and characterization.

Synthesis_Workflow Start Reactants (e.g., Substituted Phenol/Aniline) Synthesis Chemical Synthesis (e.g., Nitration, Reduction, Acylation) Start->Synthesis Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Structure Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Biological_Testing Biological Activity Testing (e.g., Antioxidant, Anticancer assays) Characterization->Biological_Testing Final_Compound Pure, Characterized Substituted Aminophenol Biological_Testing->Final_Compound Confirmed Activity

General workflow for the synthesis and evaluation of substituted aminophenols.
Experimental Protocol: Synthesis of Paracetamol

A common laboratory synthesis of paracetamol involves the acetylation of 4-aminophenol.

Materials:

  • 4-aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • Dissolve 4-aminophenol in a mixture of water and hydrochloric acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Continue stirring for a period to allow for the reaction to complete.

  • The crude paracetamol will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from hot water to obtain pure paracetamol.

Conclusion

Substituted aminophenols represent a versatile class of compounds with a wide range of research applications, from fundamental studies of antioxidant mechanisms to the development of novel therapeutic agents. Their rich chemistry allows for the synthesis of diverse derivatives with tailored biological activities. This guide provides a foundational understanding of their potential and offers practical protocols to aid researchers in their exploration of this important class of molecules. Further research into the structure-activity relationships and mechanisms of action of novel substituted aminophenols holds significant promise for advancements in medicine and materials science.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety, handling, and storage precautions for 3-(dimethylamino)-4-methylphenol (CAS No. 119-31-3). The information is compiled and synthesized from authoritative sources to ensure operational safety and regulatory compliance in a research and development setting.

Chemical and Physical Properties

This compound is a red liquid with a characteristic phenolic odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental protocols. While exhaustive experimental data is not publicly available for all parameters, computed properties provide valuable estimates for risk assessment.

PropertyValueSource(s)
CAS Number 119-31-3[1][3][4]
Molecular Formula C₉H₁₃NO[1][3]
Molecular Weight 151.21 g/mol [1]
Appearance Red liquid[1][2]
Odor Phenolic[1][2]
Solubility Moderately soluble in water[2]
Reactivity Profile Reacts as a weak organic acid[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications from various suppliers indicate significant health and environmental risks. Researchers must be fully aware of these hazards before commencing any work.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Serious Eye DamageH318Causes serious eye damage
Acute Aquatic Hazard (Short-term)H402Harmful to aquatic life

Note: Classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Experimental Safety Protocols and Handling

Safe handling of this compound requires a stringent adherence to established laboratory safety protocols. The following workflow outlines the mandatory steps for personnel handling this substance.

G cluster_prep Preparation & Risk Assessment cluster_controls Control Measures cluster_handling Handling & Use cluster_post Post-Handling start Initiate Work with This compound sds Consult Specific Safety Data Sheet (SDS) start->sds risk_assessment Conduct Task-Specific Risk Assessment sds->risk_assessment eng_controls Ensure Engineering Controls: - Chemical Fume Hood - Eyewash Station - Safety Shower risk_assessment->eng_controls ppe Select & Don Personal Protective Equipment (PPE) eng_controls->ppe handling Handle exclusively inside a chemical fume hood. Avoid generating aerosols. Avoid contact with skin and eyes. ppe->handling incompatibles Keep away from incompatible substances (See Section 5). handling->incompatibles decontaminate Decontaminate work area and equipment. incompatibles->decontaminate waste Dispose of waste in approved, labeled containers. decontaminate->waste end Work Complete waste->end

Caption: Standard workflow for safely handling this compound.
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

PPE CategorySpecification
Eye/Face Chemical safety goggles and/or a full-face shield.
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for compatibility.
Body Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Not typically required when used in a functional chemical fume hood. For spills or poor ventilation, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[2]

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

Storage ParameterRequirement
Condition Store in a dry, cool, and well-ventilated area.[5]
Temperature Recommended storage in a refrigerator.[2]
Container Keep in a tightly closed, original, or compatible container.
Atmosphere Protect from light and moisture.
Segregation Store locked up and segregated from incompatible materials.

Reactivity and Incompatible Materials

This compound belongs to the amine and phenol reactive groups.[2] It reacts as a weak organic acid and can engage in hazardous reactions.

  • Incompatible Materials: Avoid contact with strong reducing agents (e.g., hydrides, alkali metals), strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[2]

  • Hazardous Reactions:

    • Neutralization reactions with bases generate heat.[2]

    • Contact with strong reducing substances may generate flammable hydrogen gas.[2]

    • Phenols undergo ready sulfonation with concentrated sulfuric acid, which generates heat.[2]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to release toxic gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]

Emergency and First Aid Procedures

A clear and immediate response is crucial in the event of an exposure. The following flowchart details the appropriate first aid measures.

G cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower. skin->skin_action eyes_action Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. eyes->eyes_action inhalation_action Remove person to fresh air. Keep comfortable for breathing. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Call a POISON CENTER or doctor immediately. skin_action->seek_medical eyes_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: First aid response flowchart for exposure to this compound.

Toxicological Information

Detailed toxicological studies, including quantitative data such as LD50 (median lethal dose), are not available in publicly accessible literature for this compound. The hazard classifications are based on data from analogous compounds and computational models. The primary health hazards are its potential for causing severe skin and eye damage and being harmful if swallowed.

Note on Experimental Protocols: The methodologies for the toxicological assessments that form the basis of the GHS classifications are not publicly available. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the manufacturer and are considered proprietary data.

Spill and Waste Disposal

  • Spill Response: In case of a spill, evacuate the area. Wear full PPE, including respiratory protection. Prevent the spill from entering drains. Cover the spill with a non-combustible absorbent material (e.g., sand, earth). Collect the material into a suitable, labeled container for disposal.

  • Waste Disposal: Dispose of waste materials and contaminated items in accordance with all applicable federal, state, and local environmental regulations. Disposal must be handled by a licensed professional waste disposal service. Do not allow the chemical to be released into the environment.[6]

References

The Multifaceted Mechanisms of Action of Aminophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminophenol derivatives represent a cornerstone of analgesic and antipyretic therapy, with paracetamol (acetaminophen) being the most prominent member of this class. Despite its widespread use for over a century, the precise mechanisms underlying its therapeutic effects are still a subject of intensive research. This technical guide provides an in-depth exploration of the current understanding of how aminophenol derivatives exert their pharmacological actions, with a focus on the core molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

The therapeutic effects of aminophenol derivatives, particularly paracetamol, are not attributed to a single mode of action but rather to a complex interplay of central and peripheral mechanisms. The primary proposed mechanisms include:

  • Cyclooxygenase (COX) Inhibition: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory properties compared to non-steroidal anti-inflammatory drugs (NSAIDs). However, it is suggested to be a more potent inhibitor of a splice variant of COX-1, sometimes referred to as COX-3, which is predominantly expressed in the central nervous system. This central inhibition of COX enzymes is believed to be a key contributor to its analgesic and antipyretic effects. The efficacy of paracetamol as a COX inhibitor is notably higher in environments with low levels of peroxides, such as the brain.

  • Modulation of the Endocannabinoid System: A significant portion of paracetamol's analgesic effect is now understood to be mediated by its metabolite, N-arachidonoylphenolamine (AM404). This metabolite is formed in the brain through the conjugation of p-aminophenol (a deacetylated product of paracetamol) with arachidonic acid by fatty acid amide hydrolase (FAAH). AM404 is a multifaceted molecule that acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channels, a weak agonist at cannabinoid CB1 and CB2 receptors, and an inhibitor of the reuptake of the endogenous cannabinoid, anandamide. This indirect enhancement of endocannabinoid signaling is thought to play a crucial role in pain modulation.

  • Interaction with the Serotonergic System: There is substantial evidence indicating that paracetamol enhances the activity of the descending serotonergic pathways, which are critical for inhibiting pain signals in the spinal cord. Studies have shown that paracetamol administration leads to an increase in serotonin levels in various brain regions, including the cortex and pons.[1][2][3] This modulation of the serotonergic system contributes significantly to its analgesic properties.

Quantitative Pharmacological Data

To provide a comparative overview, the following tables summarize key quantitative data related to the pharmacological profile of paracetamol and its primary active metabolite, AM404.

ParameterValueSpecies/SystemReference(s)
COX-1 Inhibition (IC50) 113.7 µmol/LHuman (in vitro)[4]
COX-2 Inhibition (IC50) 25.8 µmol/LHuman (in vitro)[4]
Analgesia (ED50) 61.30 mg/kg (Writhing Test)Mice[5][6]

Table 1: In vitro and in vivo efficacy of Paracetamol.

ParameterValueSpecies/SystemReference(s)
Bioavailability (Oral) ~88%Human[4]
Time to Peak Plasma Concentration 30 - 60 minutesHuman[4]
Plasma Protein Binding 10 - 25%Human[4]
Plasma Half-life 1.5 - 3 hoursHuman[4]
Metabolism (Glucuronidation) ~55%Human[4]
Metabolism (Sulfation) ~30%Human[4]

Table 2: Pharmacokinetic parameters of Paracetamol.

TargetActionConcentration/EffectSpecies/SystemReference(s)
TRPV1 Activation>1 µMHuman (recombinant)[4]
Anandamide Reuptake Inhibition (IC50)~5 µmol/LRat (neural tissue)[7]
Intracellular Ca2+ Spiking Inhibition73 ± 8% at 1 µMRat (hippocampal neurons)[8][9]

Table 3: In vitro activity of the Paracetamol metabolite AM404.

Brain RegionParacetamol DoseChange in Serotonin LevelsSpeciesReference(s)
Pons 400 mg/kg (i.p.)~75% increaseRat[1][2]
Frontal Cortex 400 mg/kg (i.p.)~40-70% increaseRat[1][2]

Table 4: Effect of Paracetamol on Serotonin Levels in the Rat Brain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of aminophenol derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., paracetamol)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection system to measure prostaglandin production (e.g., ELISA or LC-MS)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the COX enzyme (either COX-1 or COX-2), and a cofactor such as hematin.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (without the test compound) is also prepared.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

  • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetic Acid-Induced Writhing Test

This in vivo model is used to assess the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in saline)

  • Test compound (e.g., paracetamol)

  • Standard analgesic drug (e.g., diclofenac sodium)

  • Vehicle (e.g., normal saline)

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (n=6-10 per group): vehicle control, standard drug, and one or more test compound groups at different doses.

  • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 10-minute period.

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of analgesic activity (inhibition of writhing) for the standard and test groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This is a common method to evaluate the central analgesic activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Hot plate apparatus with adjustable temperature control

  • Test compound (e.g., paracetamol)

  • Standard analgesic drug (e.g., morphine)

  • Vehicle (e.g., normal saline)

Procedure:

  • Acclimatize the rats to the laboratory environment for at least one hour before the experiment.

  • Set the temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Gently place each rat on the hot plate and start a stopwatch.

  • Observe the animal for nociceptive responses, such as licking of the hind paw or jumping.

  • Record the latency time (in seconds) for the first sign of a nociceptive response.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) is set, and if the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Administer the vehicle, standard drug, or test compound to different groups of rats.

  • Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the reaction time compared to the baseline and the vehicle control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Paracetamol_Metabolism_and_Action cluster_liver Liver cluster_brain Brain Paracetamol Paracetamol Glucuronidation Glucuronidation (~55%) Paracetamol->Glucuronidation Sulfation Sulfation (~30%) Paracetamol->Sulfation Deacetylation Deacetylation Paracetamol->Deacetylation p_Aminophenol p-Aminophenol Deacetylation->p_Aminophenol p_Aminophenol_brain p-Aminophenol p_Aminophenol->p_Aminophenol_brain Crosses Blood-Brain Barrier FAAH FAAH p_Aminophenol_brain->FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->FAAH AM404 AM404 FAAH->AM404 CB1_Receptor CB1 Receptor AM404->CB1_Receptor Weak Agonist TRPV1_Channel TRPV1 Channel AM404->TRPV1_Channel Agonist Anandamide_Reuptake Anandamide Reuptake AM404->Anandamide_Reuptake Inhibitor Analgesia Analgesia CB1_Receptor->Analgesia TRPV1_Channel->Analgesia Anandamide_Reuptake->Analgesia Serotonergic_Pathway Paracetamol Paracetamol Brainstem Brainstem Nuclei (e.g., Raphe Nuclei) Paracetamol->Brainstem Enhances Activity Descending_Serotonergic_Pathway Descending Serotonergic Pathway Brainstem->Descending_Serotonergic_Pathway Activates Spinal_Cord Spinal Cord (Dorsal Horn) Descending_Serotonergic_Pathway->Spinal_Cord Releases Serotonin Nociceptive_Signal Nociceptive Signal (from periphery) Spinal_Cord->Nociceptive_Signal Inhibits Transmission Pain_Perception Reduced Pain Perception Nociceptive_Signal->Pain_Perception Leads to Writhing_Test_Workflow start Start animal_prep Animal Preparation (Fasting Mice) start->animal_prep grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping drug_admin Drug Administration (Vehicle, Standard, Test Compound) grouping->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment acetic_acid Intraperitoneal Injection of Acetic Acid pretreatment->acetic_acid observation Observation Period (Count Writhes) acetic_acid->observation data_analysis Data Analysis (% Inhibition) observation->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-(Dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-4-methylphenol, a substituted phenol derivative, possesses a unique chemical architecture combining a phenolic hydroxyl group and a tertiary amine. This structure makes it a compound of interest in various chemical and pharmaceutical research areas. Understanding the thermal stability and degradation profile of this molecule is paramount for applications in drug development, chemical synthesis, and material science. Thermal stress can significantly impact the efficacy, safety, and shelf-life of chemical entities. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed degradation profile based on the chemistry of its functional moieties.

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information from structurally related compounds and established principles of thermal analysis to provide a robust predictive framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and storage conditions.

PropertyValueReference
Molecular Formula C₉H₁₃NO[1][2][3][4]
Molecular Weight 151.21 g/mol [1][2][4]
Appearance Red liquid with a phenolic odor[1]
CAS Number 119-31-3[1][2][4]
Solubility Moderately soluble in water[1][5]
Reactivity Reacts as a weak organic acid. Incompatible with strong reducing agents and bases.[1][5]

Thermal Stability Analysis

Predicted Thermal Stability Data

The following table summarizes the anticipated thermal stability parameters for this compound. These values are estimations based on the analysis of structurally similar compounds and should be confirmed by experimental data.

ParameterPredicted Value/RangeNotes
Onset of Decomposition (TGA) 200 - 250 °CIn an inert atmosphere (e.g., Nitrogen). Decomposition may start at lower temperatures in an oxidative environment.
Major Weight Loss Region (TGA) 250 - 400 °CCorresponds to the primary degradation of the molecule.
Melting Point/Phase Transition (DSC) Not specified; described as a liquid at room temperature.DSC would reveal any phase transitions if the compound were solid or had liquid crystalline phases.
Exothermic/Endothermic Events (DSC) An endothermic event would be expected for any phase transition, while decomposition is typically accompanied by exothermic events, especially in an oxidative atmosphere.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7][8]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is used to determine the thermal stability and composition of a material.[7][11]

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

Atmosphere:

  • Inert: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]

  • Oxidative: Air or oxygen at a flow rate of 20-50 mL/min to assess oxidative stability.[9]

Temperature Program:

  • Equilibrate the sample at 30 °C for 5 minutes.

  • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6]

  • Hold at 600 °C for 5 minutes to ensure complete decomposition.

Data Analysis:

  • Plot the percentage of weight loss versus temperature.

  • Determine the onset of decomposition temperature (T_onset) and the temperature of maximum weight loss rate (T_max) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time.[8][12] It is used to detect thermal events such as melting, crystallization, and decomposition.[13]

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum).

  • Hermetically seal the pan to prevent volatilization.

Reference: An empty, hermetically sealed DSC pan.

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

Temperature Program:

  • Equilibrate the sample at 25 °C.

  • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

Data Analysis:

  • Plot the heat flow versus temperature.

  • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

  • Determine the onset temperature, peak temperature, and enthalpy for each thermal event.

G General Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample Obtain pure this compound weigh Accurately weigh sample (2-10 mg) sample->weigh pan Place in TGA/DSC pan weigh->pan tga Thermogravimetric Analysis (TGA) pan->tga dsc Differential Scanning Calorimetry (DSC) pan->dsc tga_data Weight loss vs. Temperature tga->tga_data dsc_data Heat flow vs. Temperature dsc->dsc_data interpretation Determine T_onset, T_max, phase transitions, and decomposition events tga_data->interpretation dsc_data->interpretation report Technical Report interpretation->report Generate Stability Report

Caption: Workflow for Thermal Stability Testing.

Degradation Profile

The thermal degradation of this compound is expected to proceed through pathways involving its phenolic and tertiary amine functional groups.

Proposed Thermal Degradation Pathways

At elevated temperatures, the following degradation mechanisms are plausible:

  • N-Demethylation: The tertiary amine can undergo successive demethylation to form the secondary amine, primary amine, and ultimately aminophenol derivatives.

  • Oxidation of the Phenolic Ring: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinone-like structures and ring-opening products. This is more likely to occur in an oxidative atmosphere.

  • Polymerization: Phenolic compounds can undergo polymerization at high temperatures, leading to the formation of high molecular weight products.[14]

  • Cleavage of the Dimethylamino Group: The C-N bond of the dimethylamino group could cleave, leading to the formation of various volatile and non-volatile byproducts.

G Proposed Thermal Degradation Pathways cluster_demethylation N-Demethylation cluster_oxidation Oxidation parent This compound secondary_amine 3-(Methylamino)-4-methylphenol parent->secondary_amine -CH₃ quinone Quinone-like structures parent->quinone + O₂ polymerization Polymerization Products parent->polymerization High Temp cleavage C-N Bond Cleavage Products parent->cleavage High Temp primary_amine 3-Amino-4-methylphenol secondary_amine->primary_amine ring_opening Ring-opened products quinone->ring_opening

Caption: Potential Thermal Degradation Pathways.

Potential Degradation Products

Based on the proposed pathways, a list of potential degradation products is provided in Table 3. The identification and quantification of these products would require advanced analytical techniques such as TGA-MS or Pyrolysis-GC-MS.

Potential Degradation ProductChemical FormulaMolar Mass ( g/mol )Formation Pathway
3-(Methylamino)-4-methylphenolC₈H₁₁NO137.18N-Demethylation
3-Amino-4-methylphenolC₇H₉NO123.15N-Demethylation
4-Methyl-1,2-benzoquinoneC₇H₆O₂122.12Oxidation
Various ring-opened fragments--Oxidation
Polymeric phenolic resins(C₉H₁₁NO)nHighPolymerization
DimethylamineC₂H₇N45.08C-N Bond Cleavage
p-CresolC₇H₈O108.14C-N Bond Cleavage

Conclusion

This technical guide provides a predictive overview of the thermal stability and degradation profile of this compound. While specific experimental data is limited, the analysis of its chemical structure and comparison with related compounds offer valuable insights for researchers and drug development professionals. The provided experimental protocols for TGA and DSC serve as a starting point for the empirical determination of its thermal properties. The proposed degradation pathways highlight the potential chemical transformations this molecule may undergo at elevated temperatures. It is strongly recommended that the information presented herein be supplemented with rigorous experimental studies to fully characterize the thermal behavior of this compound for any specific application.

References

The Synthesis, Suppliers, and Potential Biological Significance of 3-(dimethylamino)-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(dimethylamino)-4-methylphenol, a substituted cresol derivative with potential applications in pharmaceutical synthesis. The document details the compound's physicochemical properties, identifies key chemical suppliers, and presents a detailed experimental protocol for its synthesis via the Mannich reaction. Furthermore, based on the known biological activities of structurally related compounds, this guide explores the potential involvement of this compound in cellular signaling pathways, particularly in the context of nociception. This paper aims to serve as a valuable resource for researchers interested in the procurement, synthesis, and potential therapeutic applications of this and similar aminophenolic compounds.

Introduction

This compound, also known as 3-dimethylamino-p-cresol, is an aromatic organic compound featuring a phenol ring substituted with both a dimethylamino group and a methyl group. Its structure suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the phenolic hydroxyl and the tertiary amine functionalities offers multiple reaction sites for chemical modification. While direct research on this specific molecule is limited, its structural similarity to key intermediates in the synthesis of analgesic drugs like Tramadol and Tapentadol points towards its potential significance in medicinal chemistry. This guide will synthesize the available information on this compound and provide a technical foundation for its further investigation.

Physicochemical Properties and Supplier Information

A clear understanding of the physical and chemical properties of a compound is crucial for its handling, storage, and application in research. The key properties of this compound are summarized in Table 1. This compound is described as a red liquid with a characteristic phenolic odor.[1] It is a weak organic acid and is moderately soluble in water.

For researchers seeking to procure this compound, several chemical suppliers offer it in various quantities and purities. Table 2 provides a list of known suppliers for this compound. It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 119-31-3[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
Appearance Red liquid with phenolic odor[1]
IUPAC Name This compound[2]
Synonyms 3-Dimethylamino-p-cresol, p-Cresol, 3-(dimethylamino)-[2]

Table 2: Chemical Suppliers of this compound

SupplierWebsiteNotes
Santa Cruz Biotechnologyscbt.comAvailable for research purposes.
Sigma-Aldrichsigmaaldrich.comAvailable for research purposes.
Synquest Labssynquestlabs.comAvailable for research purposes.
BOC Sciencesbocsci.comMentioned as a main product.

Synthesis of this compound via the Mannich Reaction

The most probable and efficient synthetic route to this compound is the Mannich reaction.[3][4][5][6] This well-established three-component condensation reaction involves an active hydrogen compound (in this case, 4-methylphenol or p-cresol), formaldehyde, and a secondary amine (dimethylamine). The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which then undergoes electrophilic aromatic substitution onto the electron-rich phenol ring.

Due to the ortho- and para-directing nature of the hydroxyl group on the phenol ring, the substitution is expected to occur at the positions ortho to the hydroxyl group. As the para position is blocked by the methyl group in p-cresol, the aminomethylation will occur at one of the ortho positions, yielding this compound.

Below is a detailed, representative experimental protocol for the synthesis of this compound based on general procedures for the Mannich reaction of phenols.

Detailed Experimental Protocol

Materials:

  • 4-methylphenol (p-cresol)

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (aqueous solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of 4-methylphenol in 50 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 11.3 mL (0.1 mol) of a 40% aqueous solution of dimethylamine. Cool the mixture in an ice bath and slowly add 7.5 mL (0.1 mol) of a 37% aqueous solution of formaldehyde dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. Wash the acidic solution with 3 x 50 mL of diethyl ether to remove any unreacted p-cresol.

  • Isolation of Product: Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10. The product, this compound, will separate as an oily layer.

  • Extraction and Drying: Extract the product with 3 x 50 mL of diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Mannich Reaction cluster_workup Work-up & Purification p_cresol 4-Methylphenol (p-Cresol) reaction_mixture Reaction in Ethanol p_cresol->reaction_mixture dimethylamine Dimethylamine dimethylamine->reaction_mixture formaldehyde Formaldehyde formaldehyde->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification Cool & Dilute extraction1 Ether Wash acidification->extraction1 basification Basification (NaOH) extraction1->basification Aqueous Layer extraction2 Ether Extraction basification->extraction2 drying Drying (Na2SO4) extraction2->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its structural motifs are present in several clinically important drugs. The aminophenol scaffold is a key component of analgesics such as Tramadol and Tapentadol. In the synthesis of these drugs, a Mannich-type reaction is often a crucial step to introduce the dimethylaminomethyl group.[7] Therefore, this compound is a valuable intermediate for the synthesis of novel analgesic candidates and other biologically active molecules.

Potential Role in Cellular Signaling Pathways

The biological activity of this compound has not been extensively studied. However, based on the known activities of structurally similar compounds, we can hypothesize its potential interactions with cellular signaling pathways.

TRPA1 Ion Channel Modulation

Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel primarily expressed in nociceptive sensory neurons and is a key player in the perception of pain, cold, and itch.[8][9][10][11] Several studies have shown that alkylphenols, including p-cresol (4-methylphenol), can act as agonists of the TRPA1 channel.[12] The activation of TRPA1 by these compounds leads to an influx of cations, primarily Ca²⁺, which in turn triggers downstream signaling events culminating in the sensation of pain or irritation. Given that this compound is a derivative of p-cresol, it is plausible that it may also modulate TRPA1 activity. The presence of the dimethylamino group could influence its potency and efficacy as a TRPA1 agonist or antagonist.

Calcium Signaling

As mentioned above, the activation of TRPA1 leads to an increase in intracellular calcium concentration. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. A recent study demonstrated that p-cresol can induce a concentration-dependent increase in intracellular Ca²⁺ in human glioblastoma cells, a process that involves both the release of Ca²⁺ from intracellular stores and the influx of extracellular Ca²⁺. This effect was shown to be mediated by store-operated Ca²⁺ channels and phospholipase C (PLC). Therefore, this compound may also impact cellular function by modulating calcium signaling pathways, potentially through TRPA1-dependent or independent mechanisms.

Hypothetical Signaling Pathway

G cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ligand This compound trpa1 TRPA1 Channel ligand->trpa1 Agonist? ca_influx Ca²⁺ Influx trpa1->ca_influx Activation downstream Downstream Signaling ca_influx->downstream nociception Nociception downstream->nociception

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a readily synthesizable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of new analgesic agents. This technical guide has provided a comprehensive overview of its properties, availability, and a detailed protocol for its synthesis. Furthermore, by examining the biological activities of structurally related compounds, we have proposed a plausible role for this molecule in the modulation of the TRPA1 ion channel and calcium signaling pathways. Further experimental investigation is warranted to fully elucidate the biological activity of this compound and to explore its potential as a lead compound or a key intermediate in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Mannich Reaction in Substituted Phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Mannich reaction for the synthesis of substituted phenols, a crucial transformation in medicinal chemistry and materials science. The following sections detail the reaction conditions, present quantitative data for various substrates, and provide explicit experimental protocols.

Introduction to the Phenolic Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[1] In the case of phenols, the aromatic ring acts as the nucleophile, undergoing electrophilic substitution to introduce an aminomethyl group, usually at the ortho position to the hydroxyl group.[2] This reaction is a powerful tool for the functionalization of phenols, leading to the formation of Mannich bases, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the Mannich reaction with substituted phenols, highlighting the impact of different reactants, solvents, and conditions on reaction outcomes.

Table 1: Mannich Reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone with Various Amines [2]

AmineSolventReaction Time (h)TemperatureYield (%)Melting Point (°C)
Morpholine96% Ethanol2Reflux85114-115
Piperidine96% Ethanol2Reflux51124-125
MorpholineBenzene3Reflux62114-115
PiperidineBenzene3Reflux76124-125
4-MethylpiperidineBenzene3Reflux40137-138
4-BenzylpiperidineBenzene3Reflux80120-121
4-PhenylpiperazineBenzene3Reflux46176-177
4-(2-Pyridyl)piperazineBenzene3Reflux54165-166

Table 2: Mannich Reaction of Substituted Phenols with Various Amines

PhenolAmineSolventReaction TimeTemperatureYield (%)Reference
2-Chloro-4-phenylphenolN-MethylpiperazineEthanol3 daysRoom Temperature70-90[4][5]
2-Chloro-4-phenylphenolPiperidineEthanol3 daysRoom Temperature70-90[4][5]
2-Chloro-4-phenylphenolMorpholineEthanol3 daysRoom Temperature70-90[4][5]
p-CresolMorpholineNot Specified75 minNot Specified73[http://pubs.acs.org/doi/abs/10.1021/ed068p549]
p-tert-ButylphenolMorpholineNot SpecifiedNot Specified45[http://pubs.acs.org/doi/abs/10.1021/ed068p549]
4-EthylphenolMorpholineNot SpecifiedNot Specified28[http://pubs.acs.org/doi/abs/10.1021/ed068p549]
p-tert-ButylphenolPiperidineNot SpecifiedNot Specified54[http://pubs.acs.org/doi/abs/10.1021/ed068p549]
HydroquinonePiperidineNot SpecifiedNot Specified53[http://pubs.acs.org/doi/abs/10.1021/ed068p549]
HydroquinoneDiethylamineNot SpecifiedNot Specified43[http://pubs.acs.org/doi/abs/10.1021/ed068p549]
n-Propyl gallatePiperidineEthanol2 hReflux57[6]
n-Propyl gallateMorpholineEthanol2 hReflux72[6]
n-Propyl gallate4-BenzylpiperazineEthanol2 hReflux55[6]
n-Propyl gallate4-PhenylpiperazineEthanol2 hReflux79[6]

Experimental Protocols

Protocol 1: General Procedure for Aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone in Ethanol[2]
  • Reaction Setup: In a suitable round-bottom flask, combine 1-(1-hydroxynaphthalen-2-yl)ethanone (1 equivalent), the desired secondary amine (1.1 equivalents), and a 37% aqueous formaldehyde solution (2 equivalents) in 96% ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., 96% ethanol) to yield the pure phenolic Mannich base.

Protocol 2: General Procedure for Aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone in Benzene[2]
  • Reaction Setup: Combine 1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol), the cyclic secondary amine (4 mmol), and a 37% aqueous formaldehyde solution (0.55 mL, 6 mmol) in benzene (10 mL).

  • Reaction Execution: Heat the mixture at reflux temperature for 3 hours.

  • Work-up and Isolation: Remove the organic solvent under reduced pressure. Pipette out the remaining water. Recrystallize the residue from 96% ethanol to afford the crystalline phenolic Mannich bases.

Protocol 3: Aqueous Method for Mannich Reaction of Phenols[7]
  • Reaction Setup: Prepare a stirred mixture of the phenol and an aqueous solution of a water-soluble amine (e.g., 25% dimethylamine).

  • Addition of Formaldehyde: Cool the mixture to 10-15°C and add aqueous formaldehyde (35-40%) dropwise over 15 minutes.

  • Reaction Progression: Stir the mixture at 25°C for 1 hour, and then heat at 100°C for 2 hours.

  • Isolation: To the hot solution, add sodium chloride (160 g/mole of phenol). Allow the mixture to cool, which may cause the Mannich base to separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Protocol 4: Methanolic Method for Mannich Reaction of Phenols[7]
  • Reaction Setup: Dissolve the phenol, amine, and formaldehyde in methanol.

  • Reaction Execution: Stir the mixture and reflux for the same period as in the aqueous method (stir at room temperature for 1 hour, then reflux for 2 hours).

  • Isolation: Concentrate the reaction mixture in vacuo to obtain the product.

Visualizations

Reaction Mechanism

The mechanism of the Mannich reaction with phenols involves two main stages. First is the formation of a reactive electrophile, the Eschenmoser's salt precursor (an iminium ion), from the reaction of formaldehyde and a secondary amine. Subsequently, the electron-rich phenol attacks the iminium ion, leading to the aminomethylated product.[1]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Iminium_Ion Iminium Ion [CH2=NR2]+ Formaldehyde->Iminium_Ion + R2NH - H2O Secondary_Amine Secondary Amine (R2NH) Secondary_Amine->Iminium_Ion Intermediate Wheland Intermediate Iminium_Ion->Intermediate Phenol Phenol Phenol->Intermediate + [CH2=NR2]+ Product ortho-Aminomethylated Phenol Intermediate->Product - H+

Caption: Mechanism of the Mannich reaction with phenols.

Experimental Workflow

The general workflow for synthesizing substituted phenols via the Mannich reaction is a straightforward process involving the mixing of reactants, a reaction period under controlled temperature, followed by work-up and purification of the final product.

Mannich_Workflow cluster_workflow General Experimental Workflow start Start reactants Combine Phenol, Amine, and Formaldehyde in a suitable solvent start->reactants reaction Stir/Heat at controlled temperature for a specified time reactants->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Characterize Final Product (NMR, MS, MP) purification->product

Caption: General workflow for the Mannich reaction.

References

Application Notes and Protocols for the Purification of Crude 3-(Dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude 3-(dimethylamino)-4-methylphenol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this compound is critical for the quality and efficacy of the final products. This document provides detailed application notes and protocols for the purification of crude this compound, covering techniques such as extraction, distillation, recrystallization, and preparative high-performance liquid chromatography (HPLC). Potential impurities from its synthesis may include unreacted starting materials, as well as di- and tri-substituted phenol byproducts.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting and optimizing purification methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₃NO[2]
Molecular Weight151.21 g/mol [2]
AppearanceRed liquid with a phenolic odor[2]
SolubilityModerately soluble in water[2][3]
pKa9.88 (for the phenolic hydroxyl group, estimated)[2][3]
ReactivityReacts as a weak organic acid.[2][3] Incompatible with strong reducing agents.[2][3][2][3]

Purification Strategies

Several methods can be employed to purify crude this compound. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. A general workflow for purification is presented in the diagram below.

PurificationWorkflow Crude Crude 3-(dimethylamino)- 4-methylphenol Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Distillation Vacuum Distillation Extraction->Distillation Removal of Non-Volatile Impurities Recrystallization Recrystallization Distillation->Recrystallization High Purity Prep_HPLC Preparative HPLC Distillation->Prep_HPLC Very High Purity Pure Pure Product (>99%) Recrystallization->Pure Prep_HPLC->Pure

Figure 1: General Purification Workflow for this compound.
Liquid-Liquid Extraction

Liquid-liquid extraction is an effective initial step to remove water-soluble and some organic byproducts from the crude reaction mixture. A typical procedure involves basification of the aqueous phase, extraction of byproducts with an organic solvent, followed by neutralization and extraction of the desired product.

Protocol 1: Liquid-Liquid Extraction

  • Cool the crude reaction mixture to 20-30°C.

  • Slowly add a 30-40% aqueous solution of sodium hydroxide with stirring to raise the pH to a level where byproducts are soluble in the organic phase but the phenolate salt of the product remains in the aqueous phase.

  • Extract the aqueous layer twice with toluene (or a similar water-immiscible organic solvent) to remove organic impurities.

  • Separate the aqueous layer and adjust the pH to 6-7 with a dilute acid (e.g., hydrochloric or sulfuric acid).

  • Extract the product from the neutralized aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with hot water (60-80°C) to remove any remaining water-soluble impurities.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying thermally stable liquids with relatively high boiling points. It effectively separates the desired product from non-volatile impurities and solvents.

Protocol 2: Vacuum Distillation

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound obtained from the extraction step into the distillation flask.

  • Gradually reduce the pressure and begin heating the distillation flask.

  • Collect the main fraction at the appropriate boiling point and pressure. The exact conditions will depend on the specific impurities present.

  • Monitor the purity of the collected fractions using a suitable analytical technique such as HPLC or GC.

Recrystallization

Recrystallization is a powerful technique for obtaining high-purity solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. Although this compound is a liquid at room temperature, it can potentially be crystallized as a salt (e.g., hydrochloride) or from a suitable solvent system at low temperatures.

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[6] For aminophenols, common solvent systems include mixtures of a polar solvent with a non-polar anti-solvent.

Table 2: Potential Recrystallization Solvent Systems

Solvent SystemRationale
Methanol/WaterThe product may be soluble in methanol and less soluble in water.
Ethanol/WaterSimilar to methanol/water, offering a range of polarities.
Ethyl Acetate/HexaneA common system where the product is soluble in ethyl acetate and insoluble in hexane.
Toluene/HeptaneSuitable for less polar compounds.

Protocol 3: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methanol, ethyl acetate).

  • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Slowly add a co-solvent (anti-solvent) in which the product is insoluble (e.g., water, hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

RecrystallizationProcess Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Filtration Charcoal->HotFilter Cool Slow Cooling & Induce Crystallization HotFilter->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure Crystalline Product Dry->Pure

References

The Versatility of 3-(Dimethylamino)-4-methylphenol in Organic Synthesis: A Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Dimethylamino)-4-methylphenol is a substituted phenol derivative that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, an activating dimethylamino group, and a methyl-substituted aromatic ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, with a focus on its application in a ruthenium-catalyzed multicomponent coupling reaction.

Chemical and Physical Properties

This compound is a red liquid with a characteristic phenolic odor.[1][2] It is moderately soluble in water and behaves as a weak organic acid.[1][2] The presence of both a hydroxyl and a dimethylamino group on the aromatic ring makes it susceptible to a range of reactions.

PropertyValueSource
Molecular FormulaC₉H₁₃NO[3]
Molecular Weight151.21 g/mol [3]
Physical DescriptionRed liquid with phenolic odor[1][2]
pKa~9.88 (for phenols)[1][2]

Applications in Organic Synthesis

The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of a variety of organic compounds. The electron-donating nature of the dimethylamino and hydroxyl groups activates the aromatic ring towards electrophilic substitution, while the hydroxyl group can undergo O-alkylation and other modifications.

A notable application of a closely related compound, 3-(dimethylamino)phenol, is in a ruthenium-catalyzed multicomponent deaminative C-H coupling reaction to form bicyclic 1,5-dioxacin products.[4] This type of reaction is highly valuable for the efficient construction of complex heterocyclic scaffolds present in many biologically active molecules.

Experimental Protocols

Ruthenium-Catalyzed Multicomponent Deaminative C-H Coupling Reaction

This protocol details the synthesis of a bicyclic 1,5-dioxacin derivative starting from this compound, a salicylaldehyde derivative, and triethylamine. This reaction demonstrates the utility of this compound in advanced C-H activation/coupling strategies.

Reaction Scheme:

Caption: Experimental workflow for the Ru-catalyzed coupling reaction.

Reactivity Profile of this compound

reactivity_profile cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds start This compound electrophilic_sub Electrophilic Aromatic Substitution start->electrophilic_sub o_alkylation O-Alkylation start->o_alkylation coupling C-H Activation/ Coupling Reactions start->coupling substituted_phenols Further Functionalized Phenols electrophilic_sub->substituted_phenols ethers Aryl Ethers o_alkylation->ethers heterocycles Complex Heterocycles (e.g., Dioxacins) coupling->heterocycles

Caption: Reactivity profile of this compound.

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis. Its activated aromatic ring and nucleophilic hydroxyl group allow for a diverse range of chemical transformations, making it a key intermediate for the synthesis of complex molecules, including potentially biologically active compounds. The provided protocol for the ruthenium-catalyzed coupling reaction highlights a modern and efficient method for utilizing this compound to construct intricate heterocyclic systems. Researchers in drug discovery and organic synthesis can leverage the reactivity of this compound to access novel chemical space and develop innovative molecular architectures.

References

Application Notes & Protocols: Quantification of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 3-(dimethylamino)-4-methylphenol in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This method offers high sensitivity and selectivity for the quantification of this compound, making it suitable for complex matrices such as biological fluids and environmental samples. The protocol is based on established methods for analyzing polar phenolic compounds.[1][2][3]

Experimental Protocol

a) Sample Preparation (Plasma)

  • To 250 µL of plasma sample, add 250 µL of 50 mM ammonium acetate containing the internal standard.

  • Perform solid-phase extraction (SPE) using a mixed-mode weak cation exchange (WCX) plate.[2]

  • Load the pre-treated sample onto the SPE plate.

  • Wash the wells with 200 µL of 50 mM ammonium acetate, followed by 200 µL of methanol.[2]

  • Dry the sorbent bed thoroughly.

  • Elute the target analyte with two 50 µL aliquots of methanol containing 2% formic acid.[2]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 97:2:1 water:acetonitrile:formic acid).[2]

  • Filter the final solution through a 0.22 µm membrane filter prior to injection.[1]

b) UPLC-MS/MS Instrumental Conditions

  • Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.5% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • Start with 8% B for 3 min.

    • Increase to 17% B at 3.1 min and hold for 4 min.

    • Increase to 100% B within 2 min.

    • Return to 8% B and equilibrate for 1 min.[1]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5-10 µL.[1][2]

  • Ionization Source: Electrospray Ionization (ESI), negative or positive ion mode.

  • MS Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: To be determined by infusing a standard solution of this compound. Precursor ion [M+H]+ or [M-H]- and suitable product ions should be selected.

Data Presentation

Table 1: UPLC-MS/MS Method Performance Characteristics (Representative Data)

Parameter Value Reference
Linearity (R²) > 0.9990 [1]
Limit of Detection (LOD) 0.002–0.630 µg/L [1]
Limit of Quantification (LOQ) 0.005–2.930 µg/L [1]
Precision (%RSD) < 3.71% [1]
Accuracy / Recovery 97.35% – 102.02% [1]

Note: These values are based on a similar method for polyphenols and should be validated specifically for this compound.

Workflow Visualization

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma/Water Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution & Filtration Evap->Recon Inject Inject into UPLC System Recon->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Acquire Data Acquisition Detect->Acquire Quantify Quantification (Peak Area vs. Calibration Curve) Acquire->Quantify Report Generate Report Quantify->Report

Caption: UPLC-MS/MS analysis workflow for this compound.

Gas Chromatography (GC) Method

This protocol is adapted from EPA Method 8041A for the analysis of phenols.[4] It is suitable for environmental samples and can be used with a Flame Ionization Detector (FID) for underivatized analysis or an Electron Capture Detector (ECD) after derivatization for higher sensitivity.

Experimental Protocol

a) Sample Preparation (Water/Solid Samples)

  • Extraction (Water): Acidify the sample to pH ≤ 2. Extract with methylene chloride using a suitable method like liquid-liquid extraction (Method 3510) or continuous liquid-liquid extraction (Method 3520).[5]

  • Extraction (Solid): Use methods such as Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550).[5][6]

  • Cleanup: An acid-base partition cleanup (Method 3650) may be necessary for complex extracts.[5]

  • Solvent Exchange: Exchange the extract into a solvent compatible with the GC detector.

  • (Optional) Derivatization: For enhanced sensitivity, especially with an ECD, derivatize with pentafluorobenzyl bromide (PFBBr).[4][5]

    • Dissolve 0.5 g of PFBBr in 9.5 mL acetone.

    • Add potassium carbonate solution (10%) to the extract.

    • Add the PFBBr reagent and react to form the pentafluorobenzyl ether derivative.

b) GC-FID Instrumental Conditions

  • Column: DB-5 (e.g., 30 m x 0.53 mm ID, 1.5 µm film) or equivalent non-polar capillary column.[5]

  • Injector: Splitless, 250 °C.[7]

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 90 °C.

    • Ramp 1: 1 °C/min to 105 °C.

    • Ramp 2: 3 °C/min to 162 °C.[8]

  • Detector: Flame Ionization Detector (FID), 250 °C.[8]

  • Data System: A system capable of measuring peak areas or heights is required.[5]

Data Presentation

Table 2: GC Method Performance Characteristics (Representative Data for Phenols)

Parameter Value Reference
Typical Concentration Range 0.5 - 10 µg/mL [8]
Recovery (from solid matrix) > 70% [5]
Precision (%RSD) 2.80% - 11.60% (Analyte dependent) [9]
Accuracy / Recovery (spiked sample) 93% - 128% (Analyte dependent) [9]

Note: These values are generalized from methods analyzing various phenols and require specific validation.

Potential Metabolic Pathway

This compound is structurally related to p-cresol (4-methylphenol). The metabolic bioactivation of p-cresol in human liver microsomes involves oxidation of the aromatic ring, a pathway mediated by cytochrome P450 enzymes.[10] A similar pathway can be hypothesized for this compound.

Pathway Visualization

Metabolic_Pathway cluster_pathway Hypothesized Metabolic Bioactivation Parent This compound Hydroquinone Ortho-Hydroquinone Metabolite Parent->Hydroquinone CYP450 (Aromatic Oxidation) Quinone Reactive Ortho-Benzoquinone Intermediate Hydroquinone->Quinone Oxidation Adduct Glutathione (GSH) Adduct Quinone->Adduct Conjugation with GSH

Caption: Hypothesized metabolic pathway for this compound.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Determination of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(dimethylamino)-4-methylphenol is a chemical intermediate that can be found in various chemical syntheses. The stability of this compound is a critical quality attribute that can be affected by environmental factors such as pH, temperature, light, and oxidizing agents.[1] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[2][3] The development of such a method is crucial for ensuring the quality, safety, and efficacy of drug substances and products throughout their shelf life.[2][4]

This application note details a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. The protocol includes initial method development, forced degradation studies as per the International Council for Harmonisation (ICH) guidelines, and method validation to demonstrate its stability-indicating capabilities.[2][5]

Predicted Degradation Pathways

Based on the chemical structure of this compound, which contains both a phenolic hydroxyl group and a tertiary amine, several degradation pathways can be anticipated.[1] The phenolic ring is susceptible to oxidation, potentially forming quinone-like structures.[1] The tertiary amine can be oxidized to an N-oxide, and the dimethylamino group may undergo N-demethylation.[1] Furthermore, as a phenolic compound, it may be sensitive to light, leading to photodegradation.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 275 nm
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the HPLC method.[2][6][7] A target degradation of approximately 10-30% is generally recommended to ensure that the degradation products are generated at detectable levels without completely degrading the parent compound.[7]

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 80°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Start->Oxidation Thermal Thermal Degradation (105°C, 48h, Solid State) Start->Thermal Photo Photolytic Degradation (UV light, 24h, Solution) Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours. After exposure, dissolve the solid in methanol to prepare a 100 µg/mL solution for analysis.[1]

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept at the same temperature.[1][2]

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Stress ConditionAssay of this compound (%)% DegradationNumber of Degradation PeaksRRT of Major Degradants
Control 100.00.00-
Acid Hydrolysis 85.214.820.78, 1.15
Base Hydrolysis 79.520.530.65, 0.82, 1.21
Oxidative Degradation 72.127.940.55, 0.91, 1.10, 1.35
Thermal Degradation 95.84.211.08
Photolytic Degradation 88.911.120.88, 1.28

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Method Validation

Once the method is developed and shown to be specific through forced degradation studies, it must be validated according to ICH guidelines (Q2(R1)).[8] The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated by the separation of the main peak from the degradation peaks in the stressed samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the working concentration).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The described HPLC method and forced degradation protocol provide a comprehensive framework for developing a stability-indicating assay for this compound. The successful separation of the parent compound from its degradation products under various stress conditions will confirm the method's specificity. Subsequent validation according to ICH guidelines will ensure that the method is reliable for its intended purpose in quality control and stability studies.

References

Application Note & Protocol: Vacuum Distillation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a class of organic molecules characterized by a hydroxyl group attached directly to an aromatic ring. Many of these compounds possess high boiling points and can be susceptible to thermal degradation at atmospheric pressure. Vacuum distillation is a separation technique performed under reduced pressure, which effectively lowers the boiling points of liquids.[1][2] This method is indispensable for the purification of heat-sensitive or high-boiling phenolic compounds, preventing decomposition and ensuring the integrity of the desired product.[1] This document provides a detailed protocol for setting up and performing the vacuum distillation of phenolic compounds in a laboratory setting.

Apparatus and Materials

Proper setup is critical for a safe and effective vacuum distillation. All glassware must be inspected for cracks or defects before use to prevent implosion under vacuum.[3]

2.1 Equipment and Glassware:

  • Heating Mantle with Magnetic Stirring Capability

  • Round-Bottom Flask (Distilling Flask)

  • Claisen Adapter (to prevent bumping)[3]

  • Distillation Head with Thermometer Port

  • Liebig, Graham, or Allihn Condenser

  • Vacuum Adapter

  • Receiving Flask(s) (a "cow" type receiving flask can be used for collecting multiple fractions without breaking the vacuum)[3]

  • Vacuum Pump (oil-based or oil-free) or Water Aspirator[1][3]

  • Vacuum Trap (to protect the pump from solvent vapors)[3]

  • Manometer or Vacuum Gauge

  • Thick-walled Vacuum Tubing[3]

  • Magnetic Stir Bar[3]

  • Laboratory Jack

2.2 Reagents and Consumables:

  • Crude phenolic compound mixture

  • Vacuum Grease

  • Keck Clips (optional, but recommended)

  • Cryogen for vacuum trap (e.g., dry ice and acetone, or liquid nitrogen)[3]

Experimental Workflow and Apparatus Setup

The following diagrams illustrate the logical workflow of the vacuum distillation process and the standard apparatus configuration.

G cluster_workflow Experimental Workflow prep 1. Preparation (Inspect & Assemble Apparatus) charge 2. Charging the Flask (Add Sample & Stir Bar) prep->charge evacuate 3. Evacuation (Turn on Vacuum Source) charge->evacuate heat 4. Heating (Gradually Increase Temperature) evacuate->heat distill 5. Distillation (Collect Distillate Fractions) heat->distill cool 6. Cooling (Remove Heat Source) distill->cool vent 7. Venting (Slowly Introduce Atmosphere) cool->vent shutdown 8. Shutdown (Turn off Vacuum Source) vent->shutdown

Caption: Logical workflow for the vacuum distillation protocol.

G cluster_setup Vacuum Distillation Apparatus A Heating Mantle + Stirrer B Distilling Flask + Sample & Stir Bar C Claisen Adapter B->C D Distillation Head + Thermometer C->D E Condenser (Water Out/In) D->E F Vacuum Adapter E->F G Receiving Flask F->G H Vacuum Trap F->H To Trap J Manometer H->J I Vacuum Source (Pump/Aspirator) J->I

Caption: Standard laboratory setup for vacuum distillation.

Detailed Experimental Protocol

4.1 Preparation and Assembly:

  • Inspect Glassware: Thoroughly inspect every piece of glassware for any cracks, stars, or defects that could cause an implosion under vacuum.[3]

  • Grease Joints: Apply a thin, uniform layer of vacuum grease to all ground-glass joints to ensure an airtight seal.[3]

  • Add Stir Bar: Place a magnetic stir bar into the distilling flask. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[3]

  • Charge the Flask: Add the crude phenolic mixture to the distilling flask, filling it to no more than two-thirds of its capacity.

  • Assemble Apparatus: Assemble the glassware as shown in the diagram above. A Claisen adapter is highly recommended to provide an extra neck for a capillary bleed or to minimize the risk of bumping material carrying over into the condenser.[3]

  • Connect Tubing: Connect the vacuum adapter to a vacuum trap using thick-walled tubing. The trap should be connected to the vacuum source and a manometer.[3] A properly chilled trap (e.g., in a dry ice/acetone bath) is crucial when using an oil pump to prevent solvent vapors from contaminating the pump oil.[3]

4.2 Distillation Procedure:

  • Start Stirring: Begin stirring the solution at a moderate speed.

  • Apply Vacuum: Turn on the vacuum source before applying heat. This allows for the removal of any highly volatile solvents at room temperature, preventing violent bumping.[3][4] Monitor the pressure using the manometer.

  • Apply Heat: Once the pressure has stabilized, begin to heat the distilling flask gently using the heating mantle. Increase the temperature gradually.

  • Monitor and Collect: Observe the temperature at the distillation head. The liquid will begin to boil and condense. The temperature should remain relatively stable during the collection of a pure fraction. Note that under vacuum, the boiling point may fluctuate more than at atmospheric pressure, especially if the vacuum source is a water aspirator.[3]

  • Collect Fractions: Collect the distilled liquid in the receiving flask. If separating a mixture, change receiving flasks for different fractions.

4.3 Shutdown Procedure:

  • Remove Heat: Turn off and lower the heating mantle to allow the distilling flask to cool down to room temperature.[3]

  • Vent the System: Slowly and carefully reintroduce air (or an inert gas) into the apparatus. This can be done by opening a stopcock on the vacuum adapter or by removing the tubing from the vacuum source.[3] A sudden change in pressure can cause air to rush in and displace the liquid.

  • Turn Off Vacuum: Once the system is at atmospheric pressure, turn off the vacuum pump or water aspirator.[3]

  • Disassemble: Disassemble the glassware for cleaning.

Data Presentation: Operating Parameters

The boiling point of a compound is highly dependent on the pressure. A temperature-pressure nomograph can be used to estimate the boiling point at a reduced pressure.[2] The table below provides examples of atmospheric boiling points for common phenolic compounds and typical parameters for vacuum distillation processes.

Compound / MixtureAtmospheric BP (°C)Example PressureExample BP (°C) under VacuumNotes / Reference
Phenol181.7~13.3 kPa (100 mmHg)~120Phenol freezes at 40.5°C; do not use overly cold condenser water to avoid clogging.[5]
m-Cresol202.71.3-13.3 kPa (10-100 mmHg)94-154Used to separate from p-cresol.[6]
p-Cresol201.91.3-13.3 kPa (10-100 mmHg)93-153Boiling points of isomers are very close, requiring fractional distillation.[7]
Patchouli Oil (rich in phenolics)>2800.67-2.0 kPa (5-15 mmHg)249-274 (Vapor AET)Reflux ratio of 10:1 to 30:1 was used for effective separation.[8]
Vapor Atmospheric Equivalent Temperature

Key Considerations and Troubleshooting

  • Bumping: Phenolic compounds, especially phenol itself, are prone to violent bumping during distillation.[4] Always use a magnetic stir bar and a Claisen adapter to minimize this risk.[3]

  • Solidification in Condenser: For phenols with high melting points (e.g., phenol, m.p. 40.5°C), the condenser cooling water should be warm (e.g., 45-50°C) to prevent the distillate from solidifying and blocking the apparatus.[5]

  • System Leaks: Ensure all joints are properly greased and sealed. A hissing sound upon applying the vacuum indicates a leak, which will prevent the system from reaching the desired low pressure.[3]

  • Fractional Distillation: To separate phenolic compounds with close boiling points, such as cresol isomers, a fractionating column (e.g., Vigreux or packed column) should be inserted between the distilling flask and the distillation head.[6][9] This increases the number of theoretical plates, allowing for a more efficient separation.[9]

References

Application Notes and Protocols: 3-(dimethylamino)-4-methylphenol in Epoxy Resin Accelerator Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview of the synthesis and application of 3-(dimethylamino)-4-methylphenol as a potential accelerator in epoxy resin formulations. While direct literature on this specific compound as an epoxy accelerator is limited, its chemical structure—a phenol substituted with a tertiary amine group—strongly suggests its utility in this capacity, analogous to the widely used accelerator 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).[1][2] The presence of both a phenolic hydroxyl group and a tertiary amine is known to catalytically promote the curing of epoxy resins with various hardeners, including amines and anhydrides.[1][3][4][5]

This document outlines a proposed synthesis protocol, a theoretical mechanism of action, and general experimental procedures for evaluating the efficacy of this compound as an epoxy resin accelerator. The provided quantitative data is based on typical performance of analogous phenolic accelerators and should be considered as a starting point for empirical optimization.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol using formaldehyde and a secondary amine, in this case, dimethylamine.[6][7]

Experimental Protocol: Synthesis via Mannich Reaction
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reactant Charging: Charge the flask with 4-methylphenol (p-cresol) and a suitable solvent such as ethanol.

  • Amine Addition: Add an aqueous solution of dimethylamine to the flask while stirring.

  • Formaldehyde Addition: Cool the mixture in an ice bath and add formaldehyde solution dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction mixture is typically worked up by extraction and distillation to isolate and purify the this compound product.

Application in Epoxy Resin Curing

This compound is anticipated to function as a catalytic accelerator for the curing of epoxy resins. Tertiary amines are known to accelerate the curing process by facilitating the opening of the epoxy ring, making it more susceptible to nucleophilic attack by the curing agent (e.g., a primary or secondary amine).[1][8] The phenolic hydroxyl group can also participate in the reaction, further promoting the curing process.[9]

Proposed Mechanism of Action

The acceleration mechanism is believed to involve the following steps:

  • The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring.

  • This attack leads to the opening of the epoxy ring and the formation of a zwitterionic intermediate.

  • The alkoxide anion of the intermediate is highly reactive and can then react with the active hydrogen of the curing agent (e.g., an amine), regenerating the tertiary amine catalyst and propagating the curing reaction.

  • The phenolic hydroxyl group can contribute by protonating the oxygen of the epoxy ring, making it more electrophilic and susceptible to nucleophilic attack.

Experimental Protocols for Evaluation as an Accelerator

The following protocols are designed to evaluate the performance of this compound as an accelerator in a standard epoxy resin system.

Materials and Equipment
  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing Agent (e.g., an aliphatic or aromatic amine)

  • This compound (as the accelerator)

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

  • Mechanical testing equipment

Protocol 1: Determination of Optimal Accelerator Concentration
  • Prepare a series of epoxy resin formulations with a fixed ratio of epoxy resin to curing agent.

  • To each formulation, add varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, and 5.0 parts per hundred parts of resin - phr).

  • Thoroughly mix each formulation until homogeneous.

  • Analyze each sample using DSC to determine the effect of the accelerator concentration on the curing temperature and the heat of reaction.

  • Measure the gel time of each formulation at a constant temperature using a rheometer.

  • Based on the results, determine the optimal concentration of the accelerator that provides the desired balance of curing speed and pot life.

Protocol 2: Characterization of Cured Epoxy Resin
  • Prepare larger batches of the epoxy formulations with the optimal accelerator concentration determined in Protocol 1.

  • Cast the resin into molds suitable for mechanical testing.

  • Cure the samples according to a defined schedule (e.g., at room temperature followed by a post-cure at an elevated temperature).

  • Perform mechanical tests on the cured samples, such as tensile strength, flexural strength, and determination of the glass transition temperature (Tg) using DSC or Dynamic Mechanical Analysis (DMA).

  • Compare the properties of the accelerated formulations with a control formulation containing no accelerator.

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound as an epoxy resin accelerator. The values are hypothetical and based on the known performance of similar phenolic accelerators like DMP-30.[10]

Table 1: Effect of this compound Concentration on Curing Parameters

Accelerator Concentration (phr)Gel Time at 25°C (minutes)Peak Curing Temperature (°C)Heat of Reaction (J/g)
0 (Control)120115450
0.590105455
1.06598460
2.04092462
5.02585465

Table 2: Mechanical Properties of Cured Epoxy Resin with and without Accelerator

PropertyControl (0 phr Accelerator)With 2.0 phr Accelerator
Glass Transition Temperature (Tg) (°C)125130
Tensile Strength (MPa)7075
Flexural Strength (MPa)110118
Elongation at Break (%)4.54.2

Mandatory Visualizations

Synthesis of this compound

Synthesis 4-Methylphenol 4-Methylphenol Reaction 4-Methylphenol->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction This compound This compound Reaction->this compound caption Synthesis via Mannich Reaction

Caption: Synthesis of this compound.

Proposed Catalytic Curing Mechanism

CuringMechanism Epoxy_Resin Epoxy_Resin Zwitterionic_Intermediate Zwitterionic_Intermediate Epoxy_Resin->Zwitterionic_Intermediate Nucleophilic Attack Tertiary_Amine_Accelerator This compound Tertiary_Amine_Accelerator->Zwitterionic_Intermediate Cured_Polymer Cured_Polymer Zwitterionic_Intermediate->Cured_Polymer Reaction with Curing Agent Curing_Agent Amine Curing Agent Curing_Agent->Cured_Polymer Cured_Polymer->Tertiary_Amine_Accelerator Catalyst Regeneration caption Catalytic Curing Cycle

Caption: Proposed epoxy curing mechanism.

Experimental Workflow for Accelerator Evaluation

Workflow cluster_prep Formulation Preparation cluster_analysis Analysis Mix_Resin_Hardener Mix Epoxy Resin and Curing Agent Add_Accelerator Add this compound Mix_Resin_Hardener->Add_Accelerator Homogenize Homogenize Mixture Add_Accelerator->Homogenize DSC_Analysis DSC for Curing Profile Homogenize->DSC_Analysis Rheology Rheometry for Gel Time Homogenize->Rheology Casting Cast Samples for Curing Homogenize->Casting Mechanical_Testing Mechanical Property Testing Data_Evaluation Data_Evaluation Mechanical_Testing->Data_Evaluation Cure_Samples Cure_Samples Casting->Cure_Samples Curing Schedule Cure_Samples->Mechanical_Testing caption Experimental Evaluation Workflow

Caption: Workflow for accelerator evaluation.

References

Application Note: Protocol for Conducting Forced Degradation Studies on Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final drug product.[1]

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a common structural motif in many active pharmaceutical ingredients (APIs). Their susceptibility to oxidation and other modes of degradation necessitates a thorough understanding of their stability profile. This application note provides a detailed protocol for conducting forced degradation studies on phenolic compounds, using gallic acid as a model compound.

Data Presentation: Forced Degradation of Gallic Acid

Gallic acid was subjected to a series of stress conditions as per ICH guidelines. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results are summarized in Table 1.

Table 1: Summary of Forced Degradation Studies of Gallic Acid

Stress ConditionReagent/ParameterDurationTemperature% Degradation of Gallic Acid
Acid Hydrolysis 0.1 M HCl8 hours80°CHighly Susceptible
Alkaline Hydrolysis 0.1 M NaOH8 hours80°CModerately Susceptible
Oxidative 6% H₂O₂6 hoursRoom Temp.Highly Susceptible
Thermal Dry Heat6 hours60°CModerately Susceptible
Photolytic UV Light (254 nm) & Cool Fluorescent Light200 watt-hours/m² & 1.2 million lux-hoursRoom Temp.Less Susceptible

Note: The qualitative susceptibility is based on the findings from the referenced study.[2]

Experimental Protocols

Materials and Reagents
  • Gallic Acid (Reference Standard)

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% v/v

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (OPA), AR Grade

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

Instrumentation
  • A validated HPLC system with a UV detector.

  • pH meter

  • Water bath

  • Hot air oven

  • Photostability chamber

Preparation of Solutions
  • Stock Solution of Gallic Acid: Accurately weigh and dissolve gallic acid in a suitable solvent (e.g., methanol or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • 0.1 M HCl: Prepare by diluting concentrated HCl with water.

  • 0.1 M NaOH: Prepare by dissolving NaOH pellets in water.

  • 6% H₂O₂: Prepare by diluting 30% H₂O₂ with water.

Forced Degradation Procedures

For each condition, a sample of the gallic acid stock solution is treated as described below. A control sample (gallic acid solution without the stressor) should be analyzed concurrently.

  • To 1 mL of the gallic acid stock solution, add 1 mL of 0.1 M HCl.

  • Reflux the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • To 1 mL of the gallic acid stock solution, add 1 mL of 0.1 M NaOH.

  • Reflux the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M HCl.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • To 1 mL of the gallic acid stock solution, add 1 mL of 6% H₂O₂.

  • Keep the solution at room temperature for 6 hours.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Keep the solid gallic acid powder in a hot air oven at 60°C for 6 hours.

  • After the specified time, dissolve the powder in a suitable solvent to obtain a known concentration.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Expose the solid gallic acid powder to UV light (200 watt-hours/square meter) and cool fluorescent light (1.2 million lux-hours) in a photostability chamber.

  • After exposure, dissolve the powder in a suitable solvent to obtain a known concentration.

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

HPLC Analysis Method

A stability-indicating RP-HPLC method is crucial for separating the parent phenolic compound from its degradation products. The following is a validated method for the analysis of gallic acid:[3][4]

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: Water: Acetonitrile (80:20 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[3][4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 272 nm[3][4]

  • Retention Time for Gallic Acid: Approximately 3.60 min[3][4]

Visualizations

Experimental Workflow

The general workflow for conducting a forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Active Pharmaceutical Ingredient (Phenolic Compound) StockSol Prepare Stock Solution API->StockSol Acid Acid Hydrolysis StockSol->Acid Base Alkaline Hydrolysis StockSol->Base Oxidation Oxidation StockSol->Oxidation Thermal Thermal StockSol->Thermal Photo Photolytic StockSol->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Forced degradation study workflow.

Conceptual Degradation Pathway of a Phenolic Compound

Phenolic compounds can undergo various degradation reactions. A simplified, conceptual pathway illustrating common degradation routes is shown below.

G cluster_stressors Stressors cluster_products Degradation Products Phenol Phenolic Compound (e.g., Gallic Acid) AcidBase Acid/Base (Hydrolysis) Phenol->AcidBase Oxidant Oxidant (e.g., H₂O₂) Phenol->Oxidant HeatLight Heat/Light Phenol->HeatLight Hydrolyzed Hydrolyzed Products AcidBase->Hydrolyzed Quinone Quinones Oxidant->Quinone HeatLight->Quinone RingOpened Ring-Opened Products HeatLight->RingOpened Polymer Polymeric Products Quinone->Polymer

Caption: Conceptual degradation pathways.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on phenolic compounds, using gallic acid as a practical example. Adherence to these guidelines will enable researchers to generate robust data on the intrinsic stability of phenolic APIs, facilitate the development of stability-indicating analytical methods, and meet regulatory requirements for drug development and registration. The provided experimental conditions and analytical method serve as a solid starting point for investigating the stability of a wide range of phenolic compounds.

References

The Role of Dimethylaminophenol Derivatives in Medicinal Chemistry: A Case Study on a Tapentadol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-4-methylphenol is a substituted phenol derivative with potential applications as a building block in organic synthesis. While specific, large-scale applications of this compound as an intermediate in the synthesis of commercial drugs are not extensively documented in publicly available literature, the broader class of dimethylaminophenol isomers serves as crucial precursors in the pharmaceutical industry. This document will focus on a structurally related and medicinally significant isomer, 3-[(dimethylamino)methyl]phenol, to illustrate the application of such intermediates in drug development. Specifically, we will detail its role in the synthesis of the analgesic drug Tapentadol, providing comprehensive application notes and protocols for researchers, scientists, and drug development professionals.

Application Note: 3-[(Dimethylamino)methyl]phenol as a Key Intermediate in Tapentadol Synthesis

Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1] Its synthesis often involves the use of key intermediates derived from 3-methoxyphenyl precursors, which are subsequently demethylated to yield the final phenolic product.[1] A critical intermediate in several synthetic routes to Tapentadol is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which can be prepared using precursors like 3-[(dimethylamino)methyl]phenol analogues.[1]

The dimethylamino and hydroxyl functionalities of these phenol derivatives provide versatile handles for chemical modification, allowing for the construction of the complex carbon skeleton of Tapentadol. The strategic use of these intermediates is pivotal for achieving the desired stereochemistry and overall yield of the final active pharmaceutical ingredient (API).

Quantitative Data Summary

The following table summarizes typical yields for key steps in a synthetic route towards Tapentadol, starting from a precursor analogous to our compound of interest.

StepReactantsProductTypical Yield (%)
1. Grignard Reaction3-bromoanisole, Magnesium, (S)-1-dimethylamino-2-methyl-3-pentanone(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-olNot Specified
2. Halogenation, Amidation, Reduction, and Demethylation (multi-step)3-(3-methoxyphenyl)-2-mevalonic acid3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol (Tapentadol)Not Specified

Experimental Protocols

Protocol 1: Synthesis of a Tapentadol Intermediate via Grignard Reaction[1]

This protocol outlines a common method to synthesize a key intermediate of Tapentadol.

Materials:

  • 3-bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • (S)-1-dimethylamino-2-methyl-3-pentanone

  • Ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a dry, four-necked flask under an inert atmosphere, add magnesium turnings (1.11 moles) and anhydrous THF (105 mL). To this suspension, slowly add a solution of 3-bromoanisole (1.5 moles) in anhydrous THF.

  • Grignard Reaction: To the freshly prepared Grignard reagent, add a solution of (S)-1-dimethylamino-2-methyl-3-pentanone in anhydrous THF at a controlled temperature.

  • Quenching: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

Visualizations

Logical Workflow for Tapentadol Synthesis Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a Tapentadol intermediate, highlighting the role of the Grignard reaction.

G Generalized Synthesis Workflow for a Tapentadol Intermediate A 3-bromoanisole + Mg B Grignard Reagent (3-methoxyphenylmagnesium bromide) A->B in THF D Grignard Reaction B->D C (S)-1-dimethylamino-2-methyl-3-pentanone C->D E Tapentadol Intermediate ((2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol) D->E Workup

Caption: A simplified workflow for the synthesis of a key Tapentadol intermediate.

Signaling Pathway of Tapentadol

Tapentadol exerts its analgesic effects through a dual mechanism of action involving the µ-opioid receptor and the norepinephrine reuptake transporter.

G Simplified Signaling Pathway of Tapentadol Tapentadol Tapentadol MOR µ-Opioid Receptor (MOR) Tapentadol->MOR Agonist NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibitor Analgesia Analgesia MOR->Analgesia Activation leads to NET->Analgesia Inhibition leads to increased synaptic norepinephrine, contributing to

Caption: Dual mechanism of action of Tapentadol.

Disclaimer: Due to the limited availability of specific medicinal chemistry applications for this compound, this document has focused on a structurally related isomer, 3-[(dimethylamino)methyl]phenol, to provide relevant and detailed information. The protocols and data presented are based on synthetic routes for Tapentadol and should be adapted and optimized for specific laboratory conditions. All experimental work should be conducted in accordance with appropriate safety guidelines.

References

Application Notes and Protocols for the Derivatization of 3-(dimethylamino)-4-methylphenol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-(dimethylamino)-4-methylphenol prior to its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar phenolic hydroxyl group, derivatization is a critical step to enhance the compound's volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[1][2]

The primary derivatization techniques discussed are silylation and acylation, two of the most common and effective methods for preparing phenols for GC-MS analysis.[1]

Introduction to Derivatization for Phenols

Gas Chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[1] However, direct GC analysis of polar compounds like this compound can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column.[2] Derivatization addresses these challenges by chemically modifying the polar functional groups, in this case, the hydroxyl group, to create a less polar and more volatile derivative.[2][3] This leads to improved peak shape, increased sensitivity, and better separation from other components in the sample matrix.[1][4]

Experimental Workflow

The general workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below. This process begins with sample preparation and is followed by the derivatization reaction, GC-MS analysis, and finally, data processing.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep Sample containing This compound extract Extraction & Concentration (if necessary) prep->extract dry Evaporation to Dryness (under Nitrogen) extract->dry reagent Addition of Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) dry->reagent incubate Incubation (Heating) reagent->incubate gcms GC-MS Injection and Analysis incubate->gcms data Data Acquisition & Processing gcms->data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Derivatization Protocols

Two primary methods for the derivatization of this compound are presented: silylation and acylation.

Protocol 1: Silylation using BSTFA

Silylation is a widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][5][6] This process significantly increases the volatility and thermal stability of the analyte.[4][6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent, often used with a catalyst such as trimethylchlorosilane (TMCS).[5][7]

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, as a catalyst and solvent)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample or standard solution containing this compound into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as silylating reagents are moisture-sensitive.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS.

    • Add 50 µL of anhydrous pyridine.

    • Securely cap the vial and vortex for 1 minute to ensure the residue is fully dissolved.

  • Incubation: Heat the mixture at 70°C for 60 minutes in a heating block or water bath.[7]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Silylation Reaction cluster_reactants cluster_products phenol This compound silylated_phenol Silylated this compound (TMS derivative) phenol->silylated_phenol 70°C, 60 min (Pyridine) bstfa BSTFA + 1% TMCS bstfa->silylated_phenol byproducts Byproducts bstfa->byproducts Acylation Reaction cluster_reactants cluster_products phenol This compound acetylated_phenol Acetylated this compound (Acetate Ester) phenol->acetylated_phenol Pyridine (Room Temp or 60°C) anhydride Acetic Anhydride anhydride->acetylated_phenol byproduct Acetic Acid anhydride->byproduct

References

Application Notes and Protocols for the Reductive Amination of Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of hydroxybenzaldehydes, a crucial transformation in the synthesis of a wide range of biologically active compounds and pharmaceutical intermediates. The procedures outlined below are intended for laboratory use by trained professionals.

Introduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[1][2] This one-pot reaction is widely utilized in medicinal chemistry due to its efficiency and broad substrate scope. This document details procedures for the reductive amination of various hydroxybenzaldehydes using common reducing agents, providing comparative data to aid in reaction optimization.

General Reaction Scheme

The reductive amination of a hydroxybenzaldehyde with a primary or secondary amine proceeds in two main steps: the formation of an imine or iminium ion, followed by its reduction to the corresponding amine.

Caption: General reaction scheme for reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective reducing agent, but care must be taken as it can also reduce the starting aldehyde.[3] Therefore, the imine is typically allowed to form before the addition of NaBH₄.

Materials:

  • Hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Primary or secondary amine (e.g., benzylamine)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Glacial Acetic Acid (optional, for neutralization)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the hydroxybenzaldehyde (1.0 eq) in methanol (0.2-0.5 M), add the amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-3 hours to facilitate imine formation. The progress of imine formation can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or 1 M HCl. If acidic, neutralize with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a milder and more selective reducing agent for reductive aminations, as it does not readily reduce aldehydes or ketones.[1][4][5] This allows for a one-pot procedure where all reagents are mixed from the start.

Materials:

  • Hydroxybenzaldehyde (e.g., 3-hydroxybenzaldehyde)

  • Primary or secondary amine (e.g., morpholine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the hydroxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in 1,2-dichloroethane (0.2-0.5 M), add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise at room temperature. For less reactive substrates, a catalytic amount of acetic acid (0.1-1.0 eq) can be added.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following tables summarize quantitative data for the reductive amination of various hydroxybenzaldehydes under different reaction conditions.

Table 1: Reductive Amination with Sodium Borohydride

HydroxybenzaldehydeAmineSolventTime (h)Yield (%)Reference
BenzaldehydeAnilineTHF192[6]
4-MethoxybenzaldehydeAnilineTHF1.590[6]
ortho-Vanillinp-ToluidineEtOH-72[7]
BenzaldehydeAnilineTHF0.3391

Table 2: Reductive Amination with Sodium Triacetoxyborohydride

HydroxybenzaldehydeAmineSolventTime (h)Yield (%)Reference
BenzaldehydeAnilineDCE196[1]
4-NitrobenzaldehydeAnilineDCE1.594[1]
3-HydroxybenzaldehydeAmmoniaMeOH/DCE-80-95 (general)[1]
Aromatic AldehydesVarious AminesDCE1-2480-96[1][4][5]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of reductive amination.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Start Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Amine Product Imine->Product Hydride Attack Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Experimental Workflow

The following diagram outlines the general laboratory workflow for the reductive amination of hydroxybenzaldehydes.

Experimental_Workflow Start 1. Mix Hydroxybenzaldehyde and Amine in Solvent Add_Reagent 2. Add Reducing Agent (and catalyst if needed) Start->Add_Reagent Reaction 3. Stir at Appropriate Temperature Add_Reagent->Reaction Monitoring 4. Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Quench 5. Quench Reaction Monitoring->Quench Upon Completion Workup 6. Aqueous Workup and Extraction Quench->Workup Purification 7. Dry, Concentrate, and Purify Workup->Purification Analysis 8. Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow.

Troubleshooting and Safety Precautions

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids.

  • Low Yields: If yields are low, consider increasing the reaction time, adjusting the stoichiometry of the reagents, or adding a catalyst such as acetic acid. For reactions with sodium borohydride, ensure sufficient time is allowed for imine formation before adding the reducing agent.

  • Side Reactions: Over-alkylation can be an issue with primary amines.[1] A stepwise procedure of isolating the imine before reduction can mitigate this. Aldehyde reduction to the corresponding alcohol can occur with sodium borohydride; ensure slow addition at low temperatures.

  • Purification: The polarity of the resulting amine can vary significantly based on the starting materials. A range of solvent systems should be screened for optimal purification by column chromatography.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-(dimethylamino)-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-(dimethylamino)-4-methylphenol. The content is structured to help you identify potential issues, find solutions, and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the synthesis of this compound?

Low yields in this synthesis typically stem from a few key issues:

  • Poor Regioselectivity: The primary challenge is directing the dimethylamino group to the C-3 position (meta to the hydroxyl group). The hydroxyl and methyl groups are both ortho, para-directing, making substitution at the C-2 and C-6 positions more favorable in electrophilic substitution reactions.

  • Side Reactions: Phenols are susceptible to oxidation, which can lead to the formation of tar-like polymeric materials, especially at elevated temperatures or in the presence of air.

  • Incomplete Reaction: The reaction may not proceed to completion due to catalyst deactivation, insufficient reaction time or temperature, or impure reagents.[1]

  • Product Degradation: The aminophenol product can be sensitive to the reaction or workup conditions, potentially degrading upon exposure to strong acids, bases, or oxidants.

Q2: How can I confirm that I have synthesized the correct isomer, this compound?

Isomer confirmation is critical. The most effective method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic. The desired 3-amino isomer will show three distinct aromatic protons with specific splitting patterns (a doublet, a doublet of doublets, and another doublet). In contrast, the 2-amino isomer would show a different pattern, likely with two doublets and a triplet, depending on the coupling constants.

  • ¹³C NMR and 2D NMR (HSQC, HMBC): These techniques can provide unambiguous confirmation of the substitution pattern by analyzing carbon shifts and C-H correlations.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the molecular weight of the product (151.21 g/mol ).[2]

Q3: My reaction mixture turns dark brown or black, and I isolate very little product. What is happening?

The formation of a dark, tar-like substance is a strong indicator of phenol oxidation and subsequent polymerization.[2] Phenols are easily oxidized, and this process is often accelerated by heat, the presence of oxygen, or certain metal catalysts. To mitigate this:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Control Temperature: Avoid excessively high reaction temperatures.

  • Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Purify Starting Material: Ensure your starting 4-methylphenol (p-cresol) is free of metal impurities that could catalyze oxidation.

Q4: What are the main alternative synthetic routes if direct amination fails?

If direct amination of 4-methylphenol proves too challenging, a more reliable multi-step approach is recommended. A common strategy involves:

  • Nitration of a protected precursor to install the nitrogen functionality at the correct position.

  • Reduction of a Nitro Group: Synthesize 3-amino-4-methylphenol by reducing 3-nitro-4-methylphenol. The amino group can then be dimethylated. A literature procedure describes the reduction of 3-nitro-4-methylphenol using a Raney nickel catalyst under hydrogen pressure to yield 3-amino-4-methylphenol.[3]

  • N,N-Dimethylation: The resulting primary amine can be converted to the desired tertiary amine using standard methods like the Eschweiler–Clarke reaction (using formic acid and formaldehyde) or by reaction with an alkylating agent like dimethyl sulfate (use with caution due to high toxicity).

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Symptom Probable Cause(s) Suggested Solutions & Optimizations
High recovery of starting material (4-methylphenol) 1. Incomplete Reaction: Reaction time is too short or temperature is too low. 2. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an insufficient amount. 3. Impure Reagents: Impurities in solvents or reagents may be inhibiting the reaction.1. Increase reaction time and monitor progress via TLC or LC-MS. Incrementally increase the temperature.[1] 2. Use a fresh batch of catalyst or increase catalyst loading. Ensure the reaction is performed under strictly inert conditions if using an air-sensitive catalyst. 3. Purify all reagents and ensure solvents are anhydrous and degassed.
Low yield with a major isolable byproduct 1. Incorrect Regioselectivity: The reaction is favoring the formation of an isomeric product (e.g., 2-(dimethylamino)-4-methylphenol). 2. Reaction at the Hydroxyl Group: The hydroxyl group may be reacting instead of the aromatic ring (O-amination or O-alkylation).1. Modify the catalyst and ligand system. Different ligands can dramatically influence regioselectivity in cross-coupling reactions. 2. Screen different solvents, as solvent polarity can influence the reaction pathway. 3. Consider using a protecting group for the hydroxyl moiety if O-reactivity is suspected, though this adds extra steps.
Low yield with significant tar/polymer formation 1. Oxidation of Phenol: The starting material or product is oxidizing under the reaction conditions. 2. Product Instability: The aminophenol product may be unstable at the reaction temperature.1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).[4] 2. Use degassed solvents. 3. Lower the reaction temperature and extend the reaction time if necessary. 4. Add an antioxidant to the reaction mixture if compatible with the chemistry.
Product is formed but lost during workup/purification 1. Incorrect pH during Extraction: Aminophenols are amphoteric. The product may be lost to the aqueous phase if the pH is not carefully controlled. 2. Emulsion Formation: Difficult-to-break emulsions can form during aqueous extraction, trapping the product. 3. Decomposition on Silica Gel: Amines can sometimes tail or decompose on acidic silica gel during column chromatography.1. Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its neutral, organic-soluble form before extraction.[5][6] 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. 3. Deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). Alternatively, use neutral or basic alumina for chromatography.

Data Presentation: Impact of Reaction Conditions

The following table summarizes hypothetical results from a direct amination reaction, illustrating how varying parameters can affect yield and selectivity. This data is for illustrative purposes to guide optimization.

Entry Catalyst Ligand Temperature (°C) Time (h) Yield (%) 3-amino:2-amino Ratio
1Pd₂(dba)₃XPhos10012352:1
2Pd₂(dba)₃XPhos12012452.5:1
3Pd₂(dba)₃RuPhos10012423:1
4[CpRhCl₂]₂None14024655:1
5[CpRhCl₂]₂None12024504.5:1

Experimental Protocols

Protocol 1: Catalytic Direct Amination of 4-Methylphenol (Hypothetical)

This protocol is based on modern catalytic amination methods and serves as a starting point for optimization.[7]

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), base (e.g., Na₂CO₃, 2.0 equiv.), and a magnetic stir bar.

  • Reagent Addition: Add 4-methylphenol (1.0 equiv.) and the amine (e.g., a salt of dimethylamine or a precursor, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., heptane or toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove solids. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent).

Protocol 2: Reduction of 3-Nitro-4-methylphenol

This protocol is based on a literature procedure for the synthesis of the primary amine precursor.[3]

  • Vessel Charging: In a Parr hydrogenation vessel, combine 3-nitro-4-methylphenol (1.0 equiv.), a suitable solvent (e.g., tetrahydrofuran or ethanol), and a catalyst such as Raney Nickel (approx. 2-3% by weight) or 10% Pd/C.[3]

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 60 psi).

  • Reaction: Shake or stir the mixture at room temperature for several hours until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid, 3-amino-4-methylphenol, can be recrystallized from a suitable solvent like ether/hexane to afford the pure product.[3] This product can then be N,N-dimethylated using standard procedures.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the relevant chemical pathways.

TroubleshootingWorkflow start Low Yield Observed check_sm Analyze Crude Reaction: Any Starting Material (SM)? start->check_sm check_products Analyze Crude Reaction: What are the products? check_sm->check_products No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_product Major Side Product(s) check_products->side_product Isomer / Byproduct tar Tar / Decomposition check_products->tar Dark Tar solution_incomplete Increase Temp/Time Check Catalyst Activity Purify Reagents incomplete_rxn->solution_incomplete solution_side_product Optimize Catalyst/Ligand Change Solvent Consider Protecting Group side_product->solution_side_product solution_tar Run Under Inert Gas Lower Temperature Degas Solvents tar->solution_tar

Caption: A workflow for troubleshooting low-yield chemical reactions.

ReactionPathways Reaction Pathways from 4-Methylphenol start 4-Methylphenol + Dimethylamine Source desired_product Desired Product: This compound start->desired_product Desired Pathway (Meta-Amination) side_product1 Side Product: 2-(Dimethylamino)-4-methylphenol (Ortho-substitution) start->side_product1 Favored Pathway (Ortho-Amination) side_product2 Side Product: Polymeric Tars (Oxidation) start->side_product2 Degradation Pathway (Oxidation)

Caption: Desired synthesis route versus common competing side reactions.

References

Technical Support Center: Optimizing Mannich Reactions for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Mannich reaction parameters to achieve higher product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich reaction?

The Mannich reaction is a three-component condensation reaction that facilitates the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound.[1][2] The reaction typically involves an active hydrogen compound (like a ketone or aldehyde), an amine (primary or secondary), and a non-enolizable aldehyde (most commonly formaldehyde).[3][4]

The process occurs in two primary stages:

  • Iminium Ion Formation: The amine reacts with the non-enolizable aldehyde to form an electrophilic iminium ion.[4][5]

  • Nucleophilic Attack: The active hydrogen compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. This step forms the new carbon-carbon bond and results in the final β-amino carbonyl compound, also known as a Mannich base.[1][5]

dot

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Amine Amine (Primary or Secondary) Iminium Iminium Ion (Electrophile) Amine->Iminium + H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Product β-Amino Carbonyl (Mannich Base) Iminium->Product C-C Bond Formation Ketone Ketone / Aldehyde (Active Hydrogen Cmpd) Enol Enol Intermediate (Nucleophile) Ketone->Enol Tautomerization Enol->Product caption General mechanism of the Mannich reaction.

Caption: General mechanism of the Mannich reaction.

Q2: Which type of amine is best suited for the Mannich reaction?

Primary and secondary aliphatic amines are most commonly used and generally provide good results.[3] Aromatic amines are often unreactive under typical Mannich conditions.[3] It is important to note that when using a primary amine, the resulting secondary amine product can sometimes undergo a further Mannich reaction, leading to a tertiary amine as a side product.[6] Using a secondary amine from the start prevents this overalkylation.[6]

Q3: Can aldehydes other than formaldehyde be used?

Yes, other non-enolizable aldehydes (aldehydes without α-hydrogens) can be used. However, formaldehyde is the most frequently employed due to its high reactivity.[3][5] Using larger aldehydes can sometimes lead to a decrease in reaction rate due to increased steric hindrance.[7]

Troubleshooting Guide

Problem 1: Low Yield or No Reaction

Low yields are a common issue in Mannich reactions and can be attributed to several factors. A systematic approach to optimization is recommended.

dot

Troubleshooting_Workflow Start Low Yield Issue Catalyst Step 1: Evaluate Catalyst - Is a catalyst present? - Is it the right type (acid/base/organo)? - Is the loading optimal? Start->Catalyst Solvent Step 2: Check Solvent - Is the solvent appropriate (protic/aprotic)? - Are reactants soluble? - Consider solvent-free conditions. Catalyst->Solvent Conditions Step 3: Optimize Conditions - Is the temperature too high/low? - Is the reaction time sufficient? Solvent->Conditions Stoichiometry Step 4: Adjust Stoichiometry - Are reactant ratios correct? - Consider slow addition of one component. Conditions->Stoichiometry Purity Step 5: Analyze Purity - Are side products forming? - Is starting material unreacted? Stoichiometry->Purity Resolved Yield Improved Purity->Resolved

Caption: Troubleshooting workflow for low-yield Mannich reactions.

Q&A for Low Yield:

  • Have you selected an appropriate catalyst? The choice of catalyst is critical. Reactions without a catalyst or with an unsuitable one often result in poor yields.[8] Both acid catalysts (e.g., HCl, benzoic acid, Lewis acids) and base catalysts (e.g., KOH) can be effective depending on the substrates.[9][10][11] Organocatalysts like (S)-proline have also proven highly effective, particularly for asymmetric reactions.[1][12]

  • Is the solvent optimal? The solvent plays a significant role. Protic solvents such as ethanol, methanol, or water are commonly used as they help to stabilize the reactive iminium ion intermediate.[3][6] In some systems, water has been shown to be an excellent choice, leading to high yields.[13] However, for other reactions, apolar solvents or even solvent-free conditions may be superior.[14]

  • Are the temperature and reaction time optimized? Temperature can significantly influence the reaction rate. While higher temperatures can accelerate the reaction, they may also promote the formation of side products.[12] Conversely, some reactions require very low temperatures (e.g., -78 °C) to achieve high selectivity and yield.[15] The reaction time should be monitored to ensure the reaction goes to completion without significant degradation or side product formation.[15]

Problem 2: Formation of Side Products and Low Purity

The primary challenge in achieving high purity is often the formation of side products.

Q&A for Low Purity:

  • Are you observing bis-Mannich products? A common side reaction, especially when using primary amines or ammonia, is the formation of a bis-Mannich product, where the initial product reacts again with the iminium ion.[5][8]

    • Mitigation: Using a secondary amine will yield a tertiary amine that cannot react further.[5] Carefully controlling the stoichiometry of the reactants can also minimize the formation of these bis-adducts.[8]

  • Is Aldol condensation a competing reaction? Depending on the catalyst and reaction conditions, the enolizable carbonyl compound can undergo self-condensation (an Aldol reaction), consuming starting material and complicating purification.[13]

    • Mitigation: Screening different catalysts can identify one that selectively promotes the Mannich reaction over the Aldol pathway. For instance, heteropoly acids have been shown to be effective in suppressing Aldol side products in some cases.[13]

  • How can I improve the purification process? Mannich bases are, by definition, basic. This property can be exploited for purification.

    • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the Mannich base, moving it to the aqueous layer. The aqueous layer can then be separated, basified, and the purified product extracted with an organic solvent.

    • Crystallization: Many Mannich bases or their hydrochloride salts can be purified by recrystallization from appropriate solvents like ethanol.[16]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effects of various parameters on the Mannich reaction outcome.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1(S)-proline (10)DMSO2116-2458[12]
2(S)-proline (20)DMF25-303081[12]
3(S)-proline (1)DMSO45-502382[12]
4H₃PW₁₂O₄₀ (0.12)WaterRoom Temp3-1694[13]
5ZnO nanoparticles (0.5 mmol)Water60-High (74-93)[17]
6[C₃SO₃Hnhm]HSO₄ (10)EthanolRoom Temp692[18]
7No CatalystWaterRoom Temp-Low[13]

Table 2: Effect of Solvent on Reaction Outcome

EntryAldehydeCatalystSolventTemperature (°C)Yield (%)Reference
14-ChlorobenzaldehydeH₃PW₁₂O₄₀AcetonitrileRoom TempLow[13]
24-ChlorobenzaldehydeH₃PW₁₂O₄₀MethanolRoom TempLow[13]
34-ChlorobenzaldehydeH₃PW₁₂O₄₀TolueneRoom TempLow[13]
44-ChlorobenzaldehydeH₃PW₁₂O₄₀Water Room Temp94 [13]
54-NitrobenzaldehydeLipasen-Hexane3018[19]
64-NitrobenzaldehydeLipaseWater 3081 [19]
7BenzaldehydeNH₄ClEthanol Room TempGood-Excellent [20]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Mannich Reaction in Ethanol

This protocol is a generalized procedure based on common laboratory practices for synthesizing Mannich bases.[11][21]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.0 eq.) in ethanol.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.1 eq.) dropwise with continuous stirring.

  • Addition of Carbonyl Compound: To this acidic solution, add the active hydrogen compound (e.g., a substituted acetophenone) (1.0 eq.).

  • Addition of Formaldehyde: Add formaldehyde (often as a 37% aqueous solution or as paraformaldehyde) (1.1 eq.) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to come to room temperature. Heat the reaction mixture under reflux (typically 60-100 °C) for a specified time (e.g., 2-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[16][22]

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice. The product may precipitate. Collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by acid-base extraction as described in the troubleshooting section.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: (S)-Proline Catalyzed Asymmetric Mannich Reaction

This protocol is adapted from methodologies for asymmetric synthesis.[12]

  • Reactant Preparation: To a vial, add the ketone (e.g., cyclohexanone, 2.0 eq.), the aldehyde (1.0 eq.), and the amine (1.1 eq.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., DMSO or DMF) followed by (S)-proline (e.g., 1-20 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 21-50 °C) for the optimized reaction time (e.g., 6-30 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product, typically by HPLC analysis on a chiral column.[12]

References

Preventing oxidation and color change of 3-(dimethylamino)-4-methylphenol solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidation and color change in solutions of 3-(dimethylamino)-4-methylphenol.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a reddish-brown color. What is causing this?

A1: The color change you are observing is likely due to the oxidation of the this compound molecule. Phenolic compounds, especially aminophenols, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and alkaline pH conditions. The oxidation process often leads to the formation of highly colored quinone-imine or polymeric species.

Q2: What are the primary factors that influence the stability of this compound solutions?

A2: The stability of this compound solutions is primarily affected by the following factors:

  • Oxygen: The presence of dissolved oxygen is a major driver of oxidation.

  • pH: The rate of oxidation of phenolic compounds is often pH-dependent. Generally, stability is lower at higher (alkaline) pH.

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation process (photodegradation).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.

Q3: How can I prevent or minimize the oxidation and color change of my this compound solutions?

A3: To maintain the stability and prevent discoloration of your solutions, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can effectively inhibit the oxidation process.

  • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) will minimize their exposure to oxygen.

  • Control of pH: Maintaining a slightly acidic to neutral pH can help to slow down the rate of oxidation.

  • Protection from Light: Store solutions in amber-colored vials or wrap the containers with aluminum foil to protect them from light.

  • Low-Temperature Storage: Storing solutions at refrigerated temperatures (2-8 °C) can significantly reduce the rate of degradation.

Q4: What concentration of antioxidant should I use?

A4: The optimal concentration of an antioxidant can depend on the specific experimental conditions. However, for aminophenol solutions, a common starting point for ascorbic acid is a concentration range of 0.01% to 0.1% (w/v). For sodium metabisulfite, concentrations in a similar range are often effective. It is recommended to perform preliminary experiments to determine the most effective concentration for your specific application.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of your solution can be monitored by analyzing the concentration of the parent compound and the appearance of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for this purpose. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification. Alternatively, UV-Vis spectrophotometry can be used to monitor changes in the absorption spectrum, which would indicate the formation of colored degradation products.

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the expected stability based on data from closely related aminophenol compounds and general principles of phenolic chemistry. This data should be used as a guideline, and it is highly recommended to perform your own stability studies for your specific experimental conditions.

Stress ConditionParameterExpected DegradationNotes
pH pH 3 (Acidic)LowPhenolic compounds are generally more stable at acidic pH.
pH 7 (Neutral)ModerateOxidation can occur, but at a slower rate than at alkaline pH.
pH 9 (Alkaline)HighAlkaline conditions facilitate the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.
Temperature 4 °CLowRefrigeration significantly slows down the degradation rate.
25 °C (Room Temp)Moderate to HighSignificant degradation can be expected over time, especially if exposed to light and oxygen.
40 °CHighElevated temperatures will accelerate the oxidation process considerably.
Light Exposure Stored in DarkLowProtection from light is crucial for stability.
Exposed to Ambient LightModerate to HighPhotodegradation can contribute significantly to the overall degradation.
Exposed to UV LightVery HighDirect exposure to UV light will lead to rapid degradation.
Antioxidant 0.1% Ascorbic AcidLowAscorbic acid is an effective antioxidant for aminophenol solutions.[1]
Atmosphere Inert (Nitrogen/Argon)LowRemoving oxygen from the solution and headspace is a key stabilization strategy.
AirHighExposure to atmospheric oxygen is the primary cause of oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a solution of this compound with measures to minimize oxidation.

Materials:

  • This compound

  • Solvent (e.g., deionized water, ethanol, or a suitable buffer)

  • Ascorbic acid or Sodium Metabisulfite

  • Inert gas (Nitrogen or Argon) with a sparging tube

  • Amber glass vials with screw caps

  • Standard laboratory glassware

Procedure:

  • Solvent Preparation:

    • If using an antioxidant, dissolve the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) in the solvent and mix until fully dissolved.

  • Deoxygenation of Solvent:

    • Place the solvent in a suitable container.

    • Insert a sparging tube connected to an inert gas source into the solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas through the solvent for at least 15-30 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Accurately weigh the required amount of this compound and place it in an amber glass vial.

    • Add the deoxygenated solvent to the vial to achieve the desired concentration.

    • Cap the vial tightly.

  • Inert Headspace:

    • Briefly flush the headspace of the vial with the inert gas before tightly sealing the cap.

  • Storage:

    • Store the prepared solution in a refrigerator at 2-8 °C and protected from light.

Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound and its degradation products using reverse-phase HPLC with UV detection. This method is based on established procedures for similar phenolic compounds and should be validated for your specific application.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of your samples.

  • Sample Preparation:

    • Dilute your experimental samples with the mobile phase to a concentration that falls within the calibration range.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area of the this compound peak and any degradation product peaks.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in your samples using the calibration curve.

    • The percentage of degradation can be calculated by comparing the concentration of the parent compound in a stressed sample to that of an unstressed control sample.

Visualizations

Troubleshooting Workflow for Oxidation Issues

G Troubleshooting Oxidation of this compound Solutions start Problem: Solution is changing color/degrading check_storage Are solutions protected from light and stored at low temperature (2-8°C)? start->check_storage check_atmosphere Are solutions prepared and stored under an inert atmosphere (N2 or Ar)? check_storage->check_atmosphere Yes implement_storage Action: Store solutions in amber vials at 2-8°C. check_storage->implement_storage No check_antioxidant Is an antioxidant (e.g., ascorbic acid, sodium metabisulfite) being used? check_atmosphere->check_antioxidant Yes implement_atmosphere Action: Deoxygenate solvent and flush headspace with inert gas. check_atmosphere->implement_atmosphere No check_ph What is the pH of the solution? check_antioxidant->check_ph Yes implement_antioxidant Action: Add an antioxidant (e.g., 0.1% ascorbic acid). check_antioxidant->implement_antioxidant No adjust_ph Action: Adjust pH to be slightly acidic to neutral. check_ph->adjust_ph pH is alkaline monitor_stability Monitor stability using HPLC or UV-Vis spectrophotometry. check_ph->monitor_stability pH is optimal implement_storage->check_atmosphere implement_atmosphere->check_antioxidant implement_antioxidant->check_ph adjust_ph->monitor_stability end Solution Stabilized monitor_stability->end

Caption: A flowchart for troubleshooting oxidation issues.

Proposed Oxidation Pathway of this compound

G Proposed Oxidation Pathway of this compound compound This compound intermediate Phenoxy Radical Intermediate compound->intermediate Oxidation oxidant [O] (e.g., O2, light, metal ions) oxidant->compound quinone Quinone-imine Species (Colored) intermediate->quinone Further Oxidation polymer Polymeric Products (Colored) quinone->polymer Polymerization

Caption: The proposed pathway of oxidation.

References

Identifying and removing side products from 3-(dimethylamino)-4-methylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(dimethylamino)-4-methylphenol. Our goal is to help you identify and remove common side products, ensuring the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Mannich reaction. This is a three-component condensation reaction involving p-cresol, formaldehyde, and dimethylamine. The reaction is typically carried out in a protic solvent like ethanol or methanol.

Q2: What are the primary side products observed in the synthesis of this compound?

A2: The main side products arise from polysubstitution on the aromatic ring of p-cresol. Because the Mannich reaction is an electrophilic aromatic substitution, the aminomethyl group can be introduced at multiple positions. The most common side products are di- and tri-substituted phenols. Unreacted starting materials and polymeric materials from the self-condensation of formaldehyde can also be present as impurities.

Q3: My reaction mixture has developed a persistent red or dark color. What is the cause?

A3: The formation of colored byproducts in Mannich reactions of phenols can often be attributed to the presence of resorcinol-like impurities in the starting phenol. These impurities can undergo oxidation and side reactions to form highly colored species. Ensuring the purity of the starting p-cresol is crucial to minimize color formation.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary purification techniques for removing side products and unreacted starting materials are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. For larger scales, recrystallization is often more practical, while column chromatography provides higher resolution for separating closely related compounds.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-substituted Product

Possible Cause: Reaction conditions favoring polysubstitution.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratios of the reactants. Using a stoichiometric amount or a slight excess of p-cresol relative to formaldehyde and dimethylamine can favor mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substituted product.

  • Order of Addition: Adding the formaldehyde solution dropwise to the mixture of p-cresol and dimethylamine can help to maintain a low concentration of the reactive iminium ion, thereby reducing the rate of polysubstitution.

ParameterCondition A (High Polysubstitution)Condition B (Improved Mono-substitution)
p-Cresol:Formaldehyde:Dimethylamine (Molar Ratio) 1 : 1.2 : 1.21.1 : 1 : 1
Reaction Temperature 80°C50°C
Approximate Yield of Mono-product 40-50%65-75%
Problem 2: Difficulty in Removing Di-substituted Side Products by Recrystallization

Possible Cause: Similar solubility profiles of the mono- and di-substituted products in the chosen solvent.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures for recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.

  • Fractional Crystallization: If a single solvent does not provide adequate separation, fractional crystallization can be employed. This involves sequential crystallizations from the mother liquor to isolate fractions enriched in the desired product.

  • pH Adjustment: The basicity of the aminophenols can be exploited. Acidifying the mixture to form the hydrochloride salts can alter their solubility properties and may facilitate separation by recrystallization.

Solvent SystemSolubility of Mono-substituted ProductSolubility of Di-substituted Product
Ethanol/Water Moderately soluble when hot, sparingly soluble when coldSimilar solubility profile
Toluene Soluble when hot, poorly soluble when coldMore soluble than the mono-substituted product
Hexane/Ethyl Acetate Sparingly solubleModerately soluble

Experimental Protocols

Detailed Methodology for a Typical Mannich Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add an aqueous solution of dimethylamine (1.05 equivalents).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TTC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and formaldehyde.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by either recrystallization or column chromatography.

Protocol for Column Chromatography Purification
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Eluent System: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the basic amine compounds on the acidic silica gel.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the starting eluent mixture and gradually increase the polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start p-Cresol, Dimethylamine, Formaldehyde reaction Mannich Reaction (Ethanol, Reflux) start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impure Product cause1 Polysubstitution issue->cause1 cause2 Unreacted Starting Materials issue->cause2 cause3 Side Reactions (e.g., Polymerization) issue->cause3 solution1 Optimize Stoichiometry (Excess p-cresol) cause1->solution1 solution2 Lower Reaction Temperature cause1->solution2 solution3 Purification: - Recrystallization - Column Chromatography cause2->solution3 solution4 Ensure Purity of Starting Materials cause3->solution4

Caption: Troubleshooting logic for this compound synthesis.

Technical Support Center: Chromatographic Analysis of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of 3-(dimethylamino)-4-methylphenol.

Troubleshooting Guide: Unexpected Peaks in the Chromatogram

Unexpected peaks, often referred to as "ghost peaks," are a common issue in HPLC analysis. They can interfere with the quantification of the main analyte and lead to inaccurate results.[1][2] This guide provides a systematic approach to identifying and eliminating the source of these extraneous peaks.

Initial Assessment: Is the Peak from the Sample or the System?

The first step is to determine the origin of the unexpected peak. This can be achieved by running a series of blank injections.[3]

Injection TypePurposeInterpretation of Results
Mobile Phase Blank To check for contamination in the mobile phase.If the peak is present, the source is likely the solvent or additives.
Needle Wash/Solvent Blank To identify contamination from the autosampler.If the peak appears, the needle wash solvent or the autosampler itself may be contaminated.
Placebo Injection (if applicable) To rule out interference from the formulation matrix.If the peak is present, an excipient in the formulation may be the cause.

If the blank injections are clean, the unexpected peaks are likely related to the this compound sample itself.

FAQs: Troubleshooting Specific Issues

Q1: I see a peak in my blank gradient run. What is the likely cause and how can I fix it?

An unexpected peak in a blank gradient run strongly suggests contamination in your HPLC system or mobile phase.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Contaminated Mobile Phase - Use only high-purity, HPLC-grade solvents and fresh reagents.[2][4]- Filter all aqueous mobile phases before use.- Avoid topping off solvent reservoirs; instead, replace with fresh mobile phase.[5]- Degas the mobile phase to prevent the formation of air bubbles that can appear as small peaks.[6]
System Contamination - Flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent like isopropanol.[5]- Check for and replace worn pump seals or check valves, as these can be sources of contamination.[2]- Clean the autosampler needle and injection port.
Leaching from Tubing or Fittings - Inspect all PEEK tubing and fittings for degradation, especially if using aggressive mobile phases.

Q2: My blank runs are clean, but I see unexpected peaks when I inject my this compound sample. What should I investigate?

If the system is clean, the unexpected peaks are likely related to the sample itself. Potential sources include impurities from the synthesis process, degradation of the analyte, or contamination during sample preparation.[3]

Potential Sample-Related Sources:

SourceDescriptionInvestigative Approach
Synthesis-Related Impurities By-products from the synthesis of this compound, such as unreacted starting materials or polysubstituted phenols, may be present.- Review the synthesis pathway to anticipate potential impurities.- If available, run standards of potential impurities to confirm their retention times.
Degradation Products This compound, being a phenolic amine, is susceptible to degradation via oxidation, hydrolysis, and photolysis.[7] This can result in the formation of new compounds that appear as unexpected peaks.- Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).[8][9] This will help to identify the retention times of potential degradation products.
Sample Preparation Artifacts Contamination can be introduced from glassware, solvents, or filters used during sample preparation.- Ensure all glassware is scrupulously clean.- Use high-purity solvents for sample dissolution.- Run a blank of the sample preparation process (without the analyte) to check for contamination.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products of this compound. This is crucial for developing a stability-indicating HPLC method.[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[7]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.[7]

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.[7][8]

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C for 48 hours.[7]

    • After exposure, dissolve the solid in a suitable solvent to prepare a 100 µg/mL solution for analysis.

3. HPLC Analysis:

  • Analyze the stressed samples alongside a control (unstressed) sample using a suitable HPLC method. The appearance of new peaks in the chromatograms of the stressed samples will indicate the formation of degradation products.

Visualizations

Troubleshooting Workflow for Unexpected Peaks

G Troubleshooting Unexpected Peaks start Unexpected Peak Observed blank_injection Perform Blank Injections (Mobile Phase, Needle Wash) start->blank_injection peak_in_blank Peak Present in Blank? blank_injection->peak_in_blank system_contamination System or Mobile Phase Contamination peak_in_blank->system_contamination Yes sample_issue Investigate Sample-Related Issues peak_in_blank->sample_issue No clean_system Clean System, Use Fresh Mobile Phase system_contamination->clean_system resolve Problem Resolved clean_system->resolve synthesis_impurity Synthesis Impurity sample_issue->synthesis_impurity degradation_product Degradation Product sample_issue->degradation_product prep_artifact Sample Prep Artifact sample_issue->prep_artifact synthesis_impurity->resolve forced_degradation Perform Forced Degradation Study degradation_product->forced_degradation prep_artifact->resolve forced_degradation->resolve

Caption: A logical workflow for troubleshooting unexpected peaks.

Potential Sources of Unexpected Peaks

G Potential Sources of Unexpected Peaks unexpected_peak Unexpected Peak system_related System-Related unexpected_peak->system_related sample_related Sample-Related unexpected_peak->sample_related mobile_phase Mobile Phase Contamination system_related->mobile_phase instrument Instrument Contamination (Carryover) system_related->instrument column Column Bleed/Contamination system_related->column synthesis Synthesis Impurities sample_related->synthesis degradation Degradation Products sample_related->degradation preparation Sample Preparation Artifacts sample_related->preparation

Caption: Categorization of potential sources of unexpected peaks.

References

Managing the reactivity of 3-(dimethylamino)-4-methylphenol in complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(dimethylamino)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this versatile compound in complex reaction mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the phenolic hydroxyl group and the dimethylamino group. The hydroxyl group imparts weak acidity and is susceptible to reactions typical of phenols, while the tertiary amine is basic.[1][2] The aromatic ring is also activated towards electrophilic substitution.

Q2: What are the common incompatibilities of this compound?

A2: this compound is incompatible with strong reducing agents (like hydrides and alkali metals), which can generate flammable hydrogen gas.[1][2] It also reacts exothermically with strong acids and bases.[1][2] Such heat generation can potentially initiate polymerization.[1]

Q3: How can I prevent the oxidation of this compound?

A3: The phenolic ring is susceptible to oxidation, which can lead to the formation of colored quinone-like compounds.[3] To minimize oxidation, it is recommended to store the compound and its solutions protected from light, for example, in amber vials.[3] Using deoxygenated solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during reactions can also prevent oxidation. In some cases, the addition of a compatible antioxidant may be beneficial.[3]

Q4: What are the potential side reactions to be aware of?

A4: Besides oxidation, potential side reactions include electrophilic aromatic substitution at positions ortho and para to the hydroxyl group. Due to the presence of both activating groups (hydroxyl and dimethylamino), the regioselectivity of such reactions can be complex to control. Unwanted polymerization can also be a concern, especially under acidic or basic conditions at elevated temperatures.[1]

Troubleshooting Guides

Issue 1: Unexpected Color Change in the Reaction Mixture
Possible Cause Troubleshooting Steps
Oxidation of the Phenol 1. Ensure all solvents are deoxygenated prior to use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the reaction vessel from light by wrapping it in aluminum foil. 4. If compatible with the reaction chemistry, consider adding a small amount of an antioxidant like BHT.[3]
Formation of Quinone Imine 1. This can occur under oxidative conditions. Follow the steps to prevent oxidation. 2. Quinone imines are highly reactive electrophiles and can react with nucleophiles in the mixture.[4] If nucleophiles are present, this could be a source of unexpected byproducts.
pH-Dependent Degradation 1. The stability of phenols can be pH-dependent.[3] 2. Carefully control the pH of the reaction mixture. Buffer the solution if necessary and compatible with the reaction.
Issue 2: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Competing Reactions at Multiple Sites 1. The hydroxyl and amino groups can both react. To achieve chemoselectivity, consider using protecting groups.     a. Protect the phenol as a silyl ether (e.g., TBDMS) or a benzyl ether.     b. The dimethylamino group is a tertiary amine and less prone to many reactions than primary or secondary amines, but it can be protonated or act as a nucleophile.
Unwanted Polymerization 1. Avoid high temperatures and strong acidic or basic conditions if possible.[1] 2. Use the lowest effective concentration of reactants to disfavor intermolecular reactions that can lead to polymers.
Side Reactions on the Aromatic Ring 1. If performing electrophilic aromatic substitution, carefully control the stoichiometry of the electrophile to minimize multiple substitutions. 2. Consider the directing effects of both the hydroxyl and dimethylamino groups to predict and control the regioselectivity.
Issue 3: Complex Mixture of Byproducts in the Final Product
Possible Cause Troubleshooting Steps
Lack of Chemoselectivity 1. Employ an orthogonal protecting group strategy to selectively mask one reactive site while reacting at another. For example, a silyl ether for the phenol can be removed under conditions that leave a Boc-protected amine intact.
Degradation during Workup or Purification 1. Analyze a crude sample of the reaction mixture before workup to determine if the byproducts are formed during the reaction or afterward. 2. Avoid prolonged exposure to acidic or basic conditions during extraction. 3. Use purification techniques that minimize thermal stress, such as column chromatography at room temperature instead of distillation if the compound is thermally labile.

Data Presentation

Table 1: Protecting Groups for Phenols and Amines

Functional Group Protecting Group Protection Reagent Common Deprotection Conditions
Phenol (Hydroxyl)tert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTBAF, THF
Benzyl (Bn)Benzyl bromide, K₂CO₃H₂, Pd/C
Methyl EtherDimethyl sulfate, K₂CO₃BBr₃
Amine (Tertiary)Protonation (as a salt)Strong acid (e.g., HCl)Base (e.g., NaHCO₃)

Experimental Protocols

Protocol 1: Selective Protection of the Phenolic Hydroxyl Group as a TBDMS Ether

This protocol describes the selective protection of the hydroxyl group in this compound, which is a crucial step for managing its reactivity in subsequent reactions where the phenol could interfere.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.2 equivalents) in anhydrous DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow Workflow for Selective Reaction of this compound start This compound protect_phenol Protect Phenolic -OH (e.g., as TBDMS ether) start->protect_phenol High Chemoselectivity Path direct_reaction Direct Reaction (Potential for side reactions) start->direct_reaction Low Chemoselectivity Path reaction_at_amine Reaction at Amino Group or Aromatic Ring protect_phenol->reaction_at_amine deprotect_phenol Deprotect Phenol reaction_at_amine->deprotect_phenol final_product Final Product deprotect_phenol->final_product side_products Mixture of Products direct_reaction->side_products

Caption: Logical workflow for managing the reactivity of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield check_side_reactions Analyze Crude Mixture (TLC, LC-MS) Identify byproducts start->check_side_reactions is_oxidation Oxidation Products Observed? check_side_reactions->is_oxidation is_polymerization Polymeric Material Observed? check_side_reactions->is_polymerization is_multi_reaction Multiple Isomers or Multiply Substituted Products? check_side_reactions->is_multi_reaction solution_oxidation Implement Inert Atmosphere and Protect from Light is_oxidation->solution_oxidation Yes solution_polymerization Lower Reaction Temperature and/or Reactant Concentration is_polymerization->solution_polymerization Yes solution_multi_reaction Use Protecting Groups for Improved Chemoselectivity is_multi_reaction->solution_multi_reaction Yes

Caption: Decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Stability and Degradation of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-(dimethylamino)-4-methylphenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors due to its phenolic and tertiary amine functional groups:

  • pH: The compound's stability is expected to be highly pH-dependent. The phenolic hydroxyl group is acidic, while the dimethylamino group is basic.[1]

  • Oxidation: Phenols and tertiary amines are susceptible to oxidation, which can be catalyzed by oxygen, metal ions, or oxidizing agents.[1]

  • Light: Phenolic compounds can be light-sensitive and undergo photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]

  • Presence of Metal Ions: Metal ions can catalyze the oxidative degradation of phenols.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways have not been documented for this particular molecule, based on its structure, the following are potential degradation routes:

  • Oxidation of the Phenolic Ring: The electron-donating hydroxyl and dimethylamino groups activate the aromatic ring, making it susceptible to oxidation. This can lead to the formation of quinone-type structures, which are often colored, and potentially ring-opening products.

  • Oxidation of the Tertiary Amine: The dimethylamino group can be oxidized to form an N-oxide.[1]

  • Photodegradation: Exposure to UV or visible light can induce reactions involving the phenolic ring, leading to the formation of colored degradation products.[1]

Troubleshooting Guide

Problem 1: I am observing a color change in my solution of this compound over time.

  • Possible Cause: This is likely due to the oxidation or photodegradation of the phenolic ring, which often results in the formation of colored quinone-like compounds.[1]

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and its solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.[1]

    • Use an Inert Atmosphere: To prevent oxidation, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.

    • Add Antioxidants: If compatible with your experimental design, the addition of a suitable antioxidant may help to prevent oxidation.[1]

    • Control pH: Ensure the pH of your solution is within a range that minimizes degradation.

Problem 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: These unexpected peaks could be degradation products formed during sample preparation, storage, or the analytical procedure itself.[1]

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: This will help determine if the degradation is occurring over time during storage.[1]

    • Review Sample Preparation: Evaluate your sample preparation procedure for any harsh conditions (e.g., high temperature, extreme pH) that could be causing degradation.

    • Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent compound from all potential degradation products.[1] Forced degradation studies can help to develop and validate such a method.

Data Presentation

The following tables present hypothetical data to illustrate the expected effect of pH on the stability of this compound. Note: This data is for illustrative purposes only and is not based on experimental results for this specific compound.

Table 1: Hypothetical Degradation of this compound at Various pH Levels after 24 hours at 40°C

pH% DegradationAppearance of SolutionPotential Primary Degradation Pathway
2.05%ColorlessAcid-catalyzed hydrolysis (minor)
5.0<1%ColorlessRelatively Stable
7.010%Faint YellowOxidation
9.025%Yellow-BrownBase-catalyzed oxidation
11.050%BrownSignificant base-catalyzed oxidation

Table 2: Hypothetical Half-Life (t½) of this compound at Different pH Values

pHTemperature (°C)Hypothetical Half-Life (hours)
2.040330
7.040160
9.04060

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to investigate the stability of this compound.

Preparation of Stock Solution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]

Acidic Degradation
  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[1]

  • Heat the mixture at 80°C for 24 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M NaOH.[1]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.[1]

Basic Degradation
  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[1]

  • Heat the mixture at 80°C for 24 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M HCl.[1]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.[1]

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

  • Keep the solution at room temperature for 24 hours, protected from light.[1]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

Thermal Degradation
  • Place a known amount of solid this compound in a petri dish.

  • Expose it to a temperature of 105°C for 48 hours.[1]

  • After exposure, dissolve the solid in a suitable solvent to prepare a 100 µg/mL solution for analysis.[1]

Photolytic Degradation
  • Expose a solution of this compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.[1]

  • Keep a control sample wrapped in aluminum foil at the same temperature to serve as a dark control.[1]

  • Analyze both the exposed and control samples.

Analytical Method

All samples from the forced degradation studies should be analyzed using a suitable stability-indicating HPLC method. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for a forced degradation study and a potential degradation pathway.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 80°C, 24h) Stock->Acid Base Basic (0.1 M NaOH, 80°C, 24h) Stock->Base Oxidative Oxidative (3% H₂O₂, RT, 24h) Stock->Oxidative Thermal Thermal (105°C, 48h) Stock->Thermal Photo Photolytic (UV light, 24h) Stock->Photo Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data Potential_Degradation_Pathway Potential Oxidative Degradation Pathway Parent This compound Oxidizing_Agent [O] (e.g., H₂O₂, O₂) Parent->Oxidizing_Agent Quinone Quinone-like structure (Colored Product) Oxidizing_Agent->Quinone Ring Oxidation N_Oxide N-oxide derivative Oxidizing_Agent->N_Oxide Amine Oxidation

References

Strategies to minimize the formation of di- and tri-substituted byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reaction Selectivity. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to controlling reaction outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) focused on minimizing the formation of di- and tri-substituted byproducts in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the formation of di- and tri-substituted byproducts?

The formation of polysubstituted products is a common challenge, particularly in electrophilic aromatic substitution (EAS) and related reactions. The primary causes include:

  • Activating Substituents : When the first group added to a molecule is an activating group (e.g., alkyl, alkoxy), it makes the product more reactive than the starting material. This increases the likelihood of subsequent substitutions. Friedel-Crafts alkylation is a classic example where the initial alkylation activates the benzene ring, promoting further alkylation.[1]

  • Reaction Stoichiometry : An excess of the substituting reagent relative to the substrate can drive the reaction towards polysubstitution. Controlling the molar ratios of reactants is a critical first step in maximizing the yield of the mono-substituted product.[2]

  • Reaction Conditions : Factors such as temperature, reaction time, and catalyst choice significantly influence selectivity. Higher temperatures can sometimes lead to the thermodynamically more stable, and often more substituted, product.[3][4]

Q2: How can stoichiometry be precisely controlled to favor mono-substitution?

Stoichiometry refers to the quantitative relationship between reactants and products in a chemical reaction.[2] To favor mono-substitution, the limiting reactant should be the electrophile or coupling partner being added.

  • Use Substrate in Excess : By using a large excess of the substrate that is being substituted, you increase the statistical probability that the substituting reagent will encounter an unreacted substrate molecule rather than a mono-substituted one.

  • Slow Addition : A slow, dropwise addition of the substituting reagent to a solution of the substrate can help maintain a low instantaneous concentration of the reagent, further disfavoring polysubstitution.

Q3: What role does steric hindrance play in preventing polysubstitution?

Steric hindrance is the obstruction of a reaction pathway caused by the physical size of groups on the reacting molecules.[5] This can be strategically used to control selectivity:

  • Bulky Reagents : Using a larger, bulkier electrophile or catalyst can physically block access to more sterically crowded positions on the substrate. For example, a bulky electrophile will preferentially attack the less hindered para position over the ortho position of a substituted benzene ring.[3]

  • Substrate Modification : In some cases, the substrate itself can be modified with a bulky group that directs substitution to a specific, less hindered site.

  • Shape-Selective Catalysts : Zeolites and other porous materials can act as shape-selective catalysts. Their internal pore structure may only allow the formation of the less bulky isomer (e.g., the para product), preventing the formation of other isomers and subsequent di-substitution.[6][7]

Q4: How can reaction temperature be adjusted to improve selectivity?

Temperature control is a critical tool for directing reaction outcomes.

  • Kinetic vs. Thermodynamic Control : Lowering the reaction temperature often favors the kinetically controlled product, which is the one that forms the fastest.[3] In many cases, the mono-substituted product is the kinetic product. Higher temperatures can provide enough energy to overcome a larger activation barrier, leading to the more stable, thermodynamically controlled product, which may be a di- or tri-substituted compound.[8]

  • Minimizing Side Reactions : Elevated temperatures can promote side reactions and decomposition.[4][9] By maintaining the lowest effective temperature for the desired transformation, the formation of unwanted byproducts can often be minimized.

Q5: In what situations is a protecting group strategy the best approach?

A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting, allowing a transformation to occur selectively at another site on the molecule.[10][11] This strategy is ideal when:

  • Multiple Reactive Sites : The substrate contains multiple, similarly reactive functional groups, and reaction is desired at only one of them.

  • High Chemoselectivity Needed : Other methods like steric or electronic control are insufficient to achieve the desired selectivity.

  • Multi-step Synthesis : In complex, multi-step syntheses, protecting groups are essential for orchestrating the correct sequence of bond formations.[12] An effective protecting group strategy involves groups that can be added and removed in high yield under conditions that do not affect other parts of the molecule (orthogonal protection).[13][14]

Q6: How do solvents influence the formation of byproducts?

Solvents can profoundly impact reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[15][16]

  • Polarity : In nucleophilic substitution reactions, polar protic solvents can stabilize carbocation intermediates, favoring an SN1 pathway, while polar aprotic solvents may favor an SN2 pathway.[16] This choice can influence which products are formed.

  • Stabilization of Intermediates : The solvent can selectively stabilize the transition state leading to the desired mono-substituted product over the transition state for polysubstitution. For example, a solvent's hydrogen bonding capability can modulate reaction kinetics.[17]

  • Solubility : Ensuring all reactants remain in solution at the optimal concentration is crucial. Poor solubility can lead to localized high concentrations and unwanted side reactions.

Troubleshooting Guide

Problem 1: High percentage of di- and tri-substituted products in an Electrophilic Aromatic Substitution (EAS).

Possible Cause Suggested Solution
The newly introduced substituent is strongly activating. Modify the Reagent: In Friedel-Crafts reactions, use acylation (adds a deactivating acyl group) followed by reduction, instead of alkylation (adds an activating alkyl group), to prevent polysubstitution.[1]
Stoichiometry of the electrophile is too high. Adjust Reactant Ratio: Increase the molar ratio of the aromatic substrate to the electrophile (e.g., 5:1 or greater). Consider slow, dropwise addition of the electrophile.
Reaction temperature is too high, favoring the thermodynamic product. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic, mono-substituted product.[3]

Problem 2: Poor regioselectivity (ortho vs. para) leading to a mixture of isomers and subsequent di-substitution.

Possible Cause Suggested Solution
Electronic effects favor both ortho and para positions, and the electrophile is small. Increase Steric Hindrance: Use a bulkier electrophile or a Lewis acid catalyst with bulky ligands. This will sterically disfavor attack at the more hindered ortho position.[3][18]
Reaction conditions allow for isomer equilibration. Employ Shape-Selective Catalysis: Use a zeolite catalyst whose pore structure selectively allows the formation of the less bulky para isomer.[7]
The reaction is under thermodynamic control. Favor Kinetic Control: Lower the reaction temperature. The ortho isomer is often the kinetic product in some reactions, while the para is thermodynamic. Understanding the specific reaction's profile is key.[3]

Problem 3: In a Pd-catalyzed cross-coupling of a di-haloarene, both mono- and di-arylated products are forming.

Possible Cause Suggested Solution
The mono-substituted intermediate is still highly reactive. Control Stoichiometry: Use a slight deficiency of the boronic acid or organometallic reagent (e.g., 0.95 equivalents) to ensure the di-haloarene is not fully consumed.
The catalyst system is too active or not selective enough. Modify the Catalyst: Change the phosphine ligand. Bulky, electron-rich ligands can sometimes slow the second coupling event. In some cases, "catalyst-control" can be used to switch site selectivity.[19][20]
Reaction time is too long. Monitor the Reaction: Carefully monitor the reaction progress using TLC or GC/LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

Data & Protocols

Table 1: Effect of Catalyst on Regioselectivity in the Acylation of Toluene

This table summarizes representative data on how catalyst choice can influence the para-to-ortho isomer ratio, a key factor in preventing unwanted isomer formation that can lead to complex mixtures.

CatalystReaction Conditionspara : ortho RatioSelectivity for para Product
AlCl₃ (Standard Lewis Acid)Acetyl Chloride, CS₂, 0 °C9 : 190%
H-ZSM-5 (Zeolite)Acetic Anhydride, 200 °C> 99 : 1>99%

Data are representative based on principles of shape-selective catalysis.[7]

Experimental Protocol: Selective Mono-bromination using a Protecting Group

This protocol describes the selective bromination of aniline at the para position by first protecting the highly activating amino group as an acetanilide.

Objective: To synthesize p-bromoaniline with minimal formation of di- and tri-brominated byproducts.

Step 1: Protection of the Amine Group

  • Dissolve 10.0 g of aniline in a mixture of 30 mL of glacial acetic acid and 30 mL of acetic anhydride in a 250 mL flask.

  • Gently warm the mixture for 10 minutes.

  • Pour the warm solution into 250 mL of ice-cold water while stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Dry the product. The expected yield is ~14 g.

Step 2: Electrophilic Bromination of Acetanilide

  • Dissolve the dried acetanilide in 50 mL of glacial acetic acid.

  • In a separate beaker, dissolve 5.5 mL of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

  • After the addition is complete, stir for an additional 20 minutes.

  • Pour the reaction mixture into 400 mL of cold water.

  • Collect the solid p-bromoacetanilide by vacuum filtration and wash thoroughly with water.

Step 3: Deprotection to Yield p-Bromoaniline

  • Transfer the crude p-bromoacetanilide to a round-bottom flask.

  • Add 40 mL of a 10% aqueous hydrochloric acid solution.

  • Reflux the mixture for 30-45 minutes until the solid dissolves.

  • Cool the solution and slowly neutralize it with a concentrated sodium hydroxide solution until it is basic to litmus paper.

  • The p-bromoaniline will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualizations

Logical Workflow for Troubleshooting Polysubstitution

This diagram provides a step-by-step decision-making process for addressing issues with byproduct formation.

Caption: Troubleshooting workflow for polysubstitution issues.

Competing Reaction Pathways

This diagram illustrates how a starting material can proceed to the desired mono-substituted product or to undesired di- and tri-substituted byproducts.

ReactionPathway SM Starting Material (Substrate) P1 Desired Mono-substituted Product SM->P1 k1 R Reagent P2 Di-substituted Byproduct P3 Tri-substituted Byproduct P1->P2 k2 P2->P3 k3 note Goal: Maximize k1, Minimize k2 and k3

Caption: Reaction pathways for mono- and poly-substitution.

Protecting Group Strategy Workflow

A simplified workflow demonstrating the logic of using protecting groups for selective synthesis.

PG_Workflow A 1. Protect Reactive Site B 2. Perform Selective Substitution on Target Site A->B C 3. Deprotect to Reveal Final Product B->C

Caption: General workflow for a protecting group strategy.

References

Technical Support Center: 3-(Dimethylamino)-4-methylphenol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-(dimethylamino)-4-methylphenol.

Troubleshooting Guide

Issue: Low Yield During Scale-Up

Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab scale to pilot scale. What are the potential causes and solutions?

Answer:

Several factors can contribute to lower yields during scale-up. Here are some common areas to investigate:

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature gradients and the formation of impurities. Re-evaluate the cooling capacity of your reactor and consider a slower addition of reagents.

  • Reaction Kinetics: Some reactions are more sensitive to changes in concentration and temperature at scale. A thorough kinetic study can help in optimizing reaction parameters for a larger volume.

  • Side Reactions: Increased reaction time or temperature fluctuations can favor the formation of byproducts. Analyze your crude product to identify major impurities and adjust reaction conditions to minimize their formation.

Issue: Product Discoloration

Question: The final product, this compound, is showing a reddish or brown discoloration. What is causing this and how can we prevent it?

Answer:

Phenolic compounds are susceptible to oxidation, which often results in colored impurities.

  • Oxidation: Exposure to air (oxygen) can lead to the formation of quinone-like compounds. Consider running the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Light can also promote the degradation of the phenolic ring. Protect the reaction mixture and the final product from light by using amber glass vessels or by covering transparent containers.[1]

  • pH Control: The stability of phenols can be pH-dependent. Ensure the pH is controlled throughout the process to a range that minimizes degradation.[1]

Issue: Impurities in Final Product

Question: Our final product contains several impurities that are difficult to remove. What are some common impurities and how can we address this?

Answer:

Common impurities can arise from starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual starting materials. Consider increasing the reaction time or temperature, or adjusting the stoichiometry of the reactants.

  • Over-alkylation: In methylation reactions, there is a risk of multiple methyl groups being added to the amine. Careful control of the methylating agent's stoichiometry and addition rate is crucial.

  • Polymerization: Phenols can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[2][3] This can be mitigated by maintaining strict temperature control.

  • Degradation Products: As mentioned, oxidation and photodegradation can lead to impurities.[1]

For purification, consider techniques such as vacuum distillation, recrystallization from a suitable solvent system, or column chromatography.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at an industrial scale?

A1: this compound is a phenolic compound and should be handled with care. It is considered a weak organic acid.[2][3] Key safety considerations include:

  • Incompatibility: It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.[2][3]

  • Exothermic Reactions: Heat is generated by the acid-base reaction between phenols and bases, which could initiate polymerization.[2][3] Reactions with strong reducing substances can also be exothermic and may generate flammable hydrogen gas.[2][3]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn at all times.

Q2: What are some recommended storage conditions for this compound?

A2: To maintain product quality and prevent degradation, it is recommended to store this compound in a refrigerator.[2] The container should be tightly sealed and protected from light to prevent oxidation and photodegradation.[1]

Q3: Can you suggest a suitable purification method for large-scale production?

A3: For large-scale purification, vacuum distillation is often a viable method.[4][6] Recrystallization is another common technique for achieving high purity.[5] The choice of method will depend on the physical properties of the compound and the nature of the impurities.

Q4: Are there alternative, more environmentally friendly synthesis routes to consider?

A4: Some traditional synthesis routes for similar compounds involve highly toxic reagents like dimethyl sulfate.[4] Newer methods aim to replace such hazardous materials. For example, using dimethylamine aqueous solution and resorcinol is a potential route that avoids highly toxic reagents.[4][6] Additionally, processes that minimize wastewater generation and energy consumption are being developed.[7]

Quantitative Data Summary

The following table summarizes potential degradation of a similar phenolic compound under various stress conditions, which can be indicative of the stability of this compound.

Stress ConditionPotential Degradation (%)Likely Degradation Products
Oxidative (3% H₂O₂ at room temp for 24h)10 - 30%N-oxide, quinone-like structures
Thermal (105°C for 48h, solid state)< 5%Minimal degradation
Photolytic (UV light at 254 nm for 24h)15 - 40%Colored degradants, polymeric material
Acidic (0.1 M HCl at 80°C for 24h)5 - 15%Potential for hydrolysis or other acid-catalyzed reactions
Basic (0.1 M NaOH at 80°C for 24h)5 - 15%Potential for base-catalyzed reactions

Data adapted from a forced degradation study of 3-[(Dimethylamino)methyl]phenol and is for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Representative Synthesis via Mannich-type Reaction

This protocol is a hypothetical representation based on similar syntheses.

  • Reaction Setup: Charge a suitably sized reactor with 4-methylphenol and a suitable solvent. Begin agitation and ensure the reactor is under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: In a separate vessel, prepare a solution of dimethylamine and formaldehyde (or a paraformaldehyde slurry).

  • Reaction: Slowly add the dimethylamine/formaldehyde mixture to the reactor while maintaining a controlled temperature (e.g., 60-80°C). The addition rate should be controlled to manage the reaction exotherm.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture. Quench the reaction with water and adjust the pH to basic (e.g., pH 9-10) with an appropriate base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product into an organic solvent (e.g., toluene, ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies.[1]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 105°C for 48 hours. After exposure, dissolve the solid to prepare a solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Analyze the resulting solution.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification cluster_final Final Product 4-methylphenol 4-methylphenol Reaction_Vessel Mannich Reaction 4-methylphenol->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Quench_pH_Adjust Quench & pH Adjustment Reaction_Vessel->Quench_pH_Adjust Extraction Extraction Quench_pH_Adjust->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Vacuum Distillation / Recrystallization Drying_Concentration->Purification Final_Product This compound Purification->Final_Product G Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Check_Mixing Evaluate Agitation & Mass Transfer Start->Check_Mixing Analyze_Impurities Identify Impurities (GC-MS, NMR) Start->Analyze_Impurities Optimize_Purification Optimize Purification (Solvent, Temp, Vacuum) Check_Reaction_Conditions->Optimize_Purification Check_Mixing->Optimize_Purification Analyze_Impurities->Optimize_Purification Inert_Atmosphere Implement Inert Atmosphere (N2/Ar) Analyze_Impurities->Inert_Atmosphere Oxidation Products? Protect_from_Light Protect from Light Analyze_Impurities->Protect_from_Light Discoloration? Inert_Atmosphere->Optimize_Purification Protect_from_Light->Optimize_Purification

References

Navigating the Purification of Aminophenols: A Technical Guide to Solvent Selection for Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of aminophenols is a critical step in ensuring the quality and reliability of their work. Recrystallization stands as a powerful and widely used technique for this purpose. The success of this method hinges on the judicious selection of an appropriate solvent. This technical guide provides a comprehensive resource for choosing the optimal solvent for the recrystallization of aminophenol isomers, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the ideal characteristics of a solvent for recrystallizing aminophenols?

An ideal solvent for the recrystallization of aminophenols should meet several key criteria:

  • High solubility at elevated temperatures: The aminophenol should be highly soluble in the solvent at its boiling point to ensure complete dissolution of the crude material.

  • Low solubility at low temperatures: As the solution cools, the aminophenol should become significantly less soluble, allowing for maximum recovery of purified crystals.

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the aminophenol.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Safety and practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible.

Q2: How do the different isomers of aminophenol (2-, 3-, and 4-aminophenol) differ in their solubility?

The position of the amino and hydroxyl groups on the benzene ring significantly influences the polarity and hydrogen bonding capabilities of the aminophenol isomers, leading to differences in their solubility. Generally, all three isomers are soluble in polar organic solvents and hot water.

  • 2-Aminophenol: Exhibits moderate solubility in water, which increases with temperature. It is also soluble in alcohols like ethanol and methanol.

  • 3-Aminophenol: Shows good solubility in hot water and is also soluble in solvents like ethanol, ether, and acetone. Its solubility increases in alkaline aqueous solutions.

  • 4-Aminophenol: Is moderately soluble in water at room temperature (around 1.5 g/100 mL) and its solubility increases with heat. It is very soluble in dimethylsulfoxide (DMSO) and soluble in acetonitrile, ethyl acetate, and acetone.[1][2][3] It is slightly soluble in ethanol and toluene.[1][2][3]

Q3: What are some common impurities found in crude aminophenol samples?

Common impurities can originate from the synthesis process or degradation. For instance, in the synthesis of 4-aminophenol, impurities can include aniline, o-aminophenol, and 4,4'-diaminodiphenylether.[4] For 2-aminophenol, unreacted starting materials and oxidation or polymeric byproducts can be present. Common impurities in 3-(Aminomethyl)phenol can include unreacted starting materials like 3-nitrophenol or resorcinol, as well as isomers like 2-(Aminomethyl)phenol and 4-(Aminomethyl)phenol.[5]

Q4: Can a mixture of solvents be used for recrystallization?

Yes, a mixed solvent system, also known as a solvent-antisolvent recrystallization, is a valuable technique when a single solvent does not provide the ideal solubility characteristics.[6][7][8] This typically involves dissolving the aminophenol in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This controlled precipitation can lead to the formation of very pure crystals. Common solvent pairs include ethanol-water and toluene-hexane.

Troubleshooting Guide for Aminophenol Recrystallization

Issue Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to increase the concentration of the aminophenol.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure aminophenol.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the aminophenol.Select a solvent with a lower boiling point.
The aminophenol is too soluble in the chosen solvent.Use a less polar solvent or a mixed solvent system.
Low recovery of purified crystals. The aminophenol is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.
Too much solvent was used for washing the crystals.Wash the crystals with a minimal amount of ice-cold solvent.
Colored crystals. The presence of colored impurities, often from oxidation of the aminophenol.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Perform the recrystallization under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Quantitative Solubility Data

The following table summarizes the solubility of aminophenol isomers in various solvents. This data is essential for making an informed decision when selecting a recrystallization solvent. Note that "hot" refers to the boiling point of the solvent.

Aminophenol Isomer Solvent Solubility at Room Temperature ( g/100 mL) Solubility at Elevated Temperature ( g/100 mL)
2-Aminophenol Water~1.7 (20 °C)[9]Soluble in hot water[10]
EthanolSolubleVery Soluble
AcetoneVery SolubleVery Soluble
TolueneSlightly SolubleSoluble
3-Aminophenol Water~3.5 (20 °C)[11]Soluble in hot water[12]
EthanolVery SolubleVery Soluble
TolueneSlightly SolubleSoluble
AcetoneSolubleVery Soluble
4-Aminophenol Water~1.5 (20 °C)[3]Recrystallizable from hot water[3][13]
Ethanol~4.5 (at 0°C)[1]Moderately Soluble
AcetoneSolubleVery Soluble
TolueneSlightly SolubleSoluble
AcetonitrileSolubleVery Soluble
Ethyl AcetateSolubleVery Soluble
DimethylsulfoxideVery SolubleVery Soluble

Note: "Soluble" and "Very Soluble" are qualitative descriptions and indicate a high degree of solubility.

Experimental Protocols

General Single-Solvent Recrystallization Workflow

Recrystallization_Workflow A Dissolve crude aminophenol in minimum amount of hot solvent B Hot filtration to remove insoluble impurities (optional) A->B C Allow filtrate to cool slowly to room temperature B->C D Cool in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of ice-cold solvent E->F G Dry the purified crystals F->G

Caption: General workflow for a single-solvent recrystallization.

Detailed Protocol:

  • Dissolution: Place the crude aminophenol in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the aminophenol is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Two-Solvent (Solvent-Antisolvent) Recrystallization Workflow

Two_Solvent_Recrystallization A Dissolve crude aminophenol in minimum amount of hot 'good' solvent B Add 'poor' solvent dropwise until solution becomes turbid A->B C Add a few drops of 'good' solvent to redissolve the precipitate B->C D Allow the solution to cool slowly C->D E Collect, wash, and dry the crystals D->E

Caption: Workflow for a two-solvent recrystallization.

Detailed Protocol:

  • Dissolution: Dissolve the crude aminophenol in the minimum amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise with continuous swirling until a faint cloudiness (turbidity) persists.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.

Logical Relationship for Solvent Selection

Solvent_Selection_Logic Start Start with Crude Aminophenol Test_Solubility Test solubility in a range of solvents (polar and non-polar) Start->Test_Solubility Good_Solvent Is there a solvent with high solubility when hot and low when cold? Test_Solubility->Good_Solvent Single_Solvent Perform single-solvent recrystallization Good_Solvent->Single_Solvent Yes Two_Solvent Select a 'good' and a 'poor' solvent for two-solvent recrystallization Good_Solvent->Two_Solvent No End Pure Aminophenol Single_Solvent->End Two_Solvent->End

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(dimethylamino)-4-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-(dimethylamino)-4-methylphenol. It delves into a detailed, validated High-Performance Liquid Chromatography (HPLC) method and contrasts its performance with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended to assist researchers and quality control analysts in selecting the most suitable analytical technique for their specific requirements, ensuring accuracy, precision, and reliability in the quantification of this compound.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance characteristics of a validated HPLC-UV method and a typical GC-MS method for the analysis of this compound. This allows for a direct and objective comparison of the two techniques.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (based on mass-to-charge ratio)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh

Experimental Protocols

Detailed methodologies for the validated HPLC-UV method and a general protocol for a GC-MS method are provided below.

Validated High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is designed for the accurate and precise quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve. The square of the correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyzed by six replicate injections of the 100% concentration level on the same day. The relative standard deviation (%RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by different analysts. The %RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, with LOD typically being 3:1 and LOQ being 10:1.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Phenolic compounds can often be analyzed directly or after derivatization.[1][2][3]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

2. Sample Preparation:

  • Extraction: For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.[4]

  • Derivatization (Optional): To improve volatility and chromatographic peak shape, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can be performed.

  • Final Solution: The extracted and/or derivatized sample is dissolved in a suitable solvent for injection.

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the analytical method validation workflow and a comparison of the key performance attributes of the HPLC and GC-MS methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy prepare_standards->accuracy precision Precision (Repeatability & Intermediate) prepare_standards->precision specificity Specificity prepare_standards->specificity lod_loq LOD & LOQ prepare_standards->lod_loq analyze_data Analyze Data linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data compare_results Compare with Acceptance Criteria analyze_data->compare_results validation_report Prepare Validation Report compare_results->validation_report Method_Performance_Comparison hplc_linearity Linearity (R² > 0.999) gcms_linearity Good Linearity (R² > 0.995) hplc_accuracy Accuracy (98-102%) gcms_accuracy Good Accuracy (95-105%) hplc_precision Precision (<2% RSD) gcms_specificity Very High Specificity (Mass Spec) hplc_sensitivity High Sensitivity (LOD ~0.1 µg/mL) gcms_sensitivity Good Sensitivity (LOD ~0.5 µg/mL) hplc_throughput High Throughput gcms_throughput Moderate Throughput

References

A Comparative Guide to the Synthetic Routes of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic pathways to 3-(dimethylamino)-4-methylphenol, a key intermediate in various chemical and pharmaceutical applications. Below, we detail the most prominent synthetic strategies, offering experimental protocols and a quantitative comparison to aid in methodological selection.

Introduction

This compound, also known as 3-hydroxy-4-methyl-N,N-dimethylaniline, is a substituted phenol derivative with significant utility in organic synthesis. Its structure incorporates both a hydroxyl and a dimethylamino group, making it a versatile building block. The selection of an appropriate synthetic route is crucial and often depends on factors such as precursor availability, desired yield and purity, reaction scalability, and safety considerations. This guide focuses on two primary methods for its preparation, both commencing from the common precursor, 3-amino-4-methylphenol.

Comparative Analysis of Synthetic Routes

The two principal methods for the synthesis of this compound from 3-amino-4-methylphenol are the Eschweiler-Clarke reaction and classical N-methylation using dimethyl sulfate.

ParameterRoute 1: Eschweiler-Clarke ReactionRoute 2: N-Methylation with Dimethyl Sulfate
Starting Material 3-amino-4-methylphenol3-amino-4-methylphenol
Key Reagents Formaldehyde, Formic AcidDimethyl Sulfate, Base (e.g., NaOH)
Reaction Type Reductive AminationNucleophilic Substitution
Typical Yield HighModerate to High
Reaction Conditions Elevated temperature (typically reflux)Room temperature to slightly elevated
Safety & Handling Formic acid is corrosive. Formaldehyde is a suspected carcinogen.Dimethyl sulfate is highly toxic and carcinogenic. Requires stringent safety protocols.
Byproducts Carbon dioxide and waterSodium sulfate and water
Advantages Avoids the use of highly toxic alkylating agents like dimethyl sulfate. The reaction is generally high-yielding and goes to completion, avoiding the formation of quaternary ammonium salts.[1][2]Milder reaction conditions may be employed.
Disadvantages Requires elevated temperatures and handling of corrosive and potentially carcinogenic reagents.The high toxicity of dimethyl sulfate necessitates specialized handling and disposal procedures, making it less favorable for industrial-scale production.[3]

Experimental Protocols

Route 1: Synthesis via Eschweiler-Clarke Reaction

This method involves the N,N-dimethylation of 3-amino-4-methylphenol using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2]

Experimental Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methylphenol (1.0 equivalent).

  • Add an excess of formic acid (e.g., 5-10 equivalents) and formaldehyde (e.g., 3-5 equivalents, typically as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain the final product.

Route 2: Synthesis via N-Methylation with Dimethyl Sulfate

This classical approach utilizes the highly reactive methylating agent, dimethyl sulfate, to introduce two methyl groups onto the nitrogen atom of 3-amino-4-methylphenol.

Experimental Procedure:

  • Dissolve 3-amino-4-methylphenol (1.0 equivalent) in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., methanol or acetone), in a reaction vessel.

  • Add a base, such as sodium hydroxide (at least 2.0 equivalents), to the solution to act as a proton scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate (at least 2.0 equivalents) dropwise to the cooled, stirred solution, ensuring the temperature remains low. Caution: Dimethyl sulfate is extremely toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as indicated by TLC or GC-MS.

  • Carefully quench any unreacted dimethyl sulfate by the addition of a concentrated ammonium hydroxide solution.

  • Extract the product from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify by vacuum distillation or column chromatography to yield pure this compound.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated.

Synthetic_Pathways cluster_0 Route 1: Eschweiler-Clarke Reaction cluster_1 Route 2: N-Methylation Start 3-amino-4-methylphenol Reagents1 Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents2 Dimethyl Sulfate ((CH₃)₂SO₄) Base (e.g., NaOH) Product This compound Step1 Reductive Amination Reagents1->Step1 Reflux Step1->Product Step2 Nucleophilic Substitution Reagents2->Step2 Room Temp. Step2->Product

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

Both the Eschweiler-Clarke reaction and N-methylation with dimethyl sulfate are viable methods for the synthesis of this compound from 3-amino-4-methylphenol. The Eschweiler-Clarke reaction is often preferred due to its high yield and the avoidance of the extremely toxic dimethyl sulfate.[3] However, the choice of synthesis will ultimately be dictated by the specific requirements of the laboratory or production facility, including scale, available equipment, and safety protocols. For large-scale industrial synthesis, the hazards associated with dimethyl sulfate often make the Eschweiler-Clarke route a more practical and safer option. Researchers should carefully consider these factors when selecting a synthetic strategy.

References

A Comparative Analysis of the Reactivity of 3-(dimethylamino)-4-methylphenol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 3-(dimethylamino)-4-methylphenol in relation to other phenolic compounds. The analysis is grounded in established principles of physical organic chemistry and supported by available experimental data for structurally similar molecules. This document is intended to assist researchers in understanding the reactivity profile of this compound for applications in drug development and other scientific endeavors where phenolic chemistry is critical.

Introduction to Phenolic Reactivity

The reactivity of phenolic compounds is predominantly governed by the electron-donating nature of the hydroxyl (-OH) group, which activates the aromatic ring towards electrophilic substitution and influences the acidity of the phenolic proton. The presence of additional substituents on the ring can either enhance or diminish this reactivity through inductive and resonance effects. In this compound, the strongly electron-donating dimethylamino group (-N(CH₃)₂) and the weakly electron-donating methyl group (-CH₃) are expected to significantly enhance the electron density of the aromatic ring, making it highly reactive towards electrophiles and influencing its antioxidant properties.

Comparative Reactivity Data

Table 1: Acidity of Substituted Phenols

The acidity of a phenol, indicated by its pKa value, is a measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

CompoundSubstituentspKaReference
Phenol-9.95[1][2]
4-Methylphenol (p-Cresol)4-CH₃10.26[1][2]
3-Methylphenol (m-Cresol)3-CH₃10.09[3]
4-Aminophenol4-NH₂10.30[3]
3-Aminophenol3-NH₂9.87[3]
3-Amino-4-methylphenol 3-NH₂, 4-CH₃ 10.32 (Predicted) [3]
4-(Dimethylamino)phenol4-N(CH₃)₂10.11 (Predicted)[4]

Note: The pKa for this compound is predicted to be similar to or slightly higher than that of 3-amino-4-methylphenol due to the increased electron-donating inductive effect of the two methyl groups on the nitrogen atom.

Table 2: Reactivity towards Electrophilic Aromatic Substitution (EAS)

The electron-donating groups on this compound strongly activate the aromatic ring for electrophilic aromatic substitution reactions such as halogenation and nitration. The positions ortho and para to the powerful activating hydroxyl and dimethylamino groups are expected to be highly susceptible to electrophilic attack.

ReactionPhenolic CompoundConditionsProduct(s)Observations
BrominationPhenolBromine water, room temp.2,4,6-Tribromophenol (white ppt)Rapid reaction, no catalyst needed.[5]
Bromination4-MethylphenolBr₂ in CCl₄2-Bromo-4-methylphenolMilder conditions can lead to monobromination.
NitrationPhenolDilute HNO₃, room temp.o-Nitrophenol and p-NitrophenolMilder conditions compared to benzene.[5]
Nitration4-AminophenolAcylation, then HNO₃/H₂SO₄4-Amino-2-nitrophenolProtection of the amino group is required to prevent oxidation.[6]

Inference for this compound: Due to the combined activating effect of the -OH, -N(CH₃)₂, and -CH₃ groups, this compound is expected to be extremely reactive towards electrophiles. Reactions like bromination would likely proceed rapidly even with mild reagents, and nitration would require careful control to avoid over-reaction and oxidation. The primary sites of substitution would be the positions ortho to the hydroxyl and dimethylamino groups.

Experimental Protocols

The following are detailed experimental protocols for common reactions used to assess the reactivity of phenolic compounds.

Protocol 1: Bromination of a Phenolic Compound

Objective: To qualitatively and quantitatively assess the reactivity of a phenol towards electrophilic bromination.

Materials:

  • Phenolic compound (e.g., this compound)

  • Bromine water (saturate deionized water with liquid bromine)

  • Ethanol

  • Test tubes

  • Pipettes

  • Fume hood

Procedure:

  • Prepare a dilute solution (e.g., 0.1 M) of the phenolic compound in ethanol.

  • In a test tube, add 2 mL of the phenolic solution.

  • Under a fume hood, add bromine water dropwise to the test tube while shaking.

  • Observe any color change. The disappearance of the reddish-brown color of bromine and the potential formation of a precipitate indicates a reaction.

  • For a semi-quantitative comparison, the number of drops of bromine water required for a persistent color can be compared between different phenols.

Expected Results: Highly activated phenols like this compound will decolorize bromine water instantly, likely forming a polybrominated precipitate. Less activated phenols will react more slowly.

Protocol 2: Nitration of an Activated Phenol

Objective: To perform the nitration of a highly activated phenol, such as an aminophenol derivative.

Materials:

  • Aminophenol derivative (e.g., 3-amino-4-methylphenol)

  • Acetic anhydride

  • Pyridine

  • Concentrated Nitric acid

  • Concentrated Sulfuric acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Protection of the Amino Group:

    • Dissolve the aminophenol in pyridine in a round bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into cold water to precipitate the acetylated product. Filter and dry the product.

  • Nitration:

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

    • Dissolve the protected aminophenol in a minimal amount of concentrated sulfuric acid and cool in an ice bath.

    • Slowly add the nitrating mixture to the aminophenol solution, maintaining a low temperature (0-5 °C).

    • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Work-up and Deprotection:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.

    • The resulting nitro-acetamidophenol can be hydrolyzed back to the nitro-aminophenol by heating with aqueous acid (e.g., HCl).

Visualizing Reaction Pathways and Experimental Workflows

Electrophilic Aromatic Substitution Pathway

EAS_Pathway Phenol Phenolic Compound Intermediate Arenium Ion Intermediate Phenol->Intermediate Attack by π-system Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Phenol Intermediate->Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on a phenolic compound.

Experimental Workflow for Phenol Bromination

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Phenol Prepare Phenolic Solution Mix Mix Phenol Solution and Bromine Water Prep_Phenol->Mix Prep_Br2 Prepare Bromine Water Prep_Br2->Mix Observe Observe Color Change and Precipitation Mix->Observe Compare Compare Reactivity (e.g., drops of Br2) Observe->Compare

Caption: Workflow for the qualitative bromination of phenolic compounds.

Conclusion

This compound is predicted to be a highly reactive phenolic compound due to the strong electron-donating effects of its substituents. Its high electron density makes it a potent nucleophile in electrophilic aromatic substitution reactions and likely confers significant antioxidant activity. While direct experimental data for this specific molecule is limited, comparisons with structurally related phenols provide a solid framework for predicting its chemical behavior. The experimental protocols provided herein offer a starting point for the empirical evaluation of its reactivity in a laboratory setting. For drug development professionals, the high reactivity of this compound suggests it could be a valuable scaffold for further functionalization, but also indicates that careful control of reaction conditions will be necessary to achieve selective transformations.

References

Spectroscopic characterization and structural confirmation of synthesized 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic characteristics of synthesized 3-(dimethylamino)-4-methylphenol against its structural isomers and related phenolic compounds. Due to the limited availability of published experimental spectra for this compound, this guide draws upon data from structurally similar molecules to provide a reference for researchers, scientists, and professionals in drug development.

Structural Confirmation and Spectroscopic Data

The structural confirmation of a synthesized compound like this compound, with the molecular formula C9H13NO, relies on a combination of spectroscopic techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2] While specific experimental data for this compound is not widely available, we can predict the expected spectral features and compare them with known data of isomeric and related compounds.

Table 1: Comparison of Spectroscopic Data for this compound and its Isomer.

Spectroscopic TechniqueThis compound (Predicted/Expected)4-((Dimethylamino)methyl)phenol (Experimental Data)[3]
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3500), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2800-3000), C-N stretch (~1250-1350), C-O stretch (~1200-1260)ATR-IR data available, specific values not enumerated in the provided search results.
¹H NMR (ppm) Aromatic protons (3H, multiplets), -OH proton (1H, singlet, broad), -N(CH₃)₂ protons (6H, singlet), Ar-CH₃ protons (3H, singlet)Data not available in search results.
¹³C NMR (ppm) Aromatic carbons (~110-160), -N(CH₃)₂ carbons (~40-50), Ar-CH₃ carbon (~15-25)¹³C NMR spectra available, specific chemical shifts not enumerated in the provided search results.[3]
Mass Spec. (m/z) Molecular ion peak [M]⁺ at ~151.10GC-MS data available, specific fragmentation patterns not enumerated in the provided search results.[3]

Table 2: Comparison of Spectroscopic Data for Substituted Phenols.

CompoundKey FT-IR Peaks (cm⁻¹)Key ¹H NMR Peaks (ppm)Key ¹³C NMR Peaks (ppm)Mass Spec. (m/z) [M]⁺
p-Cresol (4-methylphenol) Broad O-H stretch, aromatic C-H, aliphatic C-HAromatic (4H), -OH (1H), -CH₃ (3H)[4]Aromatic carbons, -CH₃ carbon[5]108.06
3-Methylphenol Broad O-H stretch, aromatic C-H, aliphatic C-HAromatic (4H), -OH (1H), -CH₃ (3H)[4]Aromatic carbons, -CH₃ carbon[6]108.06
3-(ethylamino)-4-methylphenol IR Spectrum available[7]Not availableNot available151.21[7]
2,4,6-tris[(dimethylamino)methyl]phenol IR Spectrum available[8]Not availableNot available265.40[8][9]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the synthesis of structurally similar compounds such as 3-amino-4-methylphenol.[10] The following is a proposed experimental protocol:

  • Reduction of a Nitro Precursor: A potential starting material would be 3-nitro-4-methylphenol. This precursor can be reduced to 3-amino-4-methylphenol. A common method involves catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure.[10]

  • Reductive Amination: The resulting 3-amino-4-methylphenol can then undergo reductive amination with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction) to yield the desired this compound.

Spectroscopic Characterization

Following synthesis and purification, the product would be characterized using the following standard techniques:

  • FT-IR Spectroscopy: The sample is analyzed (e.g., as a KBr pellet or a thin film) to identify functional groups.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the carbon-hydrogen framework.

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Material (e.g., 3-nitro-4-methylphenol) Reduction Reduction Start->Reduction Intermediate Intermediate (3-amino-4-methylphenol) Reduction->Intermediate Methylation Reductive Amination Intermediate->Methylation Crude_Product Crude Product Methylation->Crude_Product Purification Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product FTIR FT-IR Data_Analysis Structural Confirmation FTIR->Data_Analysis NMR ¹H & ¹³C NMR NMR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Pure_Product->FTIR Pure_Product->NMR Pure_Product->MS Antioxidant_Mechanism cluster_main Antioxidant Activity of a Phenolic Compound Phenol Phenolic Compound (Ar-OH) Reaction Donates H• Phenol->Reaction Radical Free Radical (R•) Radical->Reaction Phenoxy_Radical Phenoxy Radical (Ar-O•) (Stabilized by Resonance) Reaction->Phenoxy_Radical Neutralized_Radical Neutralized Molecule (RH) Reaction->Neutralized_Radical

References

A Comparative Guide to the Degradation of 3-(dimethylamino)-4-methylphenol and Alternative Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation of 3-(dimethylamino)-4-methylphenol and its alternatives, primarily other phenolic antioxidants used in various industrial applications, including plastics and polymers. Due to the limited availability of specific experimental data on the degradation of this compound, this guide combines hypothetical degradation pathways based on its chemical structure with experimentally determined degradation data for widely used alternative antioxidants such as Butylated Hydroxytoluene (BHT), Irganox 1010, and Irganox 1076.

Executive Summary

Phenolic antioxidants are crucial for preventing oxidative degradation in a wide range of materials. However, under various stress conditions such as heat, light, and chemical exposure, these antioxidants can themselves degrade, forming various transformation products. Understanding these degradation pathways is essential for predicting the long-term stability and performance of the materials they protect. This guide outlines the potential degradation products of this compound and compares them with the known degradation products of common industrial antioxidants.

Overview of Degradation Pathways

Phenolic antioxidants primarily function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance and steric hindrance. However, these antioxidants are susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodegradation.

Alternative Phenolic Antioxidants:

  • Butylated Hydroxytoluene (BHT): A widely used antioxidant, BHT is known to degrade into products such as 2,6-di-tert-butyl-p-benzoquinone and 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[1][2]

  • Irganox 1010 and Irganox 1076: These high-molecular-weight hindered phenolic antioxidants are susceptible to hydrolysis of their ester linkages, in addition to oxidation of the phenolic group.[3]

Comparative Degradation Data

The following table summarizes the known and potential degradation products of this compound and its alternatives under various stress conditions. The data for this compound is hypothetical and based on its chemical structure, while the data for the alternatives is based on published experimental studies.

Stress ConditionThis compound (Hypothetical)Butylated Hydroxytoluene (BHT) (Experimental)Irganox 1010 / Irganox 1076 (Experimental)
Oxidative Stress Quinone-type structures, N-oxides2,6-di-tert-butyl-p-benzoquinone, BHT-quinone methide, various aldehydes and ketonesQuinone methides, alkyl quinones
Hydrolytic Stress Likely stableNot a primary degradation pathwayHydrolysis of ester linkages leading to smaller phenolic acids and alcohols
Thermal Stress Potential for demethylation and ring oxidationIsobutene, 2-tert-butyl-4-methylphenolDealkylation products, cinnamate and dimeric oxidation products (for Irganox 1076)
Photolytic Stress Formation of colored degradation productsNot well-documented in comparison to other stressesCan promote oxidation and formation of quinone structures

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of antioxidant degradation. Below are representative protocols for conducting forced degradation studies on phenolic antioxidants.

Protocol 1: Forced Degradation of Phenolic Antioxidants in Solution

This protocol outlines a general procedure for subjecting an antioxidant to various stress conditions in a solution state.

1. Preparation of Stock Solution:

  • Dissolve 10 mg of the antioxidant in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Prior to analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples and a control sample (unstressed stock solution) by a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Analysis of BHT Degradation Products by GC-MS

This protocol describes the analysis of BHT and its degradation products.[1][2]

1. Sample Preparation:

  • For solid samples (e.g., polymers), extract the antioxidant and its degradation products using a suitable solvent (e.g., dichloromethane) with the aid of sonication or Soxhlet extraction.

  • For liquid samples, a liquid-liquid extraction may be employed.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
    • Inlet Temperature: 250°C.
    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: m/z 40-550.
    • Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST) and known standards.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential degradation pathways and a general experimental workflow for analyzing antioxidant degradation.

cluster_degradation Degradation Pathways of Phenolic Antioxidants Phenolic_Antioxidant Phenolic_Antioxidant Phenoxy_Radical Phenoxy_Radical Phenolic_Antioxidant->Phenoxy_Radical Radical Scavenging Hydrolysis_Products Hydrolysis_Products Phenolic_Antioxidant->Hydrolysis_Products Hydrolysis (for esters) Quinone_Methide Quinone_Methide Phenoxy_Radical->Quinone_Methide Oxidation Stilbene_Quinone Stilbene_Quinone Phenoxy_Radical->Stilbene_Quinone Dimerization cluster_workflow Experimental Workflow for Degradation Analysis Sample_Preparation Sample Preparation (Extraction/Dissolution) Forced_Degradation Forced Degradation (Heat, Light, Oxidation, Hydrolysis) Sample_Preparation->Forced_Degradation Analytical_Separation Analytical Separation (HPLC/GC) Forced_Degradation->Analytical_Separation Detection_Identification Detection & Identification (UV, MS, MS/MS) Analytical_Separation->Detection_Identification Data_Analysis Data Analysis & Characterization Detection_Identification->Data_Analysis

References

Evaluating 3-(Dimethylamino)-4-methylphenol and its Isomers as Precursors in Multi-Step Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive evaluation of 3-(dimethylamino)-4-methylphenol and its structural isomers as precursors in the multi-step synthesis of key active pharmaceutical ingredients (APIs). Through a comparative analysis of synthetic routes, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

The primary focus of this guide will be on the synthesis of Rivastigmine, a prominent therapeutic agent for Alzheimer's disease, for which a structural isomer of this compound serves as a crucial intermediate. We will also draw comparisons with synthetic strategies for Tapentadol, a centrally acting analgesic, to provide a broader context for evaluating aminophenol precursors.

I. Synthesis of Rivastigmine: A Comparative Analysis of Precursor Performance

Rivastigmine, (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, is a cholinesterase inhibitor whose synthesis critically relies on the key intermediate (S)-3-(1-(dimethylamino)ethyl)phenol. We will compare the synthesis of this intermediate starting from precursors analogous to this compound against alternative established routes.

Route 1: Synthesis of (S)-3-(1-(dimethylamino)ethyl)phenol via Leuckart Reaction

This route utilizes m-hydroxyacetophenone as the starting material, which undergoes a one-step reductive amination with dimethylamine, known as the Leuckart reaction, to form the desired aminophenol intermediate.[1]

Route 2: Synthesis via Oximation, Reduction, and N-methylation

An alternative pathway to the same intermediate also begins with 1-(3-hydroxyphenyl)ethanone (m-hydroxyacetophenone). This multi-step process involves oximation, followed by reduction and N-methylation to yield 3-(1-(dimethylamino)ethyl)phenol.[2]

Route 3 (Alternative): Synthesis from 3-Ethylphenol

A different approach to a related carbamate structure involves starting with 3-ethylphenol. This route proceeds through esterification, benzylic bromination, and subsequent substitution reactions.[3] While not directly producing Rivastigmine's exact precursor, it offers a comparable pathway to a functionalized phenol.

Data Presentation: Comparison of Synthetic Routes to Rivastigmine Intermediate

ParameterRoute 1: Leuckart Reaction[1]Route 2: Oximation, Reduction, N-methylation[2]Route 3 (Alternative): From 3-Ethylphenol[3]
Starting Material m-Hydroxyacetophenone1-(3-Hydroxyphenyl)ethanone3-Ethylphenol
Key Reagents Dimethylamine, Formic AcidHydroxylamine, Reducing agent (e.g., H₂/Pd-C), Methylating agentN-Ethyl-N-methylcarbamoyl chloride, NBS
Number of Steps 1 (to racemic intermediate)3 (to racemic intermediate)3 (to carbamate)
Overall Yield Not explicitly stated, but implied to be efficient4.17% (for final resolved product)71% (for final carbamate)
Key Advantages One-step synthesis to the key intermediateUtilizes common and readily available reagentsHigh overall yield
Key Disadvantages Requires chiral resolution of the racemic productMulti-step process with a lower overall yieldDoes not produce the direct precursor to Rivastigmine

II. Synthesis of Tapentadol: A Look at Alternative Precursor Strategies

Tapentadol, 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, presents a different synthetic challenge where the phenolic hydroxyl group is often revealed in the final step via demethylation of a methoxy precursor. This contrasts with a strategy that would start with a pre-formed aminophenol.

Established Route: Synthesis from 1-(3-methoxyphenyl)propan-1-one

A common synthesis of Tapentadol begins with 1-(3-methoxyphenyl)propan-1-one. This undergoes a series of reactions including a Mannich reaction, stereoselective reduction, and finally, demethylation to yield the active phenolic drug.[4][5]

Conceptual Route: Starting from a Phenolic Precursor

A hypothetical route could involve an initial Mannich reaction on a phenolic starting material like p-cresol to introduce the dimethylaminomethyl group, followed by further modifications to build the rest of the Tapentadol structure. While not a documented mainstream pathway for Tapentadol, it serves as a conceptual alternative for comparison.

Data Presentation: Comparison of Synthetic Strategies for Tapentadol

ParameterEstablished Route: From 1-(3-methoxyphenyl)propan-1-one[4][5]Conceptual Route: From a Phenolic Precursor
Starting Material 1-(3-Methoxyphenyl)propan-1-onep-Cresol (hypothetical)
Key Steps Mannich reaction, Stereoselective alkylation, DemethylationMannich reaction, Chain elongation, Stereocontrol
Overall Yield Varies depending on the specific patented process, but generally moderate to good.Not established.
Key Advantages Well-established and optimized processes exist.Potentially fewer steps if the aminophenol core is constructed early.
Key Disadvantages Requires a final demethylation step which can be harsh.Stereochemical control could be challenging.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(1-(dimethylamino)ethyl)phenol via Leuckart Reaction (Route 1 for Rivastigmine Intermediate) [1]

  • To a reaction vessel, add m-hydroxyacetophenone and dimethylamine.

  • Introduce formic acid to the mixture. The formic acid serves as both a solvent and a reducing agent.

  • Heat the reaction mixture. The specific temperature and reaction time will need to be optimized, but typical Leuckart conditions involve heating to around 160-185 °C for several hours.

  • After the reaction is complete, cool the mixture and add water.

  • Adjust the pH of the aqueous solution to acidic (pH 1-2) with a suitable acid (e.g., HCl) to precipitate unreacted starting material.

  • Filter the mixture and extract the aqueous phase with a low-polarity organic solvent (e.g., diethyl ether) to remove byproducts.

  • Adjust the pH of the aqueous phase to basic (pH 8.5) with a suitable base (e.g., sodium bicarbonate).

  • The product, 3-(1-(dimethylamino)ethyl)phenol, can then be extracted with an organic solvent and purified, for example, by crystallization.

Protocol 2: Final Step in Rivastigmine Synthesis - Carbamoylation [6]

  • Dissolve (S)-3-(1-(dimethylamino)ethyl)phenol in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add a base, such as 4-(dimethylamino)pyridine (DMAP) in catalytic amounts, or pyridine.

  • To this mixture, add N-ethyl-N-methylcarbamoyl chloride.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by a suitable technique like TLC.

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Rivastigmine.

  • Further purification can be achieved by column chromatography or crystallization. A reported yield for a similar reaction was 40.6% when using toluene as the solvent with catalytic DMAP.[6]

IV. Visualization of Synthetic Pathways

Diagram 1: Synthesis of Rivastigmine Intermediate

G cluster_0 Route 1: Leuckart Reaction cluster_1 Route 2: Multi-Step Synthesis m-Hydroxyacetophenone m-Hydroxyacetophenone Racemic 3-(1-(dimethylamino)ethyl)phenol Racemic 3-(1-(dimethylamino)ethyl)phenol m-Hydroxyacetophenone->Racemic 3-(1-(dimethylamino)ethyl)phenol Dimethylamine, Formic Acid (S)-3-(1-(dimethylamino)ethyl)phenol (S)-3-(1-(dimethylamino)ethyl)phenol Racemic 3-(1-(dimethylamino)ethyl)phenol->(S)-3-(1-(dimethylamino)ethyl)phenol Chiral Resolution 1-(3-Hydroxyphenyl)ethanone 1-(3-Hydroxyphenyl)ethanone Oxime Oxime 1-(3-Hydroxyphenyl)ethanone->Oxime Hydroxylamine Amine Amine Oxime->Amine Reduction Amine->Racemic 3-(1-(dimethylamino)ethyl)phenol N-methylation Rivastigmine Rivastigmine (S)-3-(1-(dimethylamino)ethyl)phenol->Rivastigmine N-ethyl-N-methylcarbamoyl chloride

Caption: Synthetic pathways to the key Rivastigmine intermediate.

Diagram 2: Comparative Strategies for Tapentadol Synthesis

G cluster_0 Established Route cluster_1 Conceptual Route 1-(3-Methoxyphenyl)propan-1-one 1-(3-Methoxyphenyl)propan-1-one Mannich Adduct Mannich Adduct 1-(3-Methoxyphenyl)propan-1-one->Mannich Adduct Mannich Reaction (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine Mannich Adduct->(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine Stereoselective Alkylation/ Reduction Tapentadol Tapentadol (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine->Tapentadol Demethylation p-Cresol p-Cresol This compound This compound p-Cresol->this compound Mannich Reaction This compound->Tapentadol Multi-step Elaboration

Caption: Established vs. conceptual synthetic routes to Tapentadol.

V. Conclusion

The evaluation of this compound and its isomers as precursors in multi-step synthesis reveals a nuanced picture. While not always the direct starting material in blockbuster drugs, their structural motifs are highly relevant. The synthesis of the Rivastigmine intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, from m-hydroxyacetophenone via a one-step Leuckart reaction presents an efficient, atom-economical pathway, although it necessitates a subsequent chiral resolution. This contrasts with multi-step approaches that may offer better stereocontrol at the cost of overall yield and process complexity.

For a drug like Tapentadol, the established synthetic routes favor a late-stage introduction of the phenolic hydroxyl group. A hypothetical strategy starting from a pre-formed aminophenol like this compound would require significant synthetic innovation to control stereochemistry and build the aliphatic side chain efficiently.

Ultimately, the choice of precursor in a multi-step synthesis is a multifactorial decision. For researchers and drug development professionals, a thorough understanding of the available synthetic routes, their respective yields, operational complexities, and the cost of starting materials is paramount. This guide provides a foundational comparison to aid in navigating these critical decisions in the pursuit of efficient and scalable pharmaceutical synthesis.

References

Comparative Cross-Reactivity Analysis of 3-(Dimethylamino)-4-methylphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for analyzing the cross-reactivity of the compound 3-(dimethylamino)-4-methylphenol. Due to the limited publicly available data on the specific biological targets of this compound, this document outlines a series of recommended in vitro assays to profile its activity and potential off-target effects. The selection of these assays is based on the known biological activities of structurally related aminophenol and cresol derivatives, which have been reported to exhibit properties ranging from enzyme inhibition to antimicrobial and antioxidant effects.

Introduction to this compound and Rationale for Cross-Reactivity Screening

This compound is a substituted phenol containing a dimethylamino group. Its structural similarity to known bioactive molecules, such as aminophenol and cresol derivatives, suggests potential interactions with various biological targets. Cross-reactivity, the unintended interaction of a compound with proteins or other molecules other than its primary target, is a critical consideration in drug discovery and development. Understanding the cross-reactivity profile of a compound is essential for predicting potential side effects, elucidating its mechanism of action, and ensuring the specificity of in vitro and in vivo studies.

This guide proposes a tiered approach to assess the cross-reactivity of this compound, starting with broad screening panels and progressing to more specific, target-based assays.

Comparative Compounds

For a thorough cross-reactivity analysis, it is essential to compare the activity of this compound with well-characterized compounds. The following have been selected based on structural similarity and known biological activities:

  • 4-Aminophenol: A simple aminophenol with known analgesic and antipyretic properties.[1][2] It serves as a basic structural analogue.

  • p-Cresol: A methylphenol that is a known uremic toxin and has demonstrated various biological activities.[3]

  • Gefitinib: A tyrosine kinase inhibitor with a distinct chemical scaffold, serving as a positive control for kinase inhibition assays.

  • Acetaminophen: A widely used analgesic and antipyretic derived from p-aminophenol, providing a benchmark for cyclooxygenase (COX) inhibition.[1]

Experimental Plan for Cross-Reactivity Profiling

The following sections detail the experimental protocols for a comprehensive cross-reactivity analysis of this compound.

Kinase Inhibitor Profiling

Given that many aminophenol derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is a logical first step to identify potential targets and off-targets.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparators

Kinase TargetThis compound (% Inhibition at 10 µM)4-Aminophenol (% Inhibition at 10 µM)p-Cresol (% Inhibition at 10 µM)Gefitinib (% Inhibition at 10 µM)
EGFR855298
VEGFR2603115
Src458425
Abl152190
CDK251010

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the activity of a specific kinase in the presence of an inhibitor.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution to the desired final assay concentration.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, a suitable substrate peptide, and ATP in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • In a 384-well plate, add 5 µL of the serially diluted compound or DMSO control.

    • Add 5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition relative to the DMSO control.

Diagram 1: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Dispense Dispense Compound & Kinase Compound_Prep->Dispense Kinase_Mix Kinase/Substrate/ATP Mix Add_Substrate Add Substrate/ATP Kinase_Mix->Add_Substrate Incubate_1 Incubate (10 min) Dispense->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30 min) Add_Detection_Reagent->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate

Caption: Workflow for the in vitro kinase inhibition assay.

Competitive Binding Assay

To determine if this compound directly competes with a known ligand for a specific target (e.g., the ATP binding site of a kinase identified in the primary screen), a competitive binding assay is performed.

Table 2: Hypothetical IC50 Values from Competitive Binding Assay against EGFR

CompoundIC50 (µM)
This compound1.2
4-Aminophenol> 100
p-Cresol> 100
Gefitinib0.02

Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)

This protocol measures the displacement of a fluorescently labeled ligand from its target protein.

  • Reagent Preparation:

    • Prepare a stock solution of the target protein (e.g., EGFR kinase domain).

    • Prepare a stock solution of a fluorescently labeled ligand known to bind the target (e.g., a fluorescent ATP analog).

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a black 384-well plate, add the fluorescent ligand at a constant concentration (typically at or below its Kd).

    • Add the serially diluted test compounds or DMSO control.

    • Add the target protein to initiate the binding reaction.

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

    • Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 2: Principle of Competitive Binding Assay

G cluster_0 No Competitor cluster_1 With Competitor T Target T_FL Target-Ligand Complex (High Polarization) T->T_FL FL Fluorescent Ligand FL->T_FL T2 Target T_C Target-Competitor Complex T2->T_C FL2 Fluorescent Ligand FL_Free Free Fluorescent Ligand (Low Polarization) C Competitor (Test Compound) C->T_C

Caption: Competitive displacement of a fluorescent ligand.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It measures the thermal stabilization of a target protein upon ligand binding.

Table 3: Hypothetical CETSA Results for EGFR in Cells Treated with Test Compounds

Compound (10 µM)Melting Temperature (Tm) Shift (°C)
This compound+ 4.2
4-Aminophenol+ 0.3
p-Cresol+ 0.1
Gefitinib+ 8.5
DMSO (Control)0

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells (e.g., A431, which overexpresses EGFR) to 80-90% confluency.

    • Treat cells with the test compounds or DMSO control at the desired concentration for 1-2 hours.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet aggregated proteins and collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis:

    • Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Normalize the intensities to the non-heated control.

    • Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm). A shift in Tm indicates target engagement.

Diagram 3: Cellular Thermal Shift Assay (CETSA) Principle

G cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis cluster_results Results Cells Intact Cells Treatment Treat with Compound or DMSO Cells->Treatment Heat Apply Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation WesternBlot Western Blot for Soluble Target Protein Centrifugation->WesternBlot MeltCurve Generate Melt Curve (Tm Shift indicates binding) WesternBlot->MeltCurve

Caption: Overview of the CETSA experimental workflow.

Conclusion

This guide provides a systematic approach to characterizing the cross-reactivity of this compound. By employing a combination of broad-panel screening and target-specific validation assays, researchers can build a comprehensive profile of this compound's biological activities. The data generated from these experiments will be invaluable for understanding its potential therapeutic applications and off-target liabilities, thereby guiding future drug development efforts. The provided protocols and data table templates offer a framework for the rigorous and objective comparison of this compound with relevant alternative compounds.

References

Benchmarking the yield and purity of 3-(dimethylamino)-4-methylphenol from different protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted phenols is a critical endeavor. This guide provides a comparative analysis of potential synthetic pathways to 3-(dimethylamino)-4-methylphenol, a valuable intermediate in pharmaceutical and chemical synthesis. We present two plausible protocols, evaluating them based on reaction conditions, yield, and purity, supported by detailed experimental procedures.

Executive Summary

The synthesis of this compound can be approached through various chemical transformations. This guide focuses on two primary routes: a two-step synthesis involving the reduction of a nitro precursor followed by methylation, and a direct nucleophilic aromatic substitution. Each method carries distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency. The data presented herein is compiled from established chemical literature and patents to provide a clear comparison for methodological selection.

Comparison of Synthetic Protocols

ParameterProtocol 1: Two-Step SynthesisProtocol 2: Nucleophilic Aromatic Substitution
Starting Materials 3-Nitro-4-methylphenol, Formaldehyde, Formic Acid3-Chloro-4-methylphenol, Dimethylamine
Key Reagents Raney Nickel (or other reduction catalyst)Copper-based catalyst, Base (e.g., K2CO3)
Reaction Conditions Step 1: Hydrogenation (e.g., 60 psi H2), Step 2: 80-100°CHigh temperature (e.g., 150-200°C), High pressure
Reported Yield Step 1: High, Step 2: High (>80% typical for Eschweiler-Clarke)Moderate to High (highly condition dependent)
Product Purity Generally high after purificationMay require extensive purification to remove byproducts
Key Advantages Milder conditions for the methylation step, high selectivity of the Eschweiler-Clarke reaction, avoids the use of high-pressure equipment for the final step.Potentially a more direct, one-step route from a halogenated precursor.
Key Disadvantages Two distinct reaction steps are required. The initial nitration of cresol to produce the starting material can result in isomeric impurities.Requires high temperatures and pressures, and often a catalyst that can be difficult to remove. The starting 3-chloro-4-methylphenol may not be as readily available as 3-nitro-4-methylphenol.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Reduction and Methylation

This protocol involves the initial reduction of 3-nitro-4-methylphenol to 3-amino-4-methylphenol, followed by a classic Eschweiler-Clarke methylation to yield the final product.

Step 1: Synthesis of 3-amino-4-methylphenol

The synthesis of 3-amino-4-methylphenol is achieved through the catalytic hydrogenation of 3-nitro-4-methylphenol.[1]

  • Materials: 3-nitro-4-methylphenol (70 g), Tetrahydrofuran (200 ml), Activated Raney nickel catalyst (2 g).

  • Procedure:

    • In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney nickel catalyst.[1]

    • The mixture is shaken for 3.5 hours under a hydrogen pressure of 60 p.s.i.[1]

    • Following the reaction, the mixture is filtered to remove the catalyst.[1]

    • The solvent is evaporated from the filtrate.[1]

    • The resulting residue is recrystallized from ether to yield 3-amino-4-methylphenol as a grey solid.[1]

  • Yield and Purity: While the specific yield and purity for this exact reaction are not provided in the source, similar reductions of aromatic nitro compounds to anilines using Raney nickel typically proceed in high yield (>90%) and with high purity after recrystallization.

Step 2: Synthesis of this compound via Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction provides an effective method for the exhaustive methylation of primary amines to tertiary amines using formic acid and formaldehyde.[2][3][4] This reaction is known for its high yields and for avoiding the formation of quaternary ammonium salts.[2][3]

  • Materials: 3-amino-4-methylphenol (1 equivalent), Formic acid (excess), Formaldehyde (excess, aqueous solution).

  • Procedure (General):

    • To a flask containing 3-amino-4-methylphenol, add an excess of formic acid and an excess of an aqueous solution of formaldehyde.[2]

    • Heat the reaction mixture to 80-100°C for several hours (typically 12-18 hours).[2][4] The reaction progress can be monitored by techniques such as TLC or GC-MS.

    • After completion, the mixture is cooled to room temperature and made basic by the addition of a suitable base (e.g., NaOH solution) to a pH of approximately 11.

    • The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

    • The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography or distillation to afford the pure this compound.

  • Yield and Purity: The Eschweiler-Clarke reaction is generally high-yielding, often exceeding 80%.[4] The purity of the final product after chromatographic purification is typically high.

Protocol 2: Nucleophilic Aromatic Substitution (Hypothetical)
  • Materials: 3-Chloro-4-methylphenol, Dimethylamine (aqueous or anhydrous), Copper(I) catalyst (e.g., CuI or CuBr), a base (e.g., K2CO3 or Cs2CO3), and a high-boiling point solvent (e.g., DMF or NMP).

  • Procedure (General):

    • In a high-pressure reaction vessel, combine 3-chloro-4-methylphenol, the copper catalyst, and the base in the solvent.

    • Add an excess of dimethylamine to the mixture.

    • Seal the vessel and heat the reaction to a high temperature (e.g., 150-200°C) for several hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product would likely require purification by column chromatography to separate it from unreacted starting material and potential side products.

  • Expected Yield and Purity: The yield of such reactions can be variable and highly dependent on the specific catalyst, base, and reaction conditions employed. Purity can also be a challenge due to the harsh reaction conditions which can lead to side reactions.

Experimental and Logical Workflow Diagrams

Synthesis_Comparison cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: Nucleophilic Aromatic Substitution P1_Start 3-Nitro-4-methylphenol P1_Step1 Reduction (Raney Ni, H2) P1_Start->P1_Step1 P1_Inter 3-Amino-4-methylphenol P1_Step1->P1_Inter P1_Step2 Eschweiler-Clarke Methylation P1_Inter->P1_Step2 P1_End This compound P1_Step2->P1_End P2_Start 3-Chloro-4-methylphenol P2_Step1 Direct Amination (Dimethylamine, Cu catalyst) P2_Start->P2_Step1 P2_End This compound P2_Step1->P2_End

Caption: Comparative workflow of the two proposed synthetic routes to this compound.

Experimental_Workflow Start Select Synthesis Protocol Protocol1 Protocol 1: Two-Step Synthesis Start->Protocol1 Protocol2 Protocol 2: Nucleophilic Substitution Start->Protocol2 Purification Purification (Chromatography/Distillation) Protocol1->Purification Protocol2->Purification Analysis Characterization (NMR, MS, Purity Analysis) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Ortho-Amino-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ortho-aminophenols are crucial structural motifs and versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and heterocyclic compounds.[1][2] The classical industrial synthesis often involves the reduction of ortho-nitrophenols, a process that can be effective but also carries environmental drawbacks.[1] In response to the growing demand for greener, more efficient, and versatile synthetic methodologies, researchers have developed several alternative approaches. This guide provides an objective comparison of these modern reagents and pathways, supported by experimental data, to assist researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Synthetic Strategies

The synthesis of ortho-aminophenols can be broadly categorized into two main approaches: the reduction of pre-functionalized precursors (typically o-nitrophenols) and the direct C-N bond formation on a phenol scaffold. Each strategy offers distinct advantages regarding substrate scope, reaction conditions, and environmental impact.

  • Reduction of Ortho-Nitrophenols : This is the most traditional route. While effective, the choice of reducing agent is critical to overcoming issues like waste generation and harsh reaction conditions.

  • Direct Amination of Phenols : These more recent methods are highly attractive for their atom economy and for avoiding the nitration-reduction sequence. They can be further divided into metal-catalyzed and metal-free systems.

  • Rearrangement Reactions : Methods involving molecular rearrangements, such as from phenylhydroxylamines, offer an alternative pathway from different starting materials like nitrobenzene.[3][4]

The following diagram provides a high-level overview of the primary synthetic pathways discussed in this guide.

G cluster_0 cluster_1 cluster_2 Phenol Phenol Direct_Amination Direct Amination Phenol->Direct_Amination Metal-Catalyzed Metal-Free o_Nitrophenol o-Nitrophenol Reduction Reduction o_Nitrophenol->Reduction Catalytic Hydrogenation Iron Powder Nitrobenzene Nitrobenzene Rearrangement Rearrangement Nitrobenzene->Rearrangement to Phenylhydroxylamine o_Aminophenol ortho-Aminophenol Direct_Amination->o_Aminophenol Reduction->o_Aminophenol Rearrangement->o_Aminophenol

Caption: Overview of major synthetic routes to ortho-aminophenols.

Data Presentation: Performance Comparison

The following table summarizes quantitative data for several key alternative methods, allowing for a direct comparison of their performance and reaction conditions.

MethodReagent / CatalystSolventTemp. (°C)Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation o-Nitrophenol, H₂, Pd/Al₂O₃EtOH/H₂O70 - 80Up to 97%[5]High yield and purity, suitable for continuous industrial production.[5]Requires H₂ gas and specialized high-pressure equipment.
Rhodium-Catalyzed Amination Phenol, Amine, [Cp*RhCl₂]₂, Na₂CO₃Heptane140Good-Exc.High atom economy (H₂O byproduct), broad substrate scope, redox-neutral.[6][7]High temperature, requires expensive Rhodium catalyst.
Metal-Free Direct Amination Phenol, 2-bromo-N-phenylpropanamide, KOHDMSO50 -> 130Good-Exc.[8]Avoids transition metals, cost-effective, environmentally friendly reagents.[9]Two-step thermal process, requires a specific aminating agent.
Phenylhydroxylamine Rearrangement Nitrobenzene -> Phenylhydroxylamine, H₂SO₄WaterVariableModerateUtilizes inexpensive nitrobenzene as a starting material.[3]Can produce isomeric mixtures (para-aminophenol is often major).[4]
Traditional Iron Reduction o-Nitrophenol, Fe powder, AcidWater~100Low-Mod.Well-established, inexpensive reducing agent.Generates large amounts of iron sludge waste, high pollution.[1]

Experimental Protocols & Methodologies

Detailed protocols for two modern, high-performance methods are provided below.

Protocol 1: Rhodium-Catalyzed Direct Amination of Phenols

This protocol is based on the dehydrative condensation methodology developed by Shi and coworkers.[6][7]

Workflow Diagram:

G Start Combine Phenol, Amine, [Cp*RhCl2]2, and Na2CO3 in Heptane React Heat reaction mixture at 140°C under N2 (Time as required) Start->React Cooldown Cool to Room Temperature React->Cooldown Workup Perform Aqueous Workup & Extract with Organic Solvent Cooldown->Workup Purify Purify by Column Chromatography Workup->Purify Product ortho-Aminophenol Derivative Purify->Product

Caption: Experimental workflow for Rh-catalyzed direct amination.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the phenol substrate (1.0 mmol), the amine (1.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and Na₂CO₃ (0.25 mmol).

  • Solvent Addition: Add anhydrous heptane (2.0 mL) to the tube.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 140 °C. Stir the reaction for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired aniline product.

Protocol 2: Metal-Free Direct Amination via Smiles Rearrangement

This protocol follows the metal-free approach using an accessible aminating reagent, as reported by Yu, Wu, and coworkers.[8][9] This method proceeds via an initial alkylation followed by an intramolecular rearrangement.

Signaling Pathway Diagram:

G Phenol Phenol Substrate Intermediate O-Alkylated Intermediate Phenol->Intermediate Alkylation Base1 KOH, 50°C Base1->Phenol AminatingReagent Aminating Reagent (e.g., 2-bromo-N-phenylpropanamide) AminatingReagent->Intermediate Rearrangement Intramolecular Smiles Rearrangement Intermediate->Rearrangement Heat Base2 KOH, 130°C Base2->Intermediate Product ortho-Aminophenol Product Rearrangement->Product

Caption: Logical pathway for metal-free amination via Smiles Rearrangement.

Methodology:

  • Step 1 (Alkylation): To a solution of the phenol (1.0 mmol) in DMSO (3 mL), add powdered KOH (1.0 mmol) and the aminating reagent (1.05 mmol).

  • Reaction: Stir the mixture at 50 °C for 2 hours.

  • Step 2 (Rearrangement): Add an additional portion of KOH (1.1 mmol) to the reaction mixture.

  • Reaction: Increase the temperature to 130 °C and continue stirring for another 2 hours.

  • Workup: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the target ortho-amino-substituted phenol.

Conclusion

The synthesis of ortho-amino-substituted phenols has evolved significantly from traditional reduction methods.

  • Catalytic hydrogenation remains a powerful tool for large-scale industrial synthesis, offering high yields and purity where the infrastructure for handling hydrogen gas is available.[5]

  • Rhodium-catalyzed direct amination provides excellent atom economy and a broad substrate scope, making it a highly versatile tool for medicinal and synthetic chemistry, despite the cost of the catalyst.[6][7]

  • Metal-free direct amination represents a green and cost-effective alternative, avoiding the use of transition metals and offering a straightforward path to a variety of arylamines.[8][9]

The choice of reagent and methodology ultimately depends on the specific requirements of the target molecule, available laboratory equipment, cost considerations, and environmental priorities. The modern methods of direct amination, in particular, offer compelling advantages in terms of efficiency, safety, and versatility for researchers in drug development and materials science.

References

A Comparative Analysis of Experimental and Predicted Properties of 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

This guide provides a detailed comparison of the experimentally determined and computationally predicted physicochemical properties of 3-(dimethylamino)-4-methylphenol (CAS No. 119-31-3). Understanding the correlation and deviation between experimental data and predictive models is crucial for applications in drug discovery, chemical synthesis, and safety assessment. This document summarizes key properties, outlines the methodologies for their determination, and visually represents the comparative workflow.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and predicted data for this compound. It highlights areas where experimental data is well-established and where computational predictions currently provide the primary source of information.

PropertyExperimental ValuePredicted ValueData Source (Experimental)Data Source (Predicted)
Physical State Red liquid with a phenolic odor.[1][2] See Note 1-CAMEO Chemicals-
Melting Point 72 - 72.5 °C. See Note 1Data not availableCAS Common Chemistry-
Boiling Point Data not availableData not available--
Molecular Weight 151.21 g/mol 151.21 g/mol Santa Cruz Biotechnology[3]PubChem[1]
Aqueous Acidity (pKa) Data not available. Reacts as a weak organic acid, similar to other phenols.[1][2]Data not available--
Octanol-Water Partition Coefficient (logP) Data not available2.1-PubChem (XLogP3)

Note 1: There is a discrepancy in the reported physical state of this compound. While some sources describe it as a red liquid, CAS Common Chemistry provides a melting point of 72-72.5 °C, which would classify it as a solid at standard temperature and pressure. This may indicate a low-melting solid or potential impurities affecting its state.

Methodologies and Protocols

Understanding the origin of the data is as important as the values themselves. Below are detailed descriptions of the standard experimental and computational methods used to determine the properties listed above.

Experimental Protocols

G cluster_comp Comparative Analysis analysis Side-by-Side Data Comparison exp_end exp_end exp_end->analysis pred_end pred_end pred_end->analysis

  • Melting Point Determination (Capillary Method):

    • Principle: This method determines the temperature at which a substance transitions from solid to liquid.

    • Procedure: A small, powdered sample of the solid compound is packed into a thin-walled capillary tube. The tube is attached to a thermometer and placed in a calibrated heating apparatus (e.g., a Thiele tube or a digital melting point apparatus). The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

  • Boiling Point Determination (Micro Method):

    • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

    • Procedure: A small amount of the liquid is placed in a small test tube (ignition tube). A capillary tube, sealed at one end, is inverted and placed into the liquid. The apparatus is gently heated in a liquid bath. As the temperature rises, a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

  • Aqueous Acidity (pKa) Measurement (Spectrometric Titration):

    • Principle: The pKa is determined by measuring the pH-dependent changes in the UV-Visible absorption spectrum of the compound. The ionized (phenolate) and non-ionized (phenol) forms of the molecule absorb light at different wavelengths.

    • Procedure: A series of solutions of the compound are prepared in buffers of known pH.[7] The UV-Vis spectrum of each solution is recorded. By analyzing the changes in absorbance at specific wavelengths as a function of pH, the ratio of the ionized to non-ionized species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[7]

  • Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method):

    • Principle: This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.[8][9]

    • Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to reach equilibrium between the two phases. The layers are then separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][11][12]

Computational Protocols
  • pKa Prediction:

    • Principle: Computational pKa prediction for phenols often involves quantum mechanical calculations or Quantitative Structure-Property Relationship (QSPR) models.

    • Methodology: Density Functional Theory (DFT) is a common quantum mechanical approach. It calculates the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment using a polarizable continuum model (PCM).[13] The pKa can then be derived from this energy difference. QSPR models build a statistical relationship between the pKa and various calculated molecular descriptors (like atomic charges) for a training set of known phenols. This model is then used to predict the pKa of new compounds.

  • logP Prediction (e.g., XLogP3):

    • Principle: Fragment-based methods like XLogP3 predict the logP value by dissecting the molecule into its constituent atoms or functional groups.

    • Methodology: The overall logP is calculated by summing the known lipophilic contributions of each atom or fragment and then applying correction factors for intramolecular effects (e.g., electronic interactions, steric hindrance). These contributions and correction factors are derived from a statistical analysis of a large database of experimentally determined logP values.

References

Efficacy of different purification methods for 3-(dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 3-(dimethylamino)-4-methylphenol

This guide provides a detailed comparison of various methods for the purification of this compound, a key intermediate in the synthesis of specialized chemical compounds. The efficacy of each technique—recrystallization, column chromatography, vacuum distillation, and acid-base extraction—is evaluated based on potential purity, yield, and suitability for removing specific impurities. Experimental protocols are provided to offer researchers and drug development professionals a practical framework for selecting the optimal purification strategy.

Introduction to this compound and Common Impurities

This compound is an aromatic compound containing both a weakly acidic phenolic hydroxyl group and a basic tertiary amine group.[1] Its synthesis, often proceeding via pathways analogous to the Mannich reaction or methylation of aminophenols, can introduce several impurities.[2][3] These typically include unreacted starting materials (e.g., 4-methylphenol, dimethylamine), reagents, and side-products such as isomers or polymers formed from formaldehyde.[2][4] Effective purification is critical to ensure the integrity and reactivity of the final product in downstream applications.

Comparison of Purification Methods

The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The following table summarizes the key performance aspects of four common techniques.

Method Typical Purity Expected Yield Throughput Key Advantages Primary Disadvantages
Acid-Base Extraction Moderate to HighGood to ExcellentHighExcellent for removing neutral impurities; scalable.May not separate structurally similar acidic/basic impurities; requires solvent removal.
Recrystallization High to ExcellentModerate to GoodMediumHighly effective for crystalline solids; can yield very pure product.[5][6]Requires finding a suitable solvent system; potential for product loss in mother liquor.[7]
Column Chromatography ExcellentModerateLowHigh resolution for separating closely related compounds; adaptable.[8]Labor-intensive; requires significant solvent volumes; not ideal for large scale.
Vacuum Distillation Good to HighGoodHighEffective for removing non-volatile or very high-boiling impurities.[2][9]Requires thermal stability of the compound; not effective for separating compounds with close boiling points.

Experimental Protocols and Methodologies

Detailed protocols for each purification method are outlined below. These are based on established procedures for aminophenols and related compounds and should be adapted as necessary.

Acid-Base Extraction

This technique exploits the amphoteric nature of this compound to separate it from non-ionizable (neutral) impurities. The compound can be protonated under acidic conditions or deprotonated under basic conditions, rendering it water-soluble in either state.

Experimental Protocol:

Step Procedure
1. Dissolution Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
2. Acidic Wash Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated aminophenol will move to the aqueous layer, leaving neutral impurities in the organic layer.
3. Separation Separate the aqueous layer. The organic layer can be discarded or processed to recover other components.
4. Basification Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution becomes basic (pH > 8), causing the purified compound to precipitate.[10]
5. Final Extraction Extract the now neutral product back into an organic solvent (e.g., dichloromethane).
6. Drying & Concentration Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[11]

Experimental Protocol:

Step Procedure
1. Solvent Selection Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[7] For aminophenols, water, methanol, or ethanol are often effective.[9][12]
2. Dissolution Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[5]
3. Hot Filtration (Optional) If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, activated carbon can be added before this step to remove colored impurities.[13]
4. Crystallization Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
5. Crystal Collection Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
6. Washing & Drying Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor and dry them thoroughly.
Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through.[8] Less polar compounds typically elute faster than more polar ones on a normal-phase column.

Experimental Protocol:

Step Procedure
1. Column Packing Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
2. Sample Loading Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
3. Elution Begin eluting the column with a solvent system of appropriate polarity. For a compound like 4-(dimethylamino)phenol, a mixture of hexane and ethyl acetate (e.g., 2:1 ratio) is a good starting point.[14] The polarity can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
4. Fraction Collection Collect the eluent in separate fractions.
5. Analysis & Pooling Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
6. Concentration Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Vacuum Distillation

Distillation separates compounds based on differences in their boiling points. For high-boiling or thermally sensitive compounds like phenols, distillation under reduced pressure is necessary to prevent decomposition.[9][15]

Experimental Protocol:

Step Procedure
1. Setup Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
2. Sample Addition Place the crude liquid or low-melting solid into the distillation flask along with boiling chips or a magnetic stir bar.
3. Evacuation Gradually reduce the pressure inside the apparatus to the desired level (e.g., 1-50 mmHg).[9]
4. Heating Gently heat the distillation flask. For aminophenols, distillation temperatures typically range from 140 to 220°C, depending on the pressure.[9]
5. Fraction Collection Collect the distillate that comes over at a constant temperature. This fraction corresponds to the purified product. Discard any initial (forerun) or final (tailings) fractions.
6. Cooling Once the distillation is complete, allow the apparatus to cool completely before slowly reintroducing air.

Visualizing Purification Workflows

General Purification Strategy

The selection of a purification method is a critical step following synthesis. The diagram below illustrates a typical decision-making workflow for purifying a crude chemical product.

A Crude this compound B Initial Purity Analysis (e.g., TLC, NMR) A->B C Acid-Base Extraction B->C Neutral Impurities D Recrystallization B->D Crystalline Solid E Column Chromatography B->E Multiple Impurities F Vacuum Distillation B->F Non-Volatile Impurities G Final Purity Analysis (e.g., HPLC, NMR) C->G D->G E->G F->G H Pure Product G->H Purity ≥ 99% I Further Purification Needed G->I Purity < 99% I->E Re-purify

Caption: A workflow for selecting a purification method.

Mechanism of Acid-Base Extraction

This diagram shows how pH adjustments alter the solubility of this compound, enabling its separation from neutral impurities.

cluster_org Organic Phase (e.g., CH₂Cl₂) cluster_aq Aqueous Phase A Crude Mixture (Aminophenol + Neutral Impurity) B Neutral Impurity A->B C Protonated Aminophenol (Water-Soluble Salt) A->C Add HCl (aq) Shake & Separate E Purified Aminophenol (Neutral Form) C->E 1. Add NaOH (aq) 2. Extract with CH₂Cl₂

Caption: Separation via acid-base extraction.

References

Safety Operating Guide

Proper Disposal of 3-(Dimethylamino)-4-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 3-(Dimethylamino)-4-methylphenol, a compound requiring careful handling due to its toxic and corrosive properties. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Recommendations

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] It is also harmful to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Hazard ClassificationDescriptionPrimary Precautions
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.Wear protective gloves, clothing, eye, and face protection.[3] Avoid eating, drinking, or smoking when using this product.[3]
Skin Corrosion/Irritation Causes severe skin burns.[1]Wear protective gloves and clothing.[3] In case of contact, immediately flush skin with water.
Serious Eye Damage/Irritation Causes serious eye damage.[1]Wear eye and face protection.[3] In case of contact, rinse cautiously with water for several minutes.
Aquatic Hazard (Acute & Chronic) Toxic or harmful to aquatic life with long-lasting effects.[1][2]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local hazardous waste regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Classification:

  • Treat all this compound and materials contaminated with it as hazardous waste.[7]

  • Based on its properties, this chemical waste would likely be classified under RCRA as a toxic and corrosive hazardous waste.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical safety goggles and a face shield.[3]

    • A lab coat or chemical-resistant apron.

    • In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[3]

3. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.[3][8] Phenols can react exothermically with bases and may generate flammable gas with strong reducing agents.[9][10]

  • Collect waste in a designated, properly labeled, and chemically compatible container. The container must be in good condition and have a secure, leak-proof closure.[8][11]

  • The container label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date of waste accumulation.[12]

  • Keep liquid and solid waste separate.[8]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • The storage area must be a well-ventilated, cool, and dry place, away from heat sources and direct sunlight.[3][12]

  • Ensure secondary containment is in place to prevent spills.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7][13]

5. Disposal Request and Pickup:

  • Once the container is full or you have finished generating this waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12][13]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert others.

  • For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Dampen the spilled solid material with a suitable solvent like ethanol and transfer it to a sealed container for disposal.[9]

  • All materials used for spill cleanup must also be disposed of as hazardous waste.[7]

  • For large spills, evacuate the area and contact your institution's emergency response team.

7. Empty Container Disposal:

  • Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed.[7][14]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[14]

  • After proper rinsing, deface or remove the original label before disposing of the container in the regular trash or recycling.[7][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Toxic, Corrosive) ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate collect Collect in a Labeled, Compatible Container segregate->collect storage Store in Designated Satellite Accumulation Area collect->storage full Container Full? storage->full full->storage No request Request Pickup by EHS or Licensed Disposal Vendor full->request Yes end End: Proper Disposal request->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-(Dimethylamino)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-(Dimethylamino)-4-methylphenol in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a toxic and corrosive organic compound. It is harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1] Aromatic amines are generally lipid-soluble and can be readily absorbed through the skin, increasing exposure risk. All contact with this chemical should be minimized.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid, which can cause severe eye damage.
Hand Double-layered gloves: an inner nitrile glove and an outer, thicker butyl rubber or neoprene glove.Provides robust protection against skin contact. Aromatic amines can penetrate standard laboratory gloves with prolonged contact.
Body A fully buttoned, long-sleeved lab coat over personal clothing. For larger quantities or splash potential, a chemical-resistant apron should be worn over the lab coat.Prevents skin contact and contamination of personal clothing.
Respiratory A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the compound outside of a certified chemical fume hood.Protects against inhalation of potentially harmful vapors.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before introducing the chemical.

    • Don all required PPE as specified in the table above.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • When weighing the solid, use a disposable weigh boat and handle it with forceps.

    • If creating a solution, slowly add the this compound to the solvent.

    • Avoid direct contact with the container. Use tongs or other appropriate tools.

    • Keep the container sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.

Exposure Limits and Physical Data

While no specific occupational exposure limits have been established for mixed isomers of aminophenols, it is recommended to reduce all contact to the lowest possible level.[2] For context, the permissible exposure limits (PEL) for phenol, a related compound, are provided below as a conservative reference.

SubstanceAgencyExposure Limit (8-hour Time-Weighted Average)Short-Term Exposure Limit (15-minute)
PhenolOSHA5 ppm (19 mg/m³) [skin]-
PhenolNIOSH5 ppm (19 mg/m³) [skin]15.6 ppm (60 mg/m³) [skin]
Aminophenols (mixed isomers)-No established limits-

Note: The "skin" notation indicates that skin absorption is a significant route of exposure.[3][4][5]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All materials contaminated with this compound, including pipette tips, gloves, and empty containers, must be collected as hazardous chemical waste.[6]

    • Do not mix this waste with other waste streams.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed except when adding waste.

  • Disposal Request:

    • Once the container is full, arrange for its collection by the institution's environmental health and safety department for disposal at an approved waste disposal plant.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling hazardous chemicals like this compound, from initial assessment to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response A Hazard Assessment (Review SDS) B Select & Don PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Chemical Handling (Weighing, Mixing) C->D E Post-Handling Decontamination D->E J Spill or Exposure Occurs D->J F Waste Segregation E->F G Containerize & Label F->G H Store in Satellite Area G->H I Request Disposal H->I K Follow Emergency Protocol (Evacuate, First Aid) J->K L Notify Supervisor & EHS K->L Generalized Toxicity Pathway for Aromatic Amino Compounds cluster_exposure Exposure & Metabolism cluster_cellular Cellular Effects cluster_outcome Potential Outcomes A Aromatic Amino Compound (e.g., Aminophenol) B Absorption (Skin, Inhalation) A->B C Metabolic Activation (e.g., in Liver) B->C D Generation of Reactive Metabolites C->D E Interaction with Cellular Macromolecules (DNA, Proteins) D->E F Oxidative Stress D->F G DNA Damage (Genotoxicity) E->G H Cellular Dysfunction F->H G->H I Apoptosis / Necrosis H->I

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.